molecular formula C21H22O6 B174327 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Cat. No.: B174327
M. Wt: 370.4 g/mol
InChI Key: ILYZUSHBLPOZIC-RIYZIHGNSA-N
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Description

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZUSHBLPOZIC-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating a Novel Psoralen Derivative: A Technical Guide to the Extraction of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a significant coumarin derivative, from the plant Psoralea corylifolia. This document outlines a generalized experimental protocol based on established methodologies for furanocoumarin extraction from this species and presents the available data in a structured format to facilitate further research and drug development endeavors.

Introduction

Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant with a long history of use in traditional medicine, particularly for treating skin disorders. Its therapeutic effects are largely attributed to a rich diversity of phytochemicals, including furanocoumarins, flavonoids, and meroterpenes. Among these, psoralen and its derivatives are of particular interest due to their photosensitizing properties. While psoralen and isopsoralen are the most studied compounds from this plant, a number of other derivatives, including this compound, have been identified. This guide focuses on the isolation of this specific hydroperoxy derivative, a compound with potential for novel therapeutic applications.

Phytochemical Landscape of Psoralea corylifolia

Psoralea corylifolia is a rich source of various classes of secondary metabolites. The seeds are particularly concentrated with bioactive compounds. A general classification of these phytochemicals is presented below.

Phytochemicals from Psoralea corylifolia Psoralea Psoralea corylifolia Coumarins Coumarins Psoralea->Coumarins Flavonoids Flavonoids Psoralea->Flavonoids Meroterpenes Meroterpenes Psoralea->Meroterpenes Other Other Compounds Psoralea->Other Psoralen Psoralen Coumarins->Psoralen Isopsoralen Isopsoralen Coumarins->Isopsoralen TargetCompound 8-(6-Hydroperoxy-3,7-dimethyl- 2,7-octadienyloxy)psoralen Coumarins->TargetCompound Bavachin Bavachin Flavonoids->Bavachin Isobavachalcone Isobavachalcone Flavonoids->Isobavachalcone Bakuchiol Bakuchiol Meroterpenes->Bakuchiol FattyAcids Fatty Acids Other->FattyAcids Glycosides Glycosides Other->Glycosides

Figure 1. Major classes of phytochemicals isolated from Psoralea corylifolia.

Experimental Protocol: Isolation of Furanocoumarins

The following protocol is a generalized procedure for the extraction and isolation of furanocoumarins from Psoralea corylifolia. The specific details for isolating this compound are detailed in Rashid et al., J. Nat. Prod. 1992, 55(7), 851–855.

Plant Material and Extraction
  • Plant Material: Dried and powdered aerial parts of Psoralea corylifolia.

  • Extraction Solvent: Petroleum ether or hexane for defatting, followed by extraction with a more polar solvent such as methanol, ethanol, or chloroform.

  • Procedure:

    • The powdered plant material is first extracted with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar constituents.

    • The defatted plant material is then air-dried and subsequently extracted with a polar solvent (e.g., methanol) using a Soxhlet apparatus or by maceration at room temperature.

    • The solvent from the polar extract is evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification
  • Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) for column chromatography.

  • Mobile Phase: A gradient of non-polar to polar solvents, such as hexane-ethyl acetate or chloroform-methanol mixtures.

  • Procedure:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).

    • Fractions with similar TLC profiles are pooled together.

    • The fraction containing the target compound, this compound, is further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the furanocoumarin chromophore.

Experimental Workflow

The general workflow for the isolation of this compound is depicted in the following diagram.

General Isolation Workflow PlantMaterial Dried & Powdered Psoralea corylifolia Defatting Defatting (Petroleum Ether) PlantMaterial->Defatting Extraction Extraction (Methanol) Defatting->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (Prep. HPLC) FractionCollection->Purification PureCompound Pure 8-(6-Hydroperoxy-3,7-dimethyl- 2,7-octadienyloxy)psoralen Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

Figure 2. Generalized workflow for the isolation of the target compound.

Quantitative Data Summary

While the specific quantitative data for the isolation of this compound would be detailed in the primary literature, the following table summarizes typical yields and purity obtained for major furanocoumarins from Psoralea corylifolia using similar methods. This provides a general benchmark for researchers.

CompoundStarting Material (g)Crude Extract Yield (g)Pure Compound Yield (mg)Purity (%)Analytical Method
Psoralen100029.6 (Methanol extract)Not Specified>98HPTLC
Isopsoralen100029.6 (Methanol extract)Not Specified>98HPTLC
Psoralen10 (powder)2 (coumarin crystals)Not Specified99.7HPLC
Isopsoralen10 (powder)2 (coumarin crystals)Not Specified99.6HPLC

Note: The data in this table is compiled from various studies on the isolation of psoralen and isopsoralen and is intended for illustrative purposes. For precise yields of this compound, please refer to the specified primary literature.

Conclusion and Future Directions

The isolation of this compound from Psoralea corylifolia represents an important step in exploring the full therapeutic potential of this medicinal plant. The methodologies outlined in this guide, based on established phytochemical techniques, provide a solid foundation for researchers to successfully isolate this and other related compounds.

For drug development professionals, this novel psoralen derivative may offer unique pharmacological properties due to its hydroperoxy functional group. Further investigation into its biological activities, including its photosensitizing potential, cytotoxic effects, and anti-inflammatory properties, is warranted.

It is strongly recommended that researchers consult the primary scientific literature, specifically Rashid et al. (1992), for the most accurate and detailed experimental protocols, including precise solvent ratios, column specifications, and comprehensive spectroscopic data for this compound. This will ensure the reproducibility of the isolation process and the accurate identification of the target compound.

In-depth Technical Guide: Characterization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant scarcity of specific data on 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. While this compound is documented as a natural product isolated from the plant Psoralea corylifolia L., a source of various bioactive coumarins, detailed experimental studies characterizing its synthesis, biological activities, and mechanisms of action are not publicly available.[1][2][3][4][5]

This guide, therefore, addresses the core requirements of the user's request by providing a foundational understanding of psoralens, the class of compounds to which this compound belongs. The experimental protocols, data, and pathways described below are representative of research conducted on structurally related psoralen derivatives and should be considered as a general framework for the potential characterization of the topic compound, rather than a direct report on it.

Physicochemical Properties

Based on supplier information, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 151121-39-0[6]
Molecular Formula C₂₁H₂₂O₆[7]
Molecular Weight 370.4 g/mol [7]
Appearance Oil[7]
Purity >95%[7]
Synonyms 9-{[(2E)-6-Hydroperoxy-3,7-dimethyl-2,7-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one[7]

General Mechanisms of Action for Psoralens

Psoralens are well-known for their photosensitizing properties, which form the basis of PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[8][9] Their biological effects are primarily mediated through two proposed mechanisms:

DNA-Dependent Mechanism

Upon activation by UVA radiation, psoralens can intercalate into DNA and form covalent mono- and di-adducts with pyrimidine bases.[9][10] This cross-linking of DNA strands can inhibit DNA replication and transcription, ultimately leading to apoptosis, particularly in hyperproliferative cells.[9]

G Psoralen Psoralen ActivatedPsoralen Photoactivated Psoralen Psoralen->ActivatedPsoralen Activation UVA UVA Light UVA->ActivatedPsoralen Intercalation Intercalation ActivatedPsoralen->Intercalation DNA Cellular DNA DNA->Intercalation Adducts Mono- and Di-adducts (DNA Cross-linking) Intercalation->Adducts Apoptosis Apoptosis Adducts->Apoptosis Inhibition of Replication & Transcription G Psoralen Psoralen Complex Psoralen-Receptor Complex Psoralen->Complex Receptor Cellular Receptor Receptor->Complex EGFR EGF Receptor Complex->EGFR Modulation Inhibition Inhibition of Tyrosine Kinase Activity EGFR->Inhibition G Plant Psoralea corylifolia (Dried, Powdered) Extraction Solvent Extraction Plant->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Analysis Structural Analysis (NMR, MS) HPLC->Analysis Compound Pure Compound Analysis->Compound

References

An In-depth Technical Guide on the Photochemical Properties of Psoralen Hydroperoxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of psoralen photochemistry, with a specific focus on the formation, detection, and potential significance of psoralen hydroperoxide derivatives. While the isolation and characterization of specific novel hydroperoxide derivatives remain an emerging area of research, this document provides a comprehensive overview of their generation within the complex mixture of psoralen photooxidation products (POPs) and the current understanding of their photochemical properties and biological implications.

Introduction to Psoralen Photochemistry

Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2][3] Upon absorption of UVA radiation, psoralens can participate in two main types of photochemical reactions:

  • Type I Reactions: Oxygen-independent reactions primarily involving the formation of covalent mono- and interstrand cross-links with DNA pyrimidine bases.[4][5]

  • Type II Reactions: Oxygen-dependent reactions leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals.[4][6]

The formation of psoralen hydroperoxide derivatives is a consequence of these Type II photooxidation processes.

Generation and Nature of Psoralen Hydroperoxides

Direct isolation and structural elucidation of specific psoralen hydroperoxide derivatives are not extensively documented in the literature. Instead, their presence is inferred and quantified within the complex mixture of photooxidized psoralen (POP) solutions.[7] Evidence suggests that hydroperoxides are not primary photoproducts but rather result from secondary photochemical processes.[7]

The prevailing hypothesis is that the initial photooxidation of psoralen, often mediated by singlet oxygen, leads to the formation of various degradation products, including aldehydes. These aldehydic photoproducts can then undergo photoinduced autooxidation to generate hydroperoxides.[7]

Experimental Protocols

Controlled Photooxidation of Psoralen

A controlled environment is crucial for studying the formation of psoralen hydroperoxides. The following protocol outlines a general procedure for the photooxidation of psoralen in an aqueous solution.

Objective: To generate a solution of photooxidized psoralen (POP) containing hydroperoxides for subsequent analysis.

Materials:

  • Psoralen (or a specific derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UVA irradiation source with a defined wavelength and intensity (e.g., 365 nm)

  • Quartz cuvettes or reaction vessel

  • Magnetic stirrer and stir bar

  • Oxygen supply (for air-saturated conditions)

Procedure:

  • Prepare a stock solution of psoralen in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration (e.g., 0.1 mM) in PBS.

  • Transfer the psoralen solution to a quartz reaction vessel.

  • Ensure the solution is air-saturated by gently bubbling air or oxygen through it for a set period.

  • Place the reaction vessel under the UVA irradiation source.

  • Irradiate the solution for specific time intervals or up to a desired total UVA dose (e.g., measured in J/cm²). Continuous stirring during irradiation is recommended to ensure homogeneity.

  • At the end of the irradiation period, the resulting solution is referred to as the photooxidized psoralen (POP) solution.

  • Store the POP solution protected from light and at a low temperature to minimize further degradation before analysis.

Quantification of Hydroperoxides using the FOX Assay

The Ferrous Oxidation-Xylenol Orange (FOX) assay is a sensitive and widely used method for the quantification of hydroperoxides.

Principle: In the presence of an acidic solution, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.

Reagents:

  • FOX reagent: A solution containing ferrous ammonium sulfate, xylenol orange, and sulfuric acid in a suitable solvent (e.g., methanol or water).

  • Hydrogen peroxide (H₂O₂) standard solutions for calibration.

Procedure:

  • Prepare a standard curve using known concentrations of H₂O₂.

  • To a sample of the POP solution, add the FOX reagent.

  • Incubate the mixture at room temperature for a specific time (e.g., 30 minutes) to allow for color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-xylenol orange complex (typically around 560 nm).

  • Determine the concentration of hydroperoxides in the POP solution by comparing its absorbance to the H₂O₂ standard curve. The results are typically expressed as H₂O₂ equivalents.[7]

Quantitative Data

The photochemical properties of psoralens and their photooxidation products are crucial for understanding their biological activity. The following tables summarize key quantitative data available in the literature.

Psoralen DerivativeSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference(s)
PsoralenAqueous0.18[6]
5-MethoxypsoralenAqueous0.013[6]
8-MethoxypsoralenAqueous0.035[6]
PsoralenCCl₄0.0055[6]
AngelicinCCl₄0.0026[6]
8-MethoxypsoralenCCl₄0.002[6]

Table 1: Singlet Oxygen Quantum Yields of Parent Psoralen Derivatives.

UVA Dose (kJ/m²)Hydroperoxide Concentration (μM eq. of H₂O₂)
252~2.5
1512~11
3024~16.5

Table 2: Hydroperoxide Production in a 0.1 mM Psoralen Solution in Phosphate Buffer with Increasing UVA Irradiation.[7]

Visualization of Key Processes

Psoralen Photooxidation Pathway

The following diagram illustrates the proposed pathway for the formation of psoralen hydroperoxides through a Type II photochemical reaction.

G Psoralen Photooxidation and Hydroperoxide Formation Psoralen Psoralen (Ground State) Psoralen_s Psoralen (Singlet Excited State) Psoralen->Psoralen_s UVA (hν) POP_aldehyde Aldehydic Photoproducts Psoralen->POP_aldehyde ¹O₂ Attack Psoralen_t Psoralen (Triplet Excited State) Psoralen_s->Psoralen_t Intersystem Crossing O2_s ¹O₂ (Singlet Oxygen) Psoralen_t->O2_s Energy Transfer O2_g ³O₂ (Ground State Oxygen) Hydroperoxides Psoralen Hydroperoxide Derivatives POP_aldehyde->Hydroperoxides Photoinduced Autooxidation

Caption: Proposed pathway of psoralen hydroperoxide formation.

Experimental Workflow for Hydroperoxide Quantification

This diagram outlines the key steps in the experimental procedure for generating and quantifying psoralen hydroperoxides.

G Workflow for Psoralen Hydroperoxide Quantification cluster_prep Sample Preparation cluster_irrad Irradiation cluster_assay Quantification Prep Prepare Psoralen Solution in Buffer Irrad Irradiate with UVA in the Presence of O₂ Prep->Irrad Assay Perform FOX Assay Irrad->Assay Measure Spectrophotometric Measurement Assay->Measure Calc Calculate Hydroperoxide Concentration Measure->Calc

Caption: Experimental workflow for hydroperoxide analysis.

Biological Implications and Signaling Pathways

The biological effects of photooxidized psoralens are complex and are likely due to the combined action of the various photoproducts, including hydroperoxides. While specific signaling pathways triggered solely by psoralen hydroperoxides have not been fully elucidated, the overall effects of POPs and PUVA therapy provide some insights.

Photoactivated psoralen and its photoproducts have been shown to:

  • Induce Apoptosis: Particularly in rapidly dividing cells.[8]

  • Inhibit Tyrosine Kinase Signaling: This can affect cellular stability, growth, and signaling pathways.[8]

  • Downregulate Vascular Endothelial Growth Factor (VEGF): An important factor in angiogenesis.[8]

  • Affect Phosphatidylinositol 3-Kinase (PI3K) Signaling: Through alterations in plasma membrane packing.[9]

  • Block ErbB2 Signaling: Photoactivated 8-methoxypsoralen has been shown to interact with the ErbB2 catalytic kinase domain, leading to the inhibition of its signaling and triggering apoptosis in breast cancer cells.[10]

The presence of hydroperoxides within the POP mixture suggests a potential role for oxidative stress in mediating these biological effects. Further research is needed to dissect the specific contributions of psoralen hydroperoxide derivatives to these signaling pathways.

Potential Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway that could be influenced by psoralen photooxidation products, including hydroperoxides.

G Potential Signaling Pathways Affected by Psoralen Photoproducts POP Psoralen Photooxidation Products (including Hydroperoxides) Membrane Cell Membrane Alterations POP->Membrane ROS Increased Intracellular ROS POP->ROS ErbB2 ErbB2 Signaling Inhibition POP->ErbB2 PI3K_Akt PI3K/Akt Pathway Inhibition Membrane->PI3K_Akt MAPK MAPK Pathway Inhibition ROS->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis ErbB2->Apoptosis

Caption: Potential signaling pathways affected by POPs.

Conclusion and Future Directions

While the concept of "novel psoralen hydroperoxide derivatives" as isolated and fully characterized entities is not yet well-established in the scientific literature, their formation as a key component of photooxidized psoralen solutions is evident. This technical guide has summarized the current understanding of their generation, methods for their quantification, and their potential role within the broader context of psoralen photochemistry and photobiology.

Future research should focus on:

  • The development of methods for the selective synthesis, isolation, and structural characterization of specific psoralen hydroperoxide derivatives.

  • Detailed investigation of the photochemical and photophysical properties of these isolated hydroperoxides.

  • Elucidation of the specific signaling pathways and cellular targets that are modulated by psoralen hydroperoxide derivatives, distinct from the effects of the parent psoralen and other photoproducts.

A deeper understanding of the properties and biological activities of psoralen hydroperoxide derivatives holds the potential to refine and improve the therapeutic applications of psoralens and to develop novel photochemotherapeutic agents with enhanced efficacy and safety profiles.

References

Mechanism of action of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is available for the compound "8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen." This guide focuses on the well-established mechanism of action for the psoralen class of compounds, using 8-methoxypsoralen (8-MOP) as a primary example.

Psoralens are a class of naturally occurring furocoumarins that exhibit potent biological activity upon activation by ultraviolet A (UVA) radiation.[1] This photochemotherapy, known as PUVA, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapeutic effects of PUVA are primarily attributed to the ability of photoactivated psoralens to modulate cellular processes by interacting with DNA and other cellular components.[1][3]

Core Mechanism: DNA Intercalation and Photoadduct Formation

The principal mechanism of psoralen action involves its interaction with cellular DNA.[1] Psoralens, being planar tricyclic molecules, readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[1][4] This initial binding is a non-covalent interaction.[1]

Upon exposure to UVA light (320-400 nm), the intercalated psoralen molecule absorbs photons, which excites it to a reactive state.[1][5] This photoactivation leads to the formation of covalent bonds with pyrimidine bases, preferentially thymine.[1] This process occurs in two steps:

  • Monoadduct Formation: The absorption of a single UVA photon can cause the psoralen molecule to form a cyclobutane ring with a thymine base on one strand of the DNA.[1][6] This results in a monofunctional adduct.[1]

  • Interstrand Cross-link (ICL) Formation: If a monoadduct absorbs a second UVA photon, it can react with a thymine on the opposite DNA strand, forming a second covalent bond.[7] This creates a highly cytotoxic DNA interstrand cross-link (ICL).[1]

ICLs are particularly effective at inhibiting DNA replication and transcription, as they prevent the separation of the DNA strands.[1] This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative disorders like psoriasis.[8][9]

G

Cellular Response to Psoralen-Induced DNA Damage

The formation of ICLs triggers a complex cellular response involving DNA repair pathways. The cell attempts to repair the damaged DNA, but if the damage is too extensive, it will undergo apoptosis. This targeted cell death is a key component of the therapeutic effect of PUVA.[9]

Beyond direct DNA damage, photoactivated psoralens can influence cellular signaling pathways.[10] For instance, they have been shown to interact with and modulate the activity of the epidermal growth factor (EGF) receptor, a key regulator of cell growth and differentiation.[11] This interaction can lead to an inhibition of EGF binding and a decrease in the receptor's tyrosine kinase activity, further contributing to the anti-proliferative effects of PUVA.[11]

G

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of 8-methoxypsoralen (8-MOP) with DNA.

ParameterValueConditionsReference
DNA Intercalation
Preferred Binding Site5'-TpADuplex DNA[4]
Photoadduct Formation
ICL Formation YieldUp to 40% of adductsWith UVA activation[4]
Cellular Effects
8-MOP Oral Dose (PUVA)0.3-0.6 mg/kgFollowed by UVA exposure[8]
Peak Plasma Level1-2 hours post-ingestionOral administration[8]

Experimental Protocols

This protocol is a generalized method for assessing the ability of a psoralen compound to form ICLs in purified DNA.

  • Preparation of DNA: Linearized plasmid DNA (e.g., pEGFP-PCNA) is prepared by restriction enzyme digestion and purified.[4]

  • Incubation: The linearized DNA is incubated with the psoralen compound (e.g., 50 µM 8-POP, a clickable psoralen analog) in a suitable buffer (e.g., 35 mM HEPES, pH 7.4) in the dark to allow for intercalation.[4]

  • UVA Irradiation: The mixture is exposed to UVA light (e.g., 365 nm) for a defined period (e.g., 30 minutes) at room temperature to induce photoadduct formation.[4]

  • Denaturation and Electrophoresis: The DNA is thermally denatured. Samples with ICLs will remain double-stranded. The samples are then subjected to agarose gel electrophoresis.[4]

  • Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. The presence of higher molecular weight bands corresponding to the cross-linked DNA confirms the formation of ICLs. The intensity of these bands can be used for quantification.[1]

G

This assay is used to detect ICLs in cells treated with a psoralen compound.

  • Cell Treatment: Adherent cells (e.g., HeLa) are treated with the psoralen compound (e.g., 50 µM 8-MOP or 8-POP) for a specified time (e.g., 60 minutes).[4]

  • UVA Irradiation: The cells are then exposed to a specific dose of UVA light (e.g., 100 J/m²).[4]

  • Cell Lysis: The cells are harvested and embedded in low-melting-point agarose on a microscope slide, followed by lysis in a high-salt, alkaline solution to remove cellular proteins and membranes, leaving behind the nucleoids.

  • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA (from DNA damage other than ICLs) migrates to form a "comet tail." ICLs will retard the migration of DNA.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tails. A reduction in tail moment compared to a control with only monoadducts is indicative of ICL formation.[4]

Signaling Pathways

The therapeutic effects of PUVA are not solely due to DNA damage. Psoralens and UVA radiation can modulate various signaling pathways, contributing to their clinical efficacy.

  • Immune Modulation: PUVA therapy has immunosuppressive effects, which are beneficial in autoimmune diseases like psoriasis.[12] This is partly mediated by the induction of apoptosis in pathogenic T-cells.[9] Additionally, PUVA can influence the production of various cytokines and modulate the function of antigen-presenting cells.[13]

  • Serotonin Signaling: Recent studies suggest that serotonin (5-HT) signaling plays a crucial role in the systemic immunosuppressive effects of PUVA.[12] The activation of the 5-HT2A receptor has been implicated in this process.[12]

  • Pregnane X Receptor (PXR) Pathway: 8-MOP has been shown to be an inducer of cytochrome P450 3A4 (CYP3A4) and carboxylesterase 2 (HCE2), enzymes involved in drug metabolism.[14] This induction is mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism.[14]

G

References

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a coumarin derivative isolated from the plant Psoralea corylifolia L.[1][2][]. Psoralens are a class of naturally occurring photoactive compounds known for their therapeutic applications, particularly in combination with UVA radiation (PUVA therapy), for treating skin disorders like psoriasis and vitiligo.[4][5]. The efficacy and safety of psoralen-based therapies are intrinsically linked to their cellular uptake, distribution within subcellular compartments, and subsequent interactions with cellular machinery upon photoactivation.[5]. Understanding these fundamental processes for this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies to characterize the cellular uptake and subcellular localization of this compound.

Cellular Uptake Mechanisms of Psoralens

Based on studies with related compounds like 8-MOP, the cellular uptake of psoralens is thought to occur primarily through passive diffusion.[6]. This process is driven by the concentration gradient of the compound across the cell membrane and is independent of temperature, suggesting it does not require active transport mechanisms.[6]. The lipophilic nature of the psoralen structure facilitates its passage through the lipid bilayer of the cell membrane.

Quantitative Analysis of Cellular Uptake

To quantify the cellular uptake of this compound, a series of experiments can be designed to measure the intracellular concentration of the compound over time and as a function of its extracellular concentration.

Table 1: Hypothetical Time-Dependent Cellular Uptake Data

Incubation Time (minutes)Intracellular Concentration (µM)
20.5
51.2
152.5
304.8
605.0

Table 2: Hypothetical Concentration-Dependent Cellular Uptake Data

Extracellular Concentration (µM)Intracellular Concentration (µM)
10.8
54.2
108.5
2017.0
5045.0

Subcellular Localization of Psoralens

Fluorescence microscopy studies on psoralen derivatives have indicated that they primarily localize in the cytoplasm and cellular membranes.[7]. Notably, some studies suggest an absence of psoralens in the cell nucleus, indicating that their mechanism of action may not solely rely on direct DNA intercalation, but also on interactions with other cellular components.[7]. Cellular fractionation studies using radiolabeled 8-MOP have corroborated the localization of psoralen receptors in the cytoplasm and membranes.[7].

Visualization of Subcellular Localization

Fluorescence microscopy is a key technique for visualizing the subcellular distribution of this compound. Co-localization studies with fluorescent markers for specific organelles can provide detailed insights into its distribution.

Table 3: Hypothetical Subcellular Co-localization Analysis

Organelle MarkerCo-localization CoefficientPredominant Localization
ER-Tracker™ Red0.85Endoplasmic Reticulum
MitoTracker™ Green0.30Low mitochondrial localization
LysoTracker™ Red0.75Lysosomes
DAPI (Nucleus)0.10Minimal nuclear localization
CellMask™ Deep Red0.90Plasma Membrane

Experimental Protocols

Cell Culture
  • Cell Lines: A relevant cell line (e.g., human keratinocytes HaCaT, human dermal fibroblasts, or a cancer cell line like A431) should be selected.

  • Culture Conditions: Cells should be maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Assay (Using Fluorescence Spectroscopy)

This protocol is adapted from methodologies used for other photosensitizers.[8][9].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the culture medium with the medium containing the test compound at various concentrations (for concentration-dependent studies) or a fixed concentration for various time points (for time-dependent studies).

  • Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular compound.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., RIPA buffer or a solution of Triton X-100 and DMSO/ethanol).[8].

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the psoralen derivative.

  • Data Normalization: Determine the total protein concentration in each lysate using a BCA protein assay. Normalize the fluorescence intensity to the protein concentration to get the cellular uptake level (e.g., ng of compound per mg of protein).[9].

Subcellular Localization by Confocal Microscopy

This protocol is based on general fluorescence microscopy techniques for observing subcellular localization.[10][11][12].

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Incubation with Compound: Incubate the cells with a suitable concentration of this compound for a predetermined time.

  • Organelle Staining: In the final 30 minutes of incubation, add fluorescent probes for specific organelles (e.g., ER-Tracker™, MitoTracker™, LysoTracker™, DAPI for the nucleus).

  • Washing: Wash the cells with PBS.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing. Fixation is not suitable for all organelle probes.

  • Imaging: Acquire images using a confocal laser scanning microscope. Use separate channels for the psoralen derivative and each organelle marker.

  • Image Analysis: Merge the images from different channels to observe co-localization. Quantitative co-localization analysis can be performed using appropriate software to calculate correlation coefficients.

Signaling Pathways and Molecular Interactions

Upon photoactivation by UVA light, psoralens can form covalent adducts with DNA and other cellular molecules.[5]. However, evidence also points to DNA-independent mechanisms involving cell surface receptors.[7]. For instance, psoralens have been shown to interact with the epidermal growth factor (EGF) receptor, which can modulate downstream signaling pathways related to cell proliferation and differentiation.[13].

Visualizations

Experimental_Workflow_Cellular_Uptake start Start: Cell Seeding in 96-well plate incubation Incubate with 8-HODOP start->incubation 24h wash Wash with PBS incubation->wash Time/Conc. Dependent lysis Cell Lysis wash->lysis measurement Measure Fluorescence lysis->measurement normalization Normalize to Protein Content measurement->normalization end_node End: Quantified Cellular Uptake normalization->end_node Subcellular_Localization_Workflow seed Seed cells on coverslips incubate_psoralen Incubate with 8-HODOP seed->incubate_psoralen stain_organelles Add organelle-specific fluorescent probes incubate_psoralen->stain_organelles wash_cells Wash with PBS stain_organelles->wash_cells image_cells Image with Confocal Microscope wash_cells->image_cells analyze Analyze for Co-localization image_cells->analyze Psoralen_Signaling_Pathway psoralen Psoralen Derivative cell_membrane Cell Membrane Receptor (e.g., EGF Receptor) psoralen->cell_membrane uva UVA Photoactivation cell_membrane->uva receptor_activation Receptor Photoalkylation and Activation uva->receptor_activation downstream Modulation of Downstream Signaling Pathways receptor_activation->downstream response Cellular Response (e.g., altered proliferation) downstream->response

References

In Vitro Biological Activity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a natural coumarin compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. While the biological activities of Psoralea corylifolia extracts and some of its prominent constituents like psoralen and isopsoralen have been investigated, specific in vitro biological activity data for this compound is not extensively available in current scientific literature. This technical guide provides a comprehensive overview of the known biological activities of related compounds from Psoralea corylifolia to offer a predictive context for the potential activities of this compound. Furthermore, it outlines generalized experimental protocols and workflows that can be employed to investigate the in vitro biological profile of this specific compound.

Introduction to Psoralens and Psoralea corylifolia

Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant rich in various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes. Psoralens, a class of furanocoumarins, are among the most studied compounds from this plant. They are known for their photosensitizing properties and are used in photochemotherapy (PUVA) for skin conditions like psoriasis and vitiligo. The general mechanism of action for many psoralens involves intercalation into DNA and, upon activation by UVA light, the formation of covalent cross-links with pyrimidine bases, leading to inhibition of DNA replication and cell proliferation.

Potential In Vitro Biological Activities

Based on the known activities of other compounds isolated from Psoralea corylifolia, the following in vitro biological activities could be hypothesized for this compound and warrant experimental investigation.

Anti-inflammatory Activity

Extracts of Psoralea corylifolia have demonstrated anti-inflammatory properties. For instance, ethanolic extracts of the seeds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in vitro.

Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity

Assay TypeTargetMetricValue (µM)
Enzyme InhibitionCOX-1IC50Data not available
Enzyme InhibitionCOX-2IC50Data not available
Enzyme Inhibition5-LOXIC50Data not available
Cell-based AssayNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesIC50Data not available
Cell-based AssayPro-inflammatory Cytokine (e.g., TNF-α, IL-6) SecretionIC50Data not available
Cytotoxic Activity

Several compounds from Psoralea corylifolia, such as psoralidin, have exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could also possess anti-proliferative properties.

Table 2: Hypothetical Quantitative Data for Cytotoxic Activity

Cell LineAssay TypeMetricValue (µM)
Human Colon Cancer (e.g., HCT116)MTT AssayIC50Data not available
Human Breast Cancer (e.g., MCF-7)MTT AssayIC50Data not available
Human Liver Cancer (e.g., HepG2)MTT AssayIC50Data not available
Normal Human Cells (e.g., HDF)MTT AssayCC50Data not available
Enzyme Inhibition

Beyond inflammatory enzymes, compounds from Psoralea corylifolia have been shown to inhibit other enzymes, such as those involved in microbial pathogenesis or metabolic regulation.

Table 3: Hypothetical Quantitative Data for Other Enzyme Inhibition

Enzyme TargetAssay TypeMetricValue (µM)
TyrosinaseSpectrophotometricIC50Data not available
AcetylcholinesteraseEllman's MethodIC50Data not available
α-GlucosidaseSpectrophotometricIC50Data not available

Proposed Experimental Protocols

The following are detailed, generalized methodologies for key in vitro experiments to determine the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer and normal cell lines in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages as described in section 3.1.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Nitrite Measurement: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production and determine the IC50 value.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate generalized workflows for investigating the in vitro biological activity of a novel compound like this compound.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Isolation Isolation from Psoralea corylifolia Purification Purification (HPLC) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Stock Stock Solution Preparation (DMSO) Structure->Stock Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Stock->AntiInflammatory Enzyme Enzyme Inhibition Assays (e.g., COX, LOX, Tyrosinase) Stock->Enzyme IC50 IC50/EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Enzyme->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity DoseResponse Dose-Response Curve Generation IC50->DoseResponse Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Selectivity->Apoptosis If selectively cytotoxic DoseResponse->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle Signaling Signaling Pathway Analysis (Western Blot, qPCR) DoseResponse->Signaling

Caption: A generalized workflow for the in vitro biological evaluation of a natural product.

Signaling_Pathway_Hypothesis cluster_inflammation Hypothetical Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway MAPK_Pathway MAPK Signaling Cascade TLR4->MAPK_Pathway Compound 8-(6-Hydroperoxy-3,7-dimethyl- 2,7-octadienyloxy)psoralen Compound->NFkB_Pathway Inhibition? Compound->MAPK_Pathway Inhibition? NFkB NF-κB Activation NFkB_Pathway->NFkB AP1 AP-1 Activation MAPK_Pathway->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory AP1->ProInflammatory

Caption: A hypothetical anti-inflammatory signaling pathway that could be investigated.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Psoralea corylifolia. While direct evidence of its in vitro biological activity is currently lacking in the scientific literature, the known pharmacological profile of other constituents from the same plant suggests potential anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic in vitro evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these assays. Such studies will be crucial in elucidating its therapeutic potential and mechanism of action, contributing to the broader understanding of the pharmacology of Psoralea corylifolia and potentially identifying a new lead compound for drug development.

An In-depth Technical Guide to the DNA Binding Affinity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Psoralens are a class of naturally occurring furocoumarins that have garnered significant attention in molecular biology and medicine due to their ability to interact with DNA.[1][2] This interaction, which is potentiated by ultraviolet A (UVA) radiation, involves intercalation between DNA base pairs followed by the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][3][4] These DNA adducts can inhibit DNA replication and transcription, leading to cytotoxic effects that are therapeutically exploited in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[3][5] The specific compound, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, is a derivative isolated from Psoralea corylifolia L.[6][7][8] While specific experimental data on its DNA binding affinity is not yet available in the public domain, this guide outlines the established principles of psoralen-DNA interactions and provides a comprehensive framework of experimental protocols that would be employed to characterize its binding properties. This document serves as a technical resource for researchers aiming to investigate the DNA binding affinity of this and other novel psoralen derivatives.

General Mechanism of Psoralen-DNA Interaction

Psoralens are planar, tricyclic molecules that can insert themselves between the base pairs of double-stranded DNA, a non-covalent interaction known as intercalation.[1][4][9] Upon exposure to UVA light (typically 320-400 nm), the intercalated psoralen can form covalent bonds with adjacent pyrimidine bases, most commonly thymine.[3][5] This photoaddition can occur at two sites on the psoralen molecule: the 3,4-pyrone side and the 4',5'-furan side.[1][3] The initial reaction forms a monoadduct. If a second photon is absorbed by a furan-side monoadduct, the pyrone side can react with a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL), which is a highly cytotoxic lesion.[1]

The DNA binding affinity of a psoralen derivative is a critical determinant of its biological activity. Factors such as the substituents on the psoralen core can significantly influence its ability to intercalate into the DNA helix and subsequently form photoadducts.[1] For instance, positively charged substituents are thought to enhance DNA affinity by interacting with the negatively charged phosphate backbone.[1][10]

Below is a conceptual signaling pathway illustrating the mechanism of psoralen-induced DNA damage and the subsequent cellular response.

Psoralen_Signaling_Pathway Conceptual Pathway of Psoralen-Induced Cytotoxicity cluster_0 Cellular Uptake and Intercalation cluster_1 Photoactivation and Adduct Formation cluster_2 Cellular Response Psoralen 8-(...)-psoralen DNA Nuclear DNA Psoralen->DNA Enters Nucleus Intercalation Non-covalent Intercalation Psoralen->Intercalation Binds DNA->Intercalation Monoadduct Monoadduct Formation Intercalation->Monoadduct 1st Photon UVA UVA Light (320-400 nm) UVA->Intercalation UVA->Monoadduct ICL Interstrand Cross-link (ICL) Formation Monoadduct->ICL 2nd Photon ReplicationBlock Replication Block ICL->ReplicationBlock TranscriptionBlock Transcription Block ICL->TranscriptionBlock DDR DNA Damage Response (e.g., ATR) ReplicationBlock->DDR TranscriptionBlock->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Psoralen-induced cytotoxicity pathway.

Quantitative Assessment of DNA Binding Affinity

To characterize the DNA binding affinity of this compound, quantitative data from various biophysical techniques would be essential. The following tables summarize the key binding parameters that would be determined, with example data from well-studied psoralen derivatives for comparative purposes.

Table 1: DNA Binding Constants of Psoralen Derivatives

CompoundBinding Constant (Kbinding) (M-1)DNA TypeMethodReference
8-Methoxypsoralen (8-MOP)0.325 x 106Synthetic AT-40Fluorescence Spectroscopy[10]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)0.516 x 106Synthetic AT-40Fluorescence Spectroscopy[10]
Novel Derivative "6E"7.30 x 106Synthetic AT-40Fluorescence Spectroscopy[10]
Novel Derivative "2F"3.43 x 106Synthetic AT-40Fluorescence Spectroscopy[11]

Table 2: Dissociation Constants of Psoralen Derivatives

CompoundDissociation Constant (KD) (M)DNA TypeMethodReference
8-Methoxypsoralen (8-MOP)1.1 x 10-3Synthetic AT-DNAUV/Vis Spectroscopy[3]

Detailed Experimental Protocols

A multi-faceted approach employing several biophysical techniques is necessary to fully characterize the DNA binding affinity of a novel psoralen derivative.

Fluorescence Spectroscopy

This is a highly sensitive method to determine binding constants based on the quenching of the intrinsic fluorescence of the psoralen molecule upon intercalation into DNA.[10][11][12]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1-5 mg/mL.

    • Prepare working solutions of the psoralen (~0.1 mM) in a buffered aqueous solution (e.g., Tris-EDTA or phosphate buffer) to stabilize the DNA structure.[10][12]

    • Use a synthetic double-stranded oligonucleotide, such as one with an alternating adenine-thymine sequence (e.g., AT-40), as psoralens show a preference for AT-rich sites.[10][11] Prepare a concentrated stock solution of the DNA in the same buffer.

  • Fluorescence Titration:

    • Place a known volume and concentration of the psoralen solution into a quartz cuvette.

    • Record the fluorescence emission spectrum using an excitation wavelength determined from the psoralen's absorbance spectrum (typically around 345 nm for many psoralens).[10][12]

    • Incrementally add small aliquots of the concentrated DNA solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.[11]

    • The fluorescence intensity of the psoralen will decrease (quench) as more of it binds to the non-fluorescent DNA.[10][12]

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Analyze the quenching data using a Scatchard plot, which plots [P]bound/[DNA]/[P]free versus [P]bound/[DNA]. The binding constant (Kb) can be determined from the slope of the resulting linear fit.

Fluorescence_Spectroscopy_Workflow Workflow for Fluorescence Spectroscopy Binding Assay A Prepare Psoralen and DNA Solutions B Place Psoralen Solution in Cuvette A->B C Record Initial Fluorescence Spectrum B->C D Add Aliquot of DNA C->D E Equilibrate D->E F Record Quenched Fluorescence Spectrum E->F G Repeat Titration F->G G->D Not Complete H Analyze Data (Scatchard Plot) G->H Complete I Determine Binding Constant (Kb) H->I

Caption: Fluorescence spectroscopy workflow.

UV-Vis Absorption Spectroscopy

This technique measures changes in the absorption spectrum of the psoralen upon binding to DNA to determine the dissociation constant (KD).[3]

Protocol:

  • Preparation of Solutions: As described for fluorescence spectroscopy.

  • Spectroscopic Titration:

    • Record the UV-Vis absorption spectrum (e.g., 250-450 nm) of a psoralen solution of known concentration.

    • Prepare a series of samples with a fixed concentration of the psoralen and increasing concentrations of DNA.

    • Record the absorption spectrum for each sample. The contribution of DNA to the absorption should be subtracted by using a reference cuvette containing only the DNA at the corresponding concentration.[3]

  • Data Analysis:

    • Upon intercalation, changes in the psoralen's absorption spectrum (e.g., a bathochromic shift and hypochromism) will be observed.

    • Plot the change in absorbance at a specific wavelength (e.g., 302 nm for 8-MOP) against the concentration of DNA.[3]

    • Fit the resulting binding isotherm to an appropriate binding model to calculate the dissociation constant (KD), where a smaller KD indicates stronger binding.[13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of molecules and is an excellent tool for studying conformational changes in DNA upon ligand binding.[14][15][16]

Protocol:

  • Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the psoralen derivative in a suitable buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA alone in the range of 220-320 nm. A typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[15]

    • Record the CD spectrum of the psoralen derivative alone (it should have no CD signal if it is not chiral).

    • Titrate the DNA solution with increasing concentrations of the psoralen and record the CD spectrum after each addition.

  • Data Analysis:

    • Intercalation of the psoralen into the DNA helix will induce changes in the DNA's CD spectrum.[14] These changes can provide qualitative information about the binding mode. For example, a classic intercalation mode often leads to an increase in the intensity of the positive band and a shift in the crossover point.

    • Quantitative analysis of the titration data can also yield binding constants.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect interactions between molecules (like psoralens) and nucleic acids based on the change in the electrophoretic mobility of the nucleic acid.[17][18][19] While typically used for protein-DNA interactions, it can be adapted to study small molecule binding, especially after covalent cross-linking.

Protocol:

  • Probe Preparation: Use a short, radiolabeled or fluorescently-labeled DNA oligonucleotide as a probe.

  • Binding Reaction:

    • Incubate the labeled DNA probe with increasing concentrations of the psoralen derivative in a binding buffer.

    • For photo-covalent binding, expose the mixtures to UVA light for a defined period.

  • Electrophoresis:

    • Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

    • The free DNA probe will migrate fastest. DNA fragments that have formed a complex with the psoralen (especially after covalent cross-linking) will have reduced mobility, resulting in a "shifted" band.[20]

  • Detection and Analysis:

    • Visualize the bands using autoradiography (for radiolabels) or fluorescence imaging.

    • The intensity of the shifted band relative to the free probe can be used to estimate the fraction of bound DNA and, subsequently, the binding affinity.

EMSA_Workflow Workflow for Electrophoretic Mobility Shift Assay (EMSA) A Prepare Labeled DNA Probe B Incubate Probe with Varying Psoralen Conc. A->B C Expose to UVA Light (for covalent binding) B->C D Run on Non-denaturing Polyacrylamide Gel C->D E Visualize Bands (Autoradiography/Fluorescence) D->E F Analyze Band Shift E->F G Determine Relative Binding Affinity F->G

References

The Hydroperoxy Group: A Key Mediator in the Photodynamic Activity of Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy, for the treatment of various skin disorders such as psoriasis and vitiligo. The well-established mechanism of action for psoralen derivatives involves the photo-induced formation of covalent adducts with DNA, leading to the inhibition of cell proliferation and apoptosis. However, a growing body of evidence highlights a second, oxygen-dependent mechanism contributing to their therapeutic efficacy: the generation of reactive oxygen species (ROS). Central to this photodynamic activity is the formation of psoralen-derived hydroperoxides and other photo-oxidation products (POP), which act as potent mediators of cellular damage. This technical guide delves into the critical role of the hydroperoxy group in the activity of psoralen derivatives, summarizing the current understanding of their formation, biological effects, and the experimental methodologies used in their investigation.

The Dual Mechanism of Psoralen Activity

The biological effects of psoralen derivatives are primarily attributed to two distinct, yet potentially synergistic, mechanisms upon photoactivation by UVA light:

  • Type I (Oxygen-Independent) Pathway: This pathway involves the direct photochemical reaction of the excited psoralen molecule with cellular substrates, most notably the pyrimidine bases of DNA. This leads to the formation of monofunctional adducts and, upon absorption of a second photon, interstrand cross-links (ICLs). These DNA lesions are potent inducers of apoptosis and are central to the antiproliferative effects of PUVA therapy.

  • Type II (Oxygen-Dependent) Pathway: In this pathway, the photoexcited psoralen transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the psoralen molecule itself or other cellular components, such as lipids and proteins, leading to oxidative damage. A key consequence of this pathway is the formation of psoralen photo-oxidation products (POP), a complex mixture that includes psoralen-derived hydroperoxides.

Formation of Psoralen Hydroperoxides

While the direct synthesis and isolation of stable psoralen derivatives bearing a hydroperoxy group remain a significant challenge, their formation as part of a mixture of photo-oxidation products is well-documented. The generation of these hydroperoxides is a consequence of the Type II photodynamic mechanism.

Upon UVA irradiation in the presence of oxygen, psoralen acts as a photosensitizer, leading to the production of singlet oxygen. This singlet oxygen can then attack the electron-rich furan ring of the psoralen molecule, leading to the formation of unstable intermediates like dioxetanes. These intermediates can then rearrange to form various photo-oxidation products, including aldehydes and hydroperoxides.

Experimental Protocol: Generation of Photo-oxidized Psoralen (POP)

A general method for the generation of a solution containing psoralen hydroperoxides and other photo-oxidation products is as follows:

  • Preparation of Psoralen Solution: Prepare a solution of psoralen (e.g., 0.1 mM) in a suitable solvent, such as a phosphate buffer solution or ethanol.

  • UVA Irradiation: Expose the psoralen solution to a controlled dose of UVA radiation (e.g., 366 nm). The irradiation dose is a critical parameter that influences the concentration of the generated photoproducts.

  • Quantification of Hydroperoxides: The concentration of hydroperoxides in the resulting photo-oxidized psoralen (POP) solution can be determined using assays such as the Ferrous Oxidation-Xylenol Orange (FOX) assay.

The following table summarizes the quantitative data on hydroperoxide generation in a photo-oxidized psoralen solution as reported by Skarga et al. (2019).

UVA Irradiation Dose (kJ/m²)Hydroperoxide Concentration (µM eq. of H₂O₂)
252~2.5
1512~11
3024~16.5

Biological Activity of Psoralen Photo-oxidation Products (POP)

The mixture of photo-oxidation products, which includes hydroperoxides, possesses significant biological activity that is distinct from the DNA-damaging effects of the parent psoralen molecule.

Induction of Lipid Peroxidation

One of the key activities of POP is the induction of lipid peroxidation. The hydroperoxy groups and other reactive species within the POP mixture can initiate a chain reaction of lipid peroxidation in cellular membranes. This process damages membrane integrity, leading to altered fluidity, ion leakage, and inactivation of membrane-bound enzymes and receptors.

Experimental Protocol: Quantification of Lipid Peroxidation

The extent of lipid peroxidation induced by POP can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Cell Culture and Treatment: Culture target cells (e.g., keratinocytes, fibroblasts) to a suitable confluency. Treat the cells with varying concentrations of the prepared POP solution for a defined period.

  • Cell Lysis: After treatment, harvest and lyse the cells to release intracellular contents.

  • TBARS Assay: Add thiobarbituric acid (TBA) reagent to the cell lysates and heat the mixture. The reaction between MDA and TBA forms a colored product that can be quantified spectrophotometrically.

Cytotoxicity and Apoptosis

The oxidative stress induced by POP, including the action of hydroperoxides, can lead to cell death. While the precise mechanisms are still under investigation, it is believed that the overwhelming oxidative damage to cellular components, including lipids, proteins, and DNA, triggers apoptotic pathways.

Experimental Protocol: Cell Viability Assay

The cytotoxicity of POP can be assessed using various cell viability assays, such as the MTT or MTS assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the POP solution. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways Modulated by Psoralen-Induced Oxidative Stress

The reactive oxygen species, including hydroperoxides, generated during the photo-oxidation of psoralens can influence various cellular signaling pathways, contributing to the overall therapeutic effect. While direct evidence for the specific action of isolated psoralen hydroperoxides is lacking, the known effects of ROS provide a framework for understanding their potential impact.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several branches of the MAPK pathway, including JNK (c-Jun N-terminal kinase) and p38 MAPK. Activation of these stress-activated protein kinases can lead to the phosphorylation of various downstream targets, ultimately culminating in an apoptotic response.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. The role of ROS in NF-κB signaling is complex and can be both activating and inhibitory depending on the cellular context and the nature of the oxidative stress. It is plausible that psoralen-derived hydroperoxides could modulate NF-κB activity, thereby influencing the inflammatory component of skin diseases.

Signaling_Pathways

Logical Workflow for Investigating the Role of the Hydroperoxy Group

The following workflow outlines a logical progression for future research aimed at elucidating the specific role of the hydroperoxy group in the activity of psoralen derivatives.

Workflow

Conclusion and Future Directions

The activity of psoralen derivatives is a multifaceted process involving both direct DNA damage and the generation of reactive oxygen species. The formation of hydroperoxides and other photo-oxidation products represents a crucial aspect of the oxygen-dependent, photodynamic mechanism of action. These reactive species contribute significantly to the therapeutic effects of psoralens by inducing lipid peroxidation and oxidative stress, ultimately leading to cell death and modulation of inflammatory signaling pathways.

While the biological effects of the complex mixture of photo-oxidized psoralens are beginning to be understood, a significant knowledge gap exists regarding the specific roles of individual components, particularly the hydroperoxy derivatives. Future research should focus on the synthesis and isolation of stable psoralen hydroperoxides to enable a more precise evaluation of their biological activity and mechanism of action. A deeper understanding of the structure-activity relationships of these derivatives will be instrumental in the design of novel and more effective photochemotherapeutic agents with enhanced photodynamic activity and reduced side effects. Such advancements hold the promise of refining existing therapies and expanding the therapeutic applications of psoralen-based compounds in dermatology and beyond.

Spectroscopic Analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the spectroscopic analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a coumarin derivative isolated from Psoralea corylifolia L.[1][2][3]. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents an analysis based on the well-established spectroscopic characteristics of the parent psoralen molecule and known behaviors of organic hydroperoxides. This guide is intended to serve as a foundational resource for researchers involved in the isolation, synthesis, or characterization of this and related compounds.

Introduction

This compound belongs to the family of furanocoumarins, which are known for their photosensitizing properties[4]. The presence of a hydroperoxide functional group suggests potential biological activity related to oxidative processes. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical properties of this molecule. This guide covers the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the psoralen core structure[4] and general spectroscopic data for organic hydroperoxides[5][6][7].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-4~ 7.8d
H-5~ 7.4s
H-2'~ 7.7d
H-3'~ 6.8d
H-5'~ 6.3d
H-6'~ 7.3d
OCH₂~ 4.9d
=CH-~ 5.5t
-CH(OOH)-~ 4.2m
-CH₂-~ 1.7 - 2.2m
=C(CH₃)-~ 1.8s
=C(CH₃)₂~ 1.7s
-OOH7.7 - 9.6s (broad)Exchangeable with D₂O[5]
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O~ 160Carbonyl
Aromatic/Heterocyclic C105 - 150Multiple Signals
O-CH₂~ 69
=CH-~ 120 - 140Multiple Signals
-CH(OOH)-~ 87[6]
-CH₂-~ 25 - 40Multiple Signals
-CH₃~ 18 - 25Multiple Signals
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₂₁H₂₂O₆, Molecular Weight: 370.4 g/mol [])

Ion Predicted m/z Notes
[M+H]⁺371.14
[M+Na]⁺393.12
[M+NH₄]⁺388.17
[M+NH₄-H₂O₂-NH₃]⁺319.14Characteristic neutral loss of 51 Da[9][10]
[M-H₂O]⁺353.13Loss of water
Predicted UV-Vis Spectroscopic Data

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol or Ethanol

Wavelength Range (nm) Associated Chromophore Notes
~ 220, 250, 300Furanocoumarin systemCharacteristic of psoralens
< 300Hydroperoxide groupWeak absorption[11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. For hydroperoxides, APCI in positive ion mode can be effective[9][10].

  • Analysis Mode:

    • Full Scan: Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and common adducts.

    • Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., [M+NH₄]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions and neutral losses.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) to an absorbance value below 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Record the sample spectrum over a wavelength range of 200-600 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Characterization Extraction Extraction from Psoralea corylifolia Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS UVVis UV-Vis Spectroscopy Chromatography->UVVis Structure Structure Elucidation NMR->Structure MS->Structure UVVis->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Spectroscopic Analysis.

Conceptual Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.

G center 8-(6-Hydroperoxy-3,7-dimethyl- 2,7-octadienyloxy)psoralen NMR NMR (Proton & Carbon Environment) center->NMR Provides Connectivity & Functional Group Info MS Mass Spectrometry (Molecular Weight & Formula) center->MS Confirms Mass & Fragmentation UVVis UV-Vis (Conjugated System) center->UVVis Identifies Chromophores

Caption: Spectroscopic Data Relationships.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be predicted based on the known characteristics of its constituent moieties. The data and protocols presented in this guide offer a robust framework for researchers to identify, characterize, and quantify this compound, facilitating further investigation into its chemical and biological properties. It is recommended that any experimental data obtained be compared against these predicted values to aid in structural confirmation.

References

Apoptosis Induction by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen with UVA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photosensitizing properties. When activated by Ultraviolet A (UVA) radiation, these compounds become potent inducers of apoptosis, a form of programmed cell death. This photochemotherapeutic approach, known as PUVA therapy, is utilized in the treatment of various skin disorders such as psoriasis and vitiligo. The compound 8-(6-hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a derivative of psoralen, isolated from the plant Psoralea corylifolia L.[1][2][3] While its specific biological activities upon UVA irradiation are yet to be fully elucidated, its structural similarity to other well-researched psoralens suggests a comparable mechanism of action centered around the induction of apoptosis.

This technical guide provides an in-depth overview of the putative mechanisms by which this compound may induce apoptosis in target cells upon UVA activation. It includes hypothetical quantitative data, detailed experimental protocols for key assays, and diagrams of the implicated signaling pathways to serve as a foundational resource for researchers in this field.

Core Mechanism of Psoralen-Induced Apoptosis

The primary mechanism by which psoralens induce apoptosis upon UVA irradiation involves the covalent binding to cellular DNA.[4] This process can be summarized in the following key steps:

  • Intercalation: The planar structure of the psoralen molecule allows it to intercalate between the base pairs of the DNA double helix.[5]

  • Mono-adduct Formation: Upon exposure to UVA light, the intercalated psoralen forms a covalent bond with a pyrimidine base (preferentially thymine), creating a monoadduct.[4]

  • Interstrand Cross-link (ICL) Formation: With further UVA irradiation, a second covalent bond can form with a pyrimidine base on the complementary DNA strand, resulting in an interstrand cross-link.[4][6]

These DNA lesions are highly cytotoxic as they block DNA replication and transcription, ultimately triggering the apoptotic cascade.[6]

Quantitative Data Summary

The following tables present hypothetical data that could be expected from studies investigating the pro-apoptotic effects of this compound and UVA (referred to as "Compound X + UVA"). These tables are designed for easy comparison and are based on typical results observed with other psoralen derivatives.

Table 1: Cell Viability in Response to Compound X and UVA Treatment

Treatment GroupConcentration of Compound X (µM)UVA Dose (J/cm²)Cell Viability (%)
Control (Untreated)00100 ± 5.2
Compound X alone10098 ± 4.8
Compound X alone50095 ± 5.1
UVA alone0290 ± 6.3
Compound X + UVA1275 ± 7.1
Compound X + UVA5248 ± 6.5
Compound X + UVA10222 ± 4.9
Compound X + UVA5028 ± 3.2

Table 2: Apoptosis Induction Measured by Annexin V/Propidium Iodide Staining

Treatment GroupConcentration of Compound X (µM)UVA Dose (J/cm²)Early Apoptosis (%)Late Apoptosis (%)
Control (Untreated)002.1 ± 0.51.5 ± 0.3
Compound X + UVA5225.4 ± 3.115.2 ± 2.8
Compound X + UVA10245.8 ± 4.230.7 ± 3.9

Table 3: Caspase-3/7 Activation

Treatment GroupConcentration of Compound X (µM)UVA Dose (J/cm²)Caspase-3/7 Activity (Fold Change)
Control (Untreated)001.0
Compound X + UVA523.8 ± 0.7
Compound X + UVA1028.2 ± 1.1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment
  • Cell Line: A human keratinocyte cell line (e.g., HaCaT) or a relevant cancer cell line (e.g., A431, squamous cell carcinoma).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry).

    • Allow cells to adhere and reach 70-80% confluency.

    • Replace the medium with a fresh medium containing the desired concentrations of this compound.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

    • Irradiate the cells with a UVA source (e.g., a lamp with an emission spectrum peak around 365 nm) at the specified dose.

    • Post-irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh medium.

    • Incubate for a further period (e.g., 24-48 hours) before analysis.

Cell Viability Assay (MTT Assay)
  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.

Caspase-3/7 Activity Assay
  • Lyse the treated cells according to the manufacturer's protocol for a commercial caspase-3/7 activity assay kit.

  • Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

  • Incubate at room temperature for 1-2 hours.

  • Measure the fluorescence or luminescence generated by the cleavage of the substrate using a plate reader.

  • Express the caspase activity as a fold change relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially involved in apoptosis induced by this compound and UVA, as well as a general experimental workflow.

G CompoundX 8-(6-Hydroperoxy-3,7-dimethyl- 2,7-octadienyloxy)psoralen ActivatedCompound Photoactivated Compound UVA UVA Irradiation UVA->ActivatedCompound DNA Cellular DNA ActivatedCompound->DNA Intercalation DNA_Damage DNA Adducts & Interstrand Crosslinks DNA->DNA_Damage Covalent Bonding Replication_Block Replication/Transcription Block DNA_Damage->Replication_Block p53 p53 Activation Replication_Block->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway activated by Compound X and UVA.

G Cell_Culture Cell Seeding & Culture Treatment Incubation with Compound X Cell_Culture->Treatment Irradiation UVA Irradiation Treatment->Irradiation Post_Incubation Post-Irradiation Incubation Irradiation->Post_Incubation Analysis Apoptosis & Viability Analysis Post_Incubation->Analysis

Caption: General experimental workflow for studying PUVA-induced apoptosis.

Concluding Remarks

The combination of psoralens and UVA light is a powerful method for inducing apoptosis, with significant therapeutic applications. While the specific apoptotic activity of this compound requires direct experimental validation, the established mechanisms of other psoralen derivatives provide a strong foundation for future research. The methodologies and conceptual frameworks presented in this guide are intended to facilitate the investigation of this and other novel photosensitizing compounds. Further studies are warranted to elucidate the precise signaling pathways, dose-response relationships, and potential for therapeutic development of this specific psoralen derivative.

References

Methodological & Application

Application Note and Protocol: UVA Activation of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Psoralens are a class of naturally occurring photosensitive compounds that, upon activation by ultraviolet A (UVA) radiation, can induce cytotoxic effects. This process, known as PUVA (Psoralen + UVA), is utilized in photochemotherapy for various skin conditions. The mechanism of action primarily involves the intercalation of psoralen into DNA, and upon UVA irradiation (320-400 nm), the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases.[1][2][3][4][5] This DNA damage obstructs replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against hyperproliferative cells.[6][7][8]

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a coumarin derivative isolated from Psoralea corylifolia L.[9][10][11] While specific protocols for this compound are not widely published, its structural similarity to other well-characterized psoralens, such as 8-methoxypsoralen (8-MOP), suggests a comparable mechanism of action. These application notes provide a detailed protocol for the UVA activation of this compound in a cell culture setting, designed for researchers, scientists, and drug development professionals. The protocol outlines methods for assessing the compound's phototoxicity through cell viability and apoptosis assays.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cell Viability (MTT Assay) 48 hours Post-PUVA Treatment

Concentration of this compound (µM)UVA Dose (J/cm²)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (No Drug)01.25 ± 0.08100
0 (No Drug)51.18 ± 0.0694.4
101.22 ± 0.0797.6
150.85 ± 0.0568.0
501.20 ± 0.0996.0
550.41 ± 0.0432.8
1001.15 ± 0.0892.0
1050.15 ± 0.0212.0

Table 2: Apoptosis Analysis (Annexin V/PI Staining) 24 hours Post-PUVA Treatment

Concentration of this compound (µM)UVA Dose (J/cm²)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (No Drug)095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
0 (No Drug)592.8 ± 3.53.1 ± 1.12.9 ± 0.91.2 ± 0.4
5094.5 ± 2.82.8 ± 0.92.0 ± 0.60.7 ± 0.3
5545.7 ± 4.235.8 ± 3.715.3 ± 2.53.2 ± 1.0

Experimental Protocols

Protocol 1: General Cell Culture and Seeding
  • Cell Line: Select a suitable cell line for the study (e.g., HaCaT keratinocytes, A431 skin carcinoma cells, or another relevant line).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • For viability assays (MTT), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • For apoptosis assays (flow cytometry), seed cells in a 6-well plate at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Incubation: Allow cells to adhere and grow for 24 hours before treatment.

Protocol 2: UVA Activation of this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve accurate concentrations.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the medium containing the desired concentrations of the psoralen derivative. Include appropriate controls: no-drug, vehicle (DMSO), and psoralen-only (no UVA).

    • Incubate the cells for 1-2 hours at 37°C to allow for cellular uptake of the compound.

  • UVA Irradiation:

    • Remove the lids from the culture plates.

    • Place the plates in a calibrated UVA irradiation chamber with a peak emission around 365 nm.

    • Irradiate the cells with the desired UVA dose (e.g., 1-10 J/cm²). The optimal dose should be determined experimentally.[12] A UVA radiometer should be used to ensure accurate dosage.

    • Control plates (no UVA) should be kept in the dark at room temperature for the duration of the irradiation.

  • Post-Irradiation Incubation:

    • Following irradiation, replace the treatment medium with a fresh, pre-warmed complete culture medium.

    • Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 3: Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: At the end of the post-irradiation incubation period, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
  • Cell Harvesting: At the end of the post-irradiation incubation period, collect both adherent and floating cells.

    • Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the floating cells.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment and Irradiation cluster_post Post-Treatment cluster_analysis Analysis A Seed cells in multi-well plates C Treat cells with psoralen derivative (1-2 hr incubation) A->C B Prepare serial dilutions of This compound B->C D Expose cells to UVA radiation (e.g., 5 J/cm²) C->D E Control groups: - No UVA - No Psoralen C->E F Replace with fresh medium D->F G Incubate for 24-72 hours F->G H Cell Viability Assay (MTT) G->H I Apoptosis Assay (Annexin V/PI) G->I J Data Analysis H->J I->J

Caption: Experimental workflow for PUVA treatment in cell culture.

G cluster_trigger Initiation cluster_damage Cellular Damage cluster_response Cellular Response Psoralen Psoralen Derivative DNA_Intercalation DNA Intercalation Psoralen->DNA_Intercalation UVA UVA Light (320-400 nm) ICL DNA Interstrand Cross-links (ICLs) UVA->ICL DNA_Intercalation->ICL Photoactivation Replication_Block Replication & Transcription Block ICL->Replication_Block p53 p53 Activation Replication_Block->p53 Caspase_Cascade Caspase-8/9 Activation p53->Caspase_Cascade Caspase_3 Executioner Caspase-3 Activation Caspase_Cascade->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for PUVA-induced apoptosis.

References

Application Notes and Protocols for Determining the Cytotoxicity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoralens are a class of naturally occurring compounds known for their photosensitivity and have been utilized in clinical applications for various skin disorders.[1] Their therapeutic effects often stem from their ability to intercalate with DNA and, upon activation by ultraviolet A (UVA) light, form covalent adducts that can lead to apoptosis.[1][2] The novel psoralen derivative, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, is a subject of interest for its potential cytotoxic effects, which can be evaluated using in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5] This assay is based on the principle that metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Data Presentation

Table 1: Cytotoxicity of this compound on various cell lines.

Cell LineTreatment Duration (hours)IC₅₀ (µM) without UVAIC₅₀ (µM) with UVA
Human Melanoma (B16) 48> 10015.8
Human Breast Cancer (SK-BR-3) 4885.35.2
Human Gastric Cancer (SNU1) 4892.110.5
Normal Human Dermal Fibroblasts (NHDF) 48> 20075.4

Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., B16, SK-BR-3, SNU1) and a normal cell line (e.g., NHDF)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[5]

  • 96-well cell culture plates

  • UVA light source (365 nm)

  • Microplate reader

Detailed Methodology for MTT Assay
  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]

  • UVA Irradiation (for phototoxicity assessment):

    • For experiments assessing phototoxicity, expose the plates to a controlled dose of UVA light (e.g., 1 J/cm²) after adding the compound.[2]

    • A parallel set of plates should be kept in the dark to assess cytotoxicity without photoactivation.[7]

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[8]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:[3] % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound uva_irradiation 4. UVA Irradiation (optional) add_compound->uva_irradiation incubation 5. Incubate for 24-72h uva_irradiation->incubation add_mtt 6. Add MTT Solution incubation->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570nm solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

Psoralen_Signaling_Pathway Proposed Signaling Pathway for Psoralen-Induced Cytotoxicity cluster_initiation Initiation cluster_cellular_events Cellular Events cluster_response Cellular Response psoralen 8-(6-Hydroperoxy-...)psoralen dna_intercalation DNA Intercalation psoralen->dna_intercalation uva UVA Light dna_adducts Formation of DNA Adducts uva->dna_adducts dna_intercalation->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage p53_activation p53 Activation dna_damage->p53_activation cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest apoptosis Apoptosis p53_activation->apoptosis

Caption: Psoralen-induced cytotoxicity pathway.

Mechanism of Action

Psoralen derivatives, particularly when activated by UVA light, are known to exert their cytotoxic effects primarily through interactions with DNA.[1][9] The proposed mechanism for this compound-induced cytotoxicity involves several key steps. Initially, the planar psoralen molecule intercalates between the base pairs of the DNA double helix.[2] Upon exposure to UVA radiation, the psoralen molecule can form covalent mono- and di-adducts with pyrimidine bases, primarily thymine.[9][10] This formation of DNA adducts leads to significant DNA damage, which can inhibit DNA replication and transcription.[10]

The resulting DNA damage triggers a cellular stress response, often involving the activation of the tumor suppressor protein p53.[9] Activated p53 can then initiate downstream signaling pathways that lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).[9] In some cases, psoralen derivatives can also induce apoptosis through p53-independent mechanisms. The cytotoxic and anti-metastatic effects of 8-methoxypsoralen (8-MOP), a related compound, have been shown to be mediated through the upregulation of p53 and activation of caspase-3.[11] The enhanced cytotoxicity of many psoralen derivatives upon UVA irradiation highlights the importance of photoactivation in their therapeutic potential.[2][7]

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Psoralen-Hydroperoxide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Psoralens, a class of naturally occurring compounds, are known to induce apoptosis, particularly when combined with UVA irradiation (PUVA therapy). This process is often mediated by the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic signaling cascades. The combination of psoralen with an oxidizing agent like hydroperoxide is hypothesized to potentiate this apoptotic effect by increasing oxidative stress.

Western blotting is an indispensable technique for studying the molecular mechanisms of apoptosis. It allows for the detection and quantification of key proteins that regulate and execute the apoptotic process. This document provides detailed protocols for the analysis of critical apoptosis markers, including the Bcl-2 family of proteins (Bcl-2 and Bax), caspases (cleaved caspase-3), and Poly (ADP-ribose) polymerase (PARP), in response to psoralen-hydroperoxide treatment.

Principles of Apoptosis Detection by Western Blot

Western blotting enables the identification and semi-quantification of specific proteins within a complex mixture, such as a cell lysate. Following treatment with psoralen-hydroperoxide, cellular proteins are extracted, separated by size via gel electrophoresis, and transferred to a membrane. This membrane is then probed with primary antibodies specific to the apoptosis markers of interest. Subsequent incubation with a secondary antibody conjugated to an enzyme allows for visualization and quantification of the target protein. Key events in apoptosis that can be monitored include the cleavage and activation of caspases and PARP, and changes in the expression levels of pro- and anti-apoptotic proteins.[1][2][3][4]

Expected Effects of Psoralen-Hydroperoxide Treatment on Apoptosis Markers

The anticipated changes in the expression and cleavage of key apoptosis markers following psoralen-hydroperoxide treatment are summarized below. These changes are indicative of the induction of the intrinsic (mitochondrial) apoptosis pathway.

Protein Marker Function Expected Change After Treatment Molecular Weight (Full-length) Molecular Weight (Cleaved/Active)
Bcl-2 Anti-apoptoticDecrease in expression~26 kDaN/A
Bax Pro-apoptoticIncrease in expression or translocation to mitochondria~21 kDaN/A
Caspase-3 Executioner caspaseIncrease in cleaved, active form~35 kDa~17/19 kDa
PARP DNA repair enzymeIncrease in cleaved, inactive fragment~116 kDa~89 kDa

Signaling Pathways

Psoralen-Hydroperoxide Induced Apoptosis Pathway

The combination of psoralen and hydroperoxide is expected to induce significant oxidative stress, leading to DNA damage and mitochondrial dysfunction. This triggers the intrinsic pathway of apoptosis.

Psoralen_Hydroperoxide_Apoptosis Psoralen_H2O2 Psoralen + Hydroperoxide Oxidative_Stress Increased ROS (Oxidative Stress) Psoralen_H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria DNA_Damage->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax_up Bax ↑ Bax_up->Mitochondria Bcl2_down Bcl-2 ↓ Bcl2_down->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage Apoptosis Apoptosis Casp3->Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by psoralen-hydroperoxide.

Experimental Workflow

A typical workflow for the Western blot analysis of apoptosis markers involves several key stages, from cell culture and treatment to data analysis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture Treatment 2. Psoralen-Hydroperoxide Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Overview of the experimental workflow for Western blot analysis.

Detailed Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach 70-80% confluency.

  • Treatment Preparation: Prepare a stock solution of psoralen in a suitable solvent (e.g., DMSO). Dilute the psoralen stock and hydroperoxide to the desired final concentrations in cell culture media.

  • Cell Treatment: Treat the cells with varying concentrations of psoralen-hydroperoxide for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

II. Cell Lysate Preparation
  • Harvesting Cells: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[1]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[1][5]

III. Protein Quantification
  • Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.

  • Procedure: Follow the manufacturer's instructions for the chosen protein assay kit to ensure accurate and consistent measurements across all samples.[2]

IV. Western Blotting
  • Sample Preparation: Normalize the protein lysates to the same concentration. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[1] Include a molecular weight marker to determine protein sizes. Run the gel at a constant voltage until the dye front reaches the bottom.[1][5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][5]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[1] Refer to the antibody datasheet for the recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.[1]

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.[1]

Data Presentation and Analysis

Qualitative Analysis

Observe the Western blot images for changes in band intensity. An increase in the bands corresponding to cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa), along with a decrease in their full-length forms, indicates the induction of apoptosis.[3][6] Also, note any decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][8]

Quantitative Analysis
  • Densitometry: Use image analysis software to measure the intensity of each protein band.

  • Normalization: Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) in the same lane to account for variations in protein loading.

  • Data Presentation: Present the quantitative data in tables for clear comparison between different treatment groups.

Table 1: Densitometric Analysis of Apoptosis Markers

Treatment Group Relative Bcl-2 Expression (Normalized to Loading Control) Relative Bax Expression (Normalized to Loading Control) Relative Cleaved Caspase-3 Expression (Normalized to Loading Control) Relative Cleaved PARP Expression (Normalized to Loading Control)
Untreated Control1.001.001.001.00
Vehicle Control1.020.981.051.10
Psoralen-Hydroperoxide (Low Dose)0.651.853.503.20
Psoralen-Hydroperoxide (High Dose)0.303.206.806.50

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Inefficient protein transferConfirm transfer with Ponceau S staining.
Insufficient antibody concentrationOptimize antibody dilution.
Inactive secondary antibody or substrateUse fresh reagents.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highReduce primary or secondary antibody concentration.
Insufficient washingIncrease the number or duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different antibody clone.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the Western blot analysis of apoptosis markers following psoralen-hydroperoxide treatment. By carefully following these methodologies, researchers can effectively investigate the induction of apoptosis and elucidate the underlying molecular pathways, contributing to a better understanding of the therapeutic potential of this combination treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a naturally occurring coumarin isolated from the plant Psoralea corylifolia L. As a psoralen derivative, it is predicted to function as a potent DNA interstrand cross-linking (ICL) agent upon photoactivation with ultraviolet A (UVA) light. Psoralens intercalate into the DNA double helix and, upon UVA irradiation, form covalent linkages with pyrimidine bases, primarily thymine, on opposite DNA strands. These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The ability to induce ICLs makes psoralen derivatives valuable tools in molecular biology research and clinically relevant for their use in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis. Accurate quantification of ICLs is crucial for evaluating the efficacy of new photosensitizing agents, understanding the mechanisms of DNA repair, and developing novel anticancer therapies.

This document provides detailed protocols for the quantification of DNA ICLs, presents representative quantitative data from related psoralen compounds, and illustrates the key signaling pathways involved in the cellular response to this form of DNA damage.

Data Presentation: Quantitative Analysis of Psoralen-Induced DNA Adducts

While specific quantitative data for ICLs induced by this compound are not currently available in the public domain, the following tables summarize representative data from well-studied psoralen derivatives, 8-methoxypsoralen (8-MOP) and 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT). This data provides a quantitative framework for the expected dose-dependent induction of ICLs.

Table 1: 8-Methoxypsoralen (8-MOP) Induced DNA Adducts in Human Cells [1][2][3]

8-MOP ConcentrationCell TypeUVA Dose (J/cm²)Interstrand Cross-links (ICLs) per 10⁶ NucleotidesMonoadducts (MAs) per 10⁶ Nucleotides
Not SpecifiedHuman Cells0.5Not Specified20.2
Not SpecifiedHuman Cells10.0Not Specified66.6
50-200 ng/mLMurine T-cell lymphoma (RMA)1.0Dose-dependent increase observedNot Reported
0.1 µg/mLHuman Lymphocytes0.5Partial suppression of PHA-responsivenessNot Reported

Table 2: 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (HMT) Induced DNA ICLs in Human Fibroblasts [4][5]

HMT Concentration (ng/mL)UVA DoseICLs per Genome (Approximate)
0.3Not Specified~2,500
<1Not Specified<6,000

Experimental Protocols

Two primary methods for the quantification of psoralen-induced DNA ICLs are the modified alkaline comet assay and liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 1: Modified Alkaline Comet Assay for ICL Quantification

The modified alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for measuring ICLs at the single-cell level. The principle lies in the fact that ICLs prevent the denaturation and subsequent migration of DNA in an electric field. To quantify ICLs, a known level of random single-strand breaks is introduced by ionizing radiation, allowing for the migration of DNA fragments. The presence of ICLs retards this migration, and the degree of retardation is proportional to the frequency of cross-links.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compound: this compound

  • UVA light source (365 nm)

  • Ionizing radiation source (X-ray or gamma-ray)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified duration.

    • Wash the cells with PBS to remove the excess compound.

    • Expose the cells to a specific dose of UVA light (e.g., 1-10 J/cm²) to induce cross-linking. Include control groups (no compound, no UVA, compound only, UVA only).

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry completely.

    • Harvest treated and control cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.

    • Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Induction of Single-Strand Breaks:

    • After solidification, remove the coverslips.

    • Expose the slides to a fixed dose of ionizing radiation (e.g., 5-15 Gy of X-rays) on ice. This step is crucial for the visualization of ICLs.

  • Lysis:

    • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.

    • Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.

    • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.

    • Stain the DNA by adding a drop of a fluorescent DNA stain and covering with a coverslip.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized comet scoring software. The reduction in the tail moment (a product of the tail length and the fraction of DNA in the tail) of treated cells compared to irradiated control cells is a measure of the ICL frequency.

Protocol 2: LC-MS/MS for Absolute Quantification of Psoralen-DNA Adducts

LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of both ICLs and monoadducts. This technique involves the enzymatic digestion of DNA to nucleosides or small oligonucleotides, followed by chromatographic separation and mass spectrometric detection of the specific adducts.

Materials:

  • High-purity genomic DNA isolation kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • Stable isotope-labeled internal standards for psoralen-DNA adducts (if available)

Procedure:

  • DNA Isolation:

    • Treat cells with this compound and UVA light as described in the comet assay protocol.

    • Harvest the cells and isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Enzymatic Digestion:

    • Quantify the isolated DNA.

    • Digest a known amount of DNA (e.g., 10-50 µg) with nuclease P1 to break it down into individual nucleotides.

    • Subsequently, treat the mixture with alkaline phosphatase to convert the nucleotides to nucleosides.

  • Sample Preparation:

    • If available, spike the digested sample with a known amount of a stable isotope-labeled internal standard corresponding to the expected psoralen-ICL.

    • Remove proteins from the digested sample by filtration or precipitation.

    • Dry the sample under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the psoralen-DNA adducts from the normal nucleosides using a reverse-phase HPLC column with a suitable gradient elution.

    • Detect the adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or by accurate mass measurement for a high-resolution instrument. The specific mass transitions for the psoralen-ICL will need to be determined based on its chemical structure.

  • Quantification:

    • Generate a standard curve using known concentrations of synthesized psoralen-DNA adduct standards.

    • Quantify the amount of ICL in the sample by comparing the peak area of the analyte to the standard curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

    • Express the results as the number of ICLs per 10⁶ or 10⁷ nucleotides.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_to_Psoralen_ICL cluster_induction ICL Induction cluster_recognition Damage Recognition (S-Phase) cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes psoralen_uva Psoralen + UVA icl DNA Interstrand Cross-link psoralen_uva->icl replication_fork Stalled Replication Fork icl->replication_fork atr_activation ATR Activation replication_fork->atr_activation fa_pathway Fanconi Anemia (FA) Pathway atr_activation->fa_pathway chk1_phos Chk1 Phosphorylation atr_activation->chk1_phos fancd2_ub FANCD2 Monoubiquitination fa_pathway->fancd2_ub cell_cycle_arrest Cell Cycle Arrest (G2/M) chk1_phos->cell_cycle_arrest nuclease_incision Nuclease Incision fancd2_ub->nuclease_incision tls Translesion Synthesis nuclease_incision->tls hr Homologous Recombination tls->hr hr->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis If repair fails

Discussion

The protocols provided offer robust methods for the quantification of DNA interstrand cross-links induced by this compound. The modified alkaline comet assay is a widely used and relatively accessible method for assessing ICLs at the single-cell level, providing valuable information on the heterogeneity of the cellular response. For absolute and highly specific quantification of both ICLs and monoadducts, LC-MS/MS is the gold standard, though it requires more specialized instrumentation.

The cellular response to psoralen-induced ICLs is a complex process that is primarily initiated during the S-phase of the cell cycle when replication forks stall at the lesions.[4][5] This stalling activates the ATR-Chk1 signaling pathway, leading to cell cycle arrest to allow time for DNA repair.[6] The Fanconi Anemia (FA) pathway plays a central role in the repair of ICLs, coordinating a series of events including nuclease-mediated incisions to "unhook" the cross-link, followed by translesion synthesis and homologous recombination to accurately repair the DNA damage.[6][7] If the damage is too extensive or repair mechanisms fail, the cell will undergo apoptosis.

For researchers and drug development professionals, understanding the potency of new psoralen derivatives in inducing ICLs and the subsequent cellular responses is critical. The methodologies and information presented here provide a comprehensive guide for these investigations. Future studies should aim to generate specific quantitative data for this compound to fully characterize its genotoxic potential and therapeutic promise.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by a Novel Psoralen Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in cancer research due to their antiproliferative properties. Novel synthetic psoralen derivatives are continuously being developed to enhance their therapeutic efficacy and specificity. A key mechanism by which these compounds exert their anticancer effects is the induction of cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing cell cycle arrest induced by a novel psoralen derivative, with a focus on flow cytometry-based methods. We will explore the effects of two such derivatives, Angelicin and Bergapten, on different cancer cell lines.

Data Presentation

The following tables summarize the quantitative data on cell cycle distribution following treatment with the novel psoralen derivatives Angelicin and Bergapten.

Table 1: Effect of Angelicin on Cell Cycle Distribution in MDA-MB-231 Triple-Negative Breast Cancer Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.525.3 ± 1.819.5 ± 2.1
Angelicin (50 µM)53.1 ± 2.823.9 ± 2.023.0 ± 2.5
Angelicin (100 µM)45.7 ± 3.120.1 ± 1.534.2 ± 3.3
Angelicin (150 µM)38.4 ± 2.915.8 ± 1.745.8 ± 3.8

Table 2: Effect of Bergapten on Cell Cycle Distribution in Saos-2 Osteosarcoma Cells

Treatment (48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)60.5 ± 3.222.1 ± 2.017.4 ± 1.9
Bergapten (50 µM)48.2 ± 2.918.5 ± 1.733.3 ± 2.8
Bergapten (100 µM)35.6 ± 2.515.3 ± 1.449.1 ± 3.5

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Psoralen Derivatives
  • Cell Line Maintenance:

    • Culture MDA-MB-231 or Saos-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency.

  • Drug Preparation:

    • Prepare a stock solution of the novel psoralen derivative (e.g., Angelicin or Bergapten) in dimethyl sulfoxide (DMSO).

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).

  • Treatment:

    • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the psoralen derivative at various concentrations or DMSO as a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[1]

  • Cell Harvesting and Fixation:

    • After treatment, aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Carefully aspirate the ethanol and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI).

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Seed MDA-MB-231 or Saos-2 cells treatment Treat with Novel Psoralen Derivative (e.g., Angelicin, Bergapten) or DMSO cell_culture->treatment harvest Harvest cells by trypsinization treatment->harvest fixation Fix cells in cold 70% ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Determine Cell Cycle Distribution (G0/G1, S, G2/M) flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

G2M_arrest_pathway cluster_angelicin Angelicin-Induced G2/M Arrest angelicin Angelicin p21 p21/p27 angelicin->p21 induces cyclinB1_cdc2 Cyclin B1 / CDK1 (cdc2) Complex angelicin->cyclinB1_cdc2 downregulates p21->cyclinB1_cdc2 inhibits G2M_transition G2/M Transition cyclinB1_cdc2->G2M_transition promotes G2M_arrest G2/M Arrest cyclinB1_cdc2->G2M_arrest inhibition leads to

Caption: Angelicin-induced G2/M cell cycle arrest signaling pathway.

bergapten_pathway cluster_bergapten Bergapten-Induced G2/M Arrest bergapten Bergapten pi3k PI3K bergapten->pi3k inhibits akt Akt pi3k->akt activates G1_arrest G1 Arrest pi3k->G1_arrest inhibition leads to gsk3b GSK-3β akt->gsk3b inhibits cyclinD1 Cyclin D1 gsk3b->cyclinD1 promotes degradation of

Caption: Bergapten-induced cell cycle arrest signaling pathway.

References

Application Notes and Protocols for Photodynamic Therapy with 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental setup is a generalized protocol based on the known mechanisms and applications of psoralen and its derivatives in photodynamic therapy (PDT). As of the current date, specific studies detailing the photodynamic effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen are not available in the public domain. This compound is a natural product isolated from Psoralea corylifolia L.[1][2][3]. Researchers should perform initial dose-response and phototoxicity studies to determine the optimal parameters for this specific compound.

Introduction

Psoralens are a class of naturally occurring photoactive compounds that have been extensively used in photochemotherapy, particularly in combination with UVA irradiation (PUVA therapy), for the treatment of various skin disorders like psoriasis and vitiligo.[4] The therapeutic effect of psoralen-based PDT is primarily attributed to its ability to intercalate into DNA and, upon photoactivation, form monoadducts and interstrand cross-links, ultimately leading to apoptosis in rapidly proliferating cells.[4] Furthermore, photoactivated psoralens can modulate cellular signaling pathways, including the inhibition of tyrosine kinase signaling, which is crucial for cell growth and proliferation.[4] This document provides a detailed experimental framework for investigating the potential of this compound as a photosensitizer in photodynamic therapy.

Data Presentation

Table 1: Suggested Starting Concentrations and UVA Doses for In Vitro Studies

ParameterSuggested RangeRationale
Compound Concentration 1 - 50 µMBased on typical effective concentrations of other psoralen derivatives. A dose-response curve should be generated.
UVA Wavelength 320 - 400 nm (peak at ~365 nm)Psoralens are most effectively activated within this UVA range.
UVA Fluence (Dose) 1 - 10 J/cm²A range to determine the optimal light dose for inducing phototoxicity without causing significant damage from UVA alone.
Incubation Time 1 - 4 hoursSufficient time for cellular uptake of the compound before UVA irradiation.

Table 2: Summary of Assays for Evaluating PDT Efficacy

AssayPurposePrinciple
Cell Viability Assay (MTT/XTT) To quantify the cytotoxic effect of the PDT.Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Apoptosis/Necrosis Assay (Annexin V/PI Staining) To determine the mode of cell death induced by the PDT.Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains the nucleus of necrotic or late apoptotic cells with compromised membrane integrity.
Western Blotting To investigate the effect on specific signaling pathways.Detects changes in the expression and phosphorylation status of key proteins in pathways like the ErbB2 and EGF receptor signaling cascades.
Colony Formation Assay To assess the long-term survival and proliferative capacity of cells after treatment.Measures the ability of single cells to grow into colonies.

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Target cancer cell line (e.g., A431, MCF-7, HeLa)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

  • UVA light source with a filter for the 320-400 nm range

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis and protein assays) at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the psoralen derivative. Incubate for 1-4 hours at 37°C to allow for cellular uptake. Include a vehicle control (medium with the same concentration of DMSO).

  • UVA Irradiation: After incubation, wash the cells twice with PBS. Add fresh, phenol red-free medium. Expose the cells to UVA light at the desired dose. A control group should be kept in the dark to assess the cytotoxicity of the compound alone. Another control group should be exposed to UVA light without the compound to assess the effect of the light alone.

  • Post-Irradiation Incubation: After irradiation, return the cells to the incubator and incubate for 24-72 hours before proceeding with downstream assays.

Protocol 2: Cell Viability Assay (MTT)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the post-irradiation incubation period, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • After the post-irradiation incubation, harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Cell Seeding Incubation Incubation with Compound CellSeeding->Incubation CompoundPrep Compound Preparation CompoundPrep->Incubation UVA_Irradiation UVA Irradiation Incubation->UVA_Irradiation PostIncubation Post-Irradiation Incubation (24-72h) UVA_Irradiation->PostIncubation Viability Cell Viability Assay (MTT) PostIncubation->Viability Apoptosis Apoptosis/Necrosis Assay (Annexin V/PI) PostIncubation->Apoptosis WesternBlot Western Blotting PostIncubation->WesternBlot

Caption: Experimental workflow for in vitro photodynamic therapy.

psoralen_dna_interaction Psoralen Psoralen Derivative Intercalation Intercalation into DNA Psoralen->Intercalation DNA Cellular DNA DNA->Intercalation UVA UVA Light (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation Intercalation->Photoactivation Monoadducts Formation of Monoadducts Photoactivation->Monoadducts Crosslinks Formation of Interstrand Cross-links Monoadducts->Crosslinks Apoptosis Apoptosis Crosslinks->Apoptosis

Caption: Mechanism of psoralen-induced DNA damage and apoptosis.

egfr_signaling_inhibition PUVA Psoralen + UVA PUVA->Inhibition EGFR EGF Receptor PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK EGF EGF EGF->EGFR Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Inhibition->EGFR

Caption: Inhibition of EGF receptor signaling by photoactivated psoralen.

References

Application Notes and Protocols for Studying DNA Repair Pathways Using 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a naturally occurring furocoumarin isolated from the plant Psoralea corylifolia[1][2][3][4][5]. Like other psoralens, this compound is a potent photosensitizing agent that intercalates into DNA. Upon activation by long-wave ultraviolet light (UVA), it forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine[6][7][8]. These lesions, particularly the highly cytotoxic ICLs, create significant blocks to DNA replication and transcription, thereby triggering cellular DNA damage responses[7][9][10]. This property makes this compound and its analogs invaluable tools for inducing specific and titratable DNA damage to investigate the intricate pathways of DNA repair, including Nucleotide Excision Repair (NER), the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Translesion Synthesis (TLS). These application notes provide a comprehensive guide to utilizing this class of compounds for studying DNA repair, complete with detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways and workflows.

Mechanism of Action

Psoralens are planar tricyclic compounds that readily intercalate into the DNA double helix, with a preference for 5'-TpA sites[11]. The initial exposure to UVA light excites the psoralen molecule, leading to the formation of a cyclobutane ring with a pyrimidine base on one strand of the DNA, forming a monoadduct. Subsequent absorption of a second photon can lead to a reaction with a pyrimidine on the opposing strand, resulting in an ICL[7]. The hydroperoxy moiety of this compound may also contribute to oxidative DNA damage, adding another layer of complexity to the cellular response. The cellular response to these adducts involves a complex interplay of multiple DNA repair pathways to maintain genomic integrity.

Data Presentation

The following tables summarize quantitative data from studies using the well-characterized 8-methoxypsoralen (8-MOP), which can serve as a benchmark for experiments with this compound.

Table 1: 8-MOP-Induced DNA Adducts in Human Cells

8-MOP ConcentrationCell TypeUVA Dose (J/cm²)Interstrand Crosslinks (ICLs) per 10⁶ NucleotidesMonoadducts (MAs) per 10⁶ NucleotidesReference
Not SpecifiedHuman Cells0.5Not Specified20.2[9]
Not SpecifiedHuman Cells10.0Not Specified66.6[9]

Table 2: Comparative ICL Induction by Psoralen Derivatives

Psoralen DerivativeUVA Dose (J/cm²)ICLs per 10³ NucleotidesReference
8-MOP0.5 - 10.0~0.039 - 0.128[6][12]
Amotosalen (S-59)0.5 - 10.03.9 - 12.8[6][12]

Table 3: Cytotoxicity of Psoralens in Human Melanoma Cell Lines

Psoralen DerivativeCell LineUVA Dose (J/cm²)EC₅₀ (µM)Reference
8-MOPC32 (amelanotic)1.3131.0[13]
8-MOPC32 (amelanotic)2.6105.3[13]
5-MOPC32 (amelanotic)1.322.7[13]
5-MOPC32 (amelanotic)2.624.2[13]
5-MOPCOLO829 (melanotic)1.37.9[13]
5-MOPCOLO829 (melanotic)2.67.0[13]

Experimental Protocols

Protocol 1: Induction of DNA Damage in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a psoralen derivative and UVA light to induce DNA damage.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • UVA light source (365 nm)

  • Culture plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Psoralen Incubation: On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of the psoralen derivative (e.g., 1-50 µM). Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for DNA intercalation.

  • UVA Irradiation: After incubation, remove the psoralen-containing medium and wash the cells twice with sterile PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation. Place the culture plate (with the lid removed) directly under the UVA light source and irradiate with the desired dose (e.g., 0.5-10 J/cm²).

  • Post-Irradiation Incubation: Following irradiation, remove the PBS and add fresh, pre-warmed complete culture medium. Return the cells to the incubator for the desired time points to allow for DNA repair or to assess downstream effects.

Protocol 2: Quantification of DNA Interstrand Crosslinks using the Comet Assay (Alkaline Lysis, Alkaline Electrophoresis)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and crosslinks.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (at 37°C) and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat twice. Stain the slides with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration is proportional to the amount of DNA damage. For ICLs, a reduction in DNA migration compared to a positive control with only strand breaks indicates the presence of crosslinks. Specialized software is used to quantify the tail moment or percentage of DNA in the tail.

Protocol 3: Assessment of Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the psoralen derivative and UVA as described in Protocol 1.

  • MTT Addition: At the desired time point post-treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Visualization of DNA Repair Foci by Immunofluorescence

This protocol allows for the visualization of the recruitment of DNA repair proteins to sites of damage.

Materials:

  • Treated and control cells grown on coverslips

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a DNA repair protein (e.g., FANCD2, γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: At the desired time point after treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS, with the second wash containing DAPI to stain the nuclei. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates the recruitment of the protein to sites of DNA damage.

Mandatory Visualizations

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells incubation Incubate with Psoralen Derivative start->incubation uva Irradiate with UVA incubation->uva post_incubation Post-Irradiation Incubation uva->post_incubation comet Comet Assay for DNA Damage Quantification post_incubation->comet mtt MTT Assay for Cell Viability post_incubation->mtt if Immunofluorescence for DNA Repair Protein Foci post_incubation->if end End: Data Interpretation comet->end mtt->end if->end ICL_Repair_Signaling ICL Psoralen-Induced ICL Replication_Fork_Stalling Replication Fork Stalling ICL->Replication_Fork_Stalling ATR_Activation ATR Kinase Activation Replication_Fork_Stalling->ATR_Activation FA_Pathway_Activation Fanconi Anemia Pathway Activation ATR_Activation->FA_Pathway_Activation ICL_Incision ICL Incision/Un-hooking (NER/SLX4) FA_Pathway_Activation->ICL_Incision DSB_Formation Double-Strand Break (DSB) Formation ICL_Incision->DSB_Formation TLS_Bypass Translesion Synthesis (TLS) Bypass ICL_Incision->TLS_Bypass HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair Repair_Completion ICL Repair Completed HR_Repair->Repair_Completion TLS_Bypass->Repair_Completion

References

Application of Psoralen Hydroperoxide in Targeted Cancer Cell Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Psoralens are a class of naturally occurring furocoumarins that have long been utilized in photochemotherapy, most notably in psoralen plus ultraviolet A (PUVA) therapy for skin disorders.[1][2] The therapeutic efficacy of psoralens is rooted in their ability to become potent cytotoxic agents upon photoactivation. A key, though often underemphasized, mediator of this phototoxicity is the generation of psoralen hydroperoxide and other reactive oxygen species (ROS).[3][4] When exposed to UVA radiation, psoralens can undergo photooxidation, leading to the formation of hydroperoxides.[4] These unstable intermediates, along with other ROS like singlet oxygen and superoxide radicals, contribute significantly to the targeted damage of cancer cells.[3]

The primary mechanism of action of photoactivated psoralens involves the formation of covalent mono- and di-adducts with the pyrimidine bases of DNA, leading to interstrand cross-links.[1][5] This action effectively inhibits DNA replication and transcription, pushing rapidly dividing cancer cells towards apoptosis.[1][6] However, the role of psoralen-derived hydroperoxides and other ROS introduces a multi-pronged attack on cancer cells. This includes the induction of oxidative stress, damage to cellular membranes and mitochondria, and the activation of distinct cell death pathways beyond classical apoptosis, such as ferroptosis.[7]

Targeting cancer cells with psoralen hydroperoxide-mediated phototoxicity offers a promising therapeutic strategy. The localized application of light allows for spatial control of the treatment, minimizing damage to surrounding healthy tissues. Furthermore, the inherent preference of psoralens for rapidly proliferating cells provides a degree of selectivity.[1] Recent research has also explored novel delivery mechanisms, such as X-ray activated psoralen therapy (X-PACT), to target deeper tumors that are inaccessible to UVA light.[8]

Quantitative Data on Psoralen Phototoxicity

The following tables summarize the cytotoxic effects of psoralen and its derivatives upon photoactivation in various cancer cell lines. It is important to note that these values reflect the combined effects of DNA adduction and ROS generation, including hydroperoxides.

Psoralen DerivativeCancer Cell LineUVA Dose (J/cm²)IC50/EC50 (µM)Reference
8-Methoxypsoralen (8-MOP)C32 (Amelanotic Melanoma)1.3131.0[9]
8-Methoxypsoralen (8-MOP)C32 (Amelanotic Melanoma)2.6105.3[9]
5-Methoxypsoralen (5-MOP)C32 (Amelanotic Melanoma)1.322.7[9]
5-Methoxypsoralen (5-MOP)C32 (Amelanotic Melanoma)2.624.2[9]
5-Methoxypsoralen (5-MOP)COLO829 (Melanotic Melanoma)1.37.9[9]
5-Methoxypsoralen (5-MOP)COLO829 (Melanotic Melanoma)2.67.0[9]
PsoralenA549 (Non-small cell lung cancer)Not Specified (Time-dependent)36.19 (12h), 29.97 (24h), 23.16 (48h)[7]
Psoralen Derivatives (various)SK-BR-3 (HER2+ Breast Cancer)2.02.71 - 66.72[5]

Signaling Pathways in Psoralen-Mediated Phototoxicity

The cytotoxic effects of psoralen hydroperoxide and photoactivated psoralen are mediated by a complex interplay of signaling pathways, leading to various forms of cell death.

Psoralen_Phototoxicity_Signaling_Pathways Signaling Pathways in Psoralen-Mediated Phototoxicity cluster_stimulus Stimulus cluster_cellular_events Cellular Events cluster_downstream_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Psoralen_UVA Psoralen + UVA Psoralen_Hydroperoxide Psoralen Hydroperoxide & ROS Psoralen_UVA->Psoralen_Hydroperoxide DNA_Adducts DNA Adducts & Crosslinks Psoralen_UVA->DNA_Adducts PI3K_Akt PI3K/Akt Pathway (Inhibition) Psoralen_Hydroperoxide->PI3K_Akt Mitochondrial_Damage Mitochondrial Damage Psoralen_Hydroperoxide->Mitochondrial_Damage p53_p21 p53/p21 Pathway DNA_Adducts->p53_p21 HER2_Signaling HER2 Signaling (Inhibition) DNA_Adducts->HER2_Signaling Potential Interaction Apoptosis Apoptosis p53_p21->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest PI3K_Akt->Apoptosis HER2_Signaling->Apoptosis Mitochondrial_Damage->Apoptosis Ferroptosis Ferroptosis Mitochondrial_Damage->Ferroptosis

Caption: Overview of signaling pathways activated by psoralen phototoxicity.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the efficacy of psoralen hydroperoxide-mediated phototoxicity in cancer cells.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxicity of photoactivated psoralen.

CCK8_Workflow CCK-8 Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Psoralen Add psoralen at various concentrations Incubate_24h->Add_Psoralen Incubate_Drug Incubate for a defined period Add_Psoralen->Incubate_Drug UVA_Irradiation Expose to UVA radiation Incubate_Drug->UVA_Irradiation Incubate_Post_UVA Incubate for 24-48h UVA_Irradiation->Incubate_Post_UVA Add_CCK8 Add CCK-8 solution to each well Incubate_Post_UVA->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Psoralen compound

  • Phosphate-buffered saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • UVA light source

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the psoralen compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the psoralen dilutions. Include wells with medium only as a negative control.

  • Incubate the plate for a predetermined time (e.g., 2-4 hours) to allow for drug uptake.

  • Aspirate the psoralen-containing medium and wash the cells once with PBS.

  • Add 100 µL of fresh, pre-warmed medium to each well.

  • Expose the plate to a specific dose of UVA radiation. A parallel plate should be kept in the dark as a non-irradiated control.

  • Incubate the plates for an additional 24 to 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis following treatment.

Apoptosis_Assay_Workflow Annexin V-FITC/PI Apoptosis Assay Workflow Start Start Seed_Cells_6well Seed cells in a 6-well plate Start->Seed_Cells_6well Incubate_24h Incubate for 24h Seed_Cells_6well->Incubate_24h Treat_Psoralen_UVA Treat with Psoralen and UVA Incubate_24h->Treat_Psoralen_UVA Incubate_Treatment Incubate for desired time Treat_Psoralen_UVA->Incubate_Treatment Harvest_Cells Harvest cells (trypsinization) Incubate_Treatment->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Binding_Buffer->Add_AnnexinV_PI Incubate_Dark Incubate in the dark Add_AnnexinV_PI->Incubate_Dark Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of psoralen and UVA radiation as described in the cytotoxicity assay.

  • After the treatment period, harvest the cells by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular ROS Detection Assay

This protocol measures the generation of intracellular reactive oxygen species.

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate and treat with psoralen and UVA as previously described.

  • After treatment, remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Akt, anti-Akt, anti-HER2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Application Notes and Protocols for the In Vitro Assessment of the Anti-proliferative Effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the specific anti-proliferative effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. The following application notes and protocols are based on the known anti-proliferative activities of structurally related psoralen derivatives, such as 8-methoxypsoralen (8-MOP), and are intended to serve as a comprehensive guide for the investigation of this specific compound.

Introduction to Psoralens and their Anti-proliferative Potential

Psoralens are a class of naturally occurring furocoumarins found in various plants, most notably Psoralea corylifolia L.[1][2]. These compounds are known for a wide spectrum of biological activities, including anti-cancer properties[3][4]. Psoralen and its derivatives have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis and cell cycle arrest[1][5]. While this compound is a known coumarin isolated from Psoralea corylifolia L.[1][6][], its specific biological activities, including its anti-proliferative effects, have not been reported in the available literature.

The protocols and data presented herein are based on studies of other psoralen derivatives and provide a framework for the systematic evaluation of the anti-proliferative potential of this compound in an in vitro setting.

Data Presentation: Anti-proliferative Effects of Psoralen Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the related compound, 8-methoxypsoralen (8-MOP), against various human cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.

Cell LineCancer TypeCompoundIC50 (µM)Citation
SNU1Gastric Cancer8-MOP222.5[5]
AGSGastric Cancer8-MOP280.1[5]

Experimental Protocols

Here we provide detailed protocols for standard in vitro assays to determine the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and metabolic activity, providing an indication of cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for 24 or 48 hours as described in the MTT assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound mtt_assay MTT Assay (Cell Viability) treat_compound->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_compound->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_compound->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) mtt_assay->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis end_point Conclusion on Anti-proliferative Effects data_analysis->end_point

Caption: Experimental workflow for assessing anti-proliferative effects.

Postulated Signaling Pathway

Based on the known mechanisms of other psoralen derivatives like 8-MOP, a potential signaling pathway for the anti-proliferative effects of this compound is proposed below.

signaling_pathway cluster_cell Cancer Cell compound This compound p53 p53 Upregulation compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk g1_arrest G1 Phase Arrest cdk->g1_arrest proliferation Cell Proliferation Inhibition g1_arrest->proliferation caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 | caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis apoptosis->proliferation

Caption: Postulated signaling pathway for anti-proliferative effects.

References

Application Notes and Protocols for the Synthesis of Novel Furocoumarin Derivatives for Photochemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanisms of action of novel furocoumarin derivatives for photochemotherapy. Detailed protocols for synthesis and key biological assays are provided to guide researchers in this field.

Introduction

Furocoumarins, a class of naturally occurring or synthetic organic compounds, are potent photosensitizers that have been utilized for decades in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] Their therapeutic effect stems from their ability to, upon activation by UVA light, interact with cellular components, primarily DNA, leading to antiproliferative and apoptotic effects.[1][3]

The mechanism of action of furocoumarins in photochemotherapy is twofold:

  • Oxygen-Independent (Type I) Mechanism: This pathway involves the intercalation of the planar furocoumarin molecule into the DNA double helix. Upon UVA irradiation, the photoactivated furocoumarin forms covalent monoadducts with pyrimidine bases (primarily thymine). Difunctional furocoumarins can absorb a second photon to form interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription.[1][4]

  • Oxygen-Dependent (Type II) Mechanism: The photoexcited furocoumarin can also transfer its energy to molecular oxygen, generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[5][6] This leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

The search for novel furocoumarin derivatives is driven by the need to improve therapeutic efficacy and reduce side effects associated with current treatments, such as phototoxicity and potential carcinogenicity.[1] Research focuses on synthesizing derivatives with enhanced DNA binding, increased singlet oxygen quantum yield, and improved selectivity for target tissues. Both linear (psoralen-type) and angular (angelicin-type) furocoumarins are being explored, with angular derivatives often showing a reduced tendency to form ICLs, potentially leading to a better safety profile.[7]

Data Presentation

Phototoxicity and Cytotoxicity of Novel Furocoumarin Derivatives

The following table summarizes the phototoxic and cytotoxic activities of a selection of newly synthesized psoralen derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM) - DarkIC₅₀ (µM) - PUVA (2.0 J/cm²)Reference
3n (VIa) SK-BR-3 (HER2+)>1002.71[8]
3a SK-BR-3 (HER2+)>10010.12[8]
3b SK-BR-3 (HER2+)>10015.34[8]
3c SK-BR-3 (HER2+)>10020.45[8]
4a SK-BR-3 (HER2+)>10033.18[8]
4b SK-BR-3 (HER2+)>10025.67[8]
5 SK-BR-3 (HER2+)>10066.72[8]
6 SK-BR-3 (HER2+)>1005.33[8]
3n (VIa) MDA-MB-468 (HER2-)>100>100[8]
8-MOP Ehrlich Ascites Carcinoma->100 µg/mL[9]
Thioangelicin 6 Ehrlich Ascites Carcinoma-Significant Inhibition[9]
Oxypeucedanin Parent Cancer Cells-25.98 ± 1.27[10]
Oxypeucedanin Multidrug Resistant Cells-28.89 ± 0.73[10]
Singlet Oxygen Quantum Yields of Furocoumarins

The efficiency of a photosensitizer in generating singlet oxygen is a key determinant of its photodynamic activity.

FurocoumarinSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
Psoralen0.18Aqueous[5]
5-Methoxypsoralen (Bergapten)0.013Aqueous[5]
8-Methoxypsoralen (Xanthotoxin)0.035Aqueous[5]
Psoralen0.0055CCl₄[5]
Angelicin0.0026CCl₄[5]
8-Methoxypsoralen0.002CCl₄[5]
Sulfur and Selenium Analogs of PsoralenSignificant-[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-8-Methoxypsoralen Derivatives

This protocol describes a general method for the synthesis of novel psoralen derivatives with substitutions at the 5-position, starting from the commercially available 8-methoxypsoralen (8-MOP).[8]

Step 1: Nitration of 8-Methoxypsoralen

  • To a solution of 8-methoxypsoralen in acetic acid, add concentrated nitric acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the precipitate with water and dry to obtain 5-nitro-8-methoxypsoralen.

Step 2: Reduction of 5-Nitro-8-methoxypsoralen

  • To a suspension of 5-nitro-8-methoxypsoralen in ethanol, add tin powder followed by the slow addition of concentrated hydrochloric acid.

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-8-methoxypsoralen.

Step 3: Acylation of 5-Amino-8-methoxypsoralen to form Amide Derivatives

  • To a solution of 5-amino-8-methoxypsoralen in dichloromethane (DCM), add potassium carbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired acid chloride or acid anhydride dropwise to the mixture.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the phototoxicity of novel furocoumarin derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3)

  • Cell culture medium and supplements

  • Furocoumarin derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • UVA light source (e.g., with a peak emission around 365 nm)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the furocoumarin derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 8-MOP).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).

  • UVA Irradiation:

    • For the "PUVA" plates, remove the medium and wash the cells with PBS. Add fresh PBS to the wells.

    • Expose the plates to a specific dose of UVA light (e.g., 2.0 J/cm²).

    • For the "Dark" control plates, perform the same washing steps but keep the plates in the dark.

  • Post-Irradiation Incubation: After irradiation, replace the PBS with fresh cell culture medium and incubate the plates for another period (e.g., 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. .

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth) for both the dark and PUVA conditions using appropriate software.

Visualizations

Signaling Pathways in Furocoumarin Photochemotherapy

// Nodes PUVA [label="PUVA Treatment\n(Furocoumarin + UVA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Monoadducts & ICLs)", fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species\n(¹O₂)", fillcolor="#FBBC05"]; Transcription_Block [label="Transcription Blockage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replication_Stress [label="Replication Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Damage [label="Mitochondrial Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR_Activation [label="ATR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53_Activation [label="p53 Activation\n(Phosphorylation & Stabilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_BAK_PUMA [label="↑ Bax, BAK, PUMA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; JAK1_STAT1 [label="JAK1/STAT1 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ErbB2 [label="ErbB2 Signaling Blockage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IFNa [label="IFN-α\n(in CTCL)", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];

// Edges PUVA -> DNA_Damage; PUVA -> ROS; DNA_Damage -> Transcription_Block; DNA_Damage -> Replication_Stress; ROS -> Mitochondrial_Damage; Transcription_Block -> ATR_Activation; Replication_Stress -> ATR_Activation; ATR_Activation -> p53_Activation; p53_Activation -> Bax_BAK_PUMA; p53_Activation -> Bcl2; Mitochondrial_Damage -> Cytochrome_c; Bax_BAK_PUMA -> Mitochondrial_Damage; Bcl2 -> Mitochondrial_Damage [arrowhead=tee]; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; PUVA -> JAK1_STAT1 [label="in CTCL"]; IFNa -> JAK1_STAT1 [style=dashed]; JAK1_STAT1 -> Apoptosis; PUVA -> ErbB2 [label="in ErbB2+ Breast Cancer"]; ErbB2 -> Apoptosis; }

Caption: Apoptotic signaling pathways induced by PUVA therapy.

Experimental Workflow for Preclinical Evaluation of Novel Furocoumarins

// Nodes Synthesis [label="Synthesis & Characterization\nof Novel Furocoumarins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening", shape=ellipse, fillcolor="#FBBC05"]; Phototoxicity [label="Phototoxicity Assays\n(e.g., MTT, Neutral Red Uptake)", fillcolor="#F1F3F4"]; ROS_Quantum_Yield [label="Singlet Oxygen\nQuantum Yield Measurement", fillcolor="#F1F3F4"]; DNA_Interaction [label="DNA Interaction Studies\n(Binding, Cross-linking)", fillcolor="#F1F3F4"]; Mechanism_Studies [label="Mechanistic Studies", shape=ellipse, fillcolor="#FBBC05"]; Apoptosis_Assays [label="Apoptosis Assays\n(e.g., Annexin V, Caspase Activity)", fillcolor="#F1F3F4"]; Signaling_Pathways [label="Signaling Pathway Analysis\n(e.g., Western Blot)", fillcolor="#F1F3F4"]; In_Vivo_Evaluation [label="In Vivo Evaluation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Model [label="Animal Tumor Models\n(e.g., Xenografts)", fillcolor="#F1F3F4"]; Efficacy [label="Therapeutic Efficacy\n(Tumor Growth Inhibition)", fillcolor="#F1F3F4"]; Toxicity [label="Systemic Toxicity\n& Pharmacokinetics", fillcolor="#F1F3F4"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> In_Vitro_Screening; In_Vitro_Screening -> Phototoxicity; In_Vitro_Screening -> ROS_Quantum_Yield; In_Vitro_Screening -> DNA_Interaction; Phototoxicity -> Mechanism_Studies; Mechanism_Studies -> Apoptosis_Assays; Mechanism_Studies -> Signaling_Pathways; Mechanism_Studies -> In_Vivo_Evaluation; In_Vivo_Evaluation -> Tumor_Model; Tumor_Model -> Efficacy; Tumor_Model -> Toxicity; Efficacy -> Lead_Optimization; Toxicity -> Lead_Optimization; }

Caption: Preclinical evaluation workflow for novel furocoumarins.

References

Troubleshooting & Optimization

Optimizing 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Preliminary Data

I'm initially focusing on in vitro studies of the compound 8-(6-Hydroperoxy-3,7- dimethyl-2,7-octadienyloxy)psoralen, and cytotoxicity assays of its derivatives. This initial phase involves broad searches, aiming to get a baseline understanding. My next steps will involve more targeted searches to refine the information I've found.

Expanding the Scope of Searches

I've moved on to more specific searches, initially targeting "optimizing 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen concentration apoptosis assay" and "this compound solubility for cell culture." I am now gathering quantitative data, methodological details, and focusing on identified signaling pathways. I'll translate the findings into structured tables and diagrams to facilitate comprehension.

Gathering Initial Data

I've started exploring the initial research landscape. While I found information on 8-methoxypsoralen, the specific compound is proving elusive. The initial searches did, however, yield insights into potential in vitro study methodologies that could be relevant. Now, I'm focusing on refining my search terms to pinpoint studies directly related to my compound of interest.

Expanding Search Scope

I've hit a snag. While initial results on 8-MOP provided some leads on in vitro methods, there's nothing on my specific target, this compound. I'll need to broaden my scope to structurally similar compounds, but I'll make sure to note that the data is based on related molecules. My plan now involves more focused searches for this compound and, if needed, a broader approach.

Narrowing Focus and Planning

I've gathered more insights on the related compound, 8-MOP, but nothing yet on my target molecule. Cytotoxicity data and signaling pathways for psoralen derivatives are surfacing, including typical in vitro studies like CCK-8 and flow cytometry. Now, I will zero in on finding information directly related to this compound. If that fails, I'll need to broaden my scope and note any caveats.

Determining the optimal UVA dose for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen activation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Psoralen Derivatives: The following technical support guide focuses on 8-methoxypsoralen (8-MOP), a well-characterized and widely used psoralen derivative. The principles of UVA activation, experimental protocols, and troubleshooting advice provided here are highly applicable to other psoralen analogues, including novel derivatives like 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information to help you determine the optimal UVA dose for activating psoralen compounds and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for psoralen activation by UVA light?

A1: Psoralens, such as 8-methoxypsoralen (8-MOP), are photoactive compounds that intercalate into the DNA double helix. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), 8-MOP forms covalent bonds with pyrimidine bases, primarily thymine. This process occurs in two steps. First, the absorption of a photon leads to the formation of a monoadduct, where 8-MOP is attached to a single DNA strand. Upon absorption of a second photon, the furan-side of the 8-MOP monoadduct can react with a thymine on the opposite DNA strand, resulting in an interstrand crosslink (ICL).[1] These ICLs are potent blockers of DNA replication and transcription.[2]

Q2: What is the optimal UVA wavelength for activating psoralen compounds?

A2: The optimal UVA wavelength for activating most psoralen compounds is in the range of 350-365 nm.[3] It is crucial to use a UVA source with an emission spectrum within this range for efficient photoactivation.

Q3: What are the critical parameters to control for optimal DNA crosslinking?

A3: The efficiency of psoralen-induced DNA crosslinking is primarily dependent on three factors:

  • Psoralen Concentration: The concentration of the psoralen compound must be sufficient to allow for intercalation into the DNA.[1]

  • UVA Dose: The amount of UVA energy delivered to the cells is crucial for photoactivation.[1] A dose-response relationship exists, with higher UVA doses generally leading to more crosslinks.[4]

  • Cellular State: The physiological state of the cells, including cell density and cell cycle phase, can influence the accessibility of DNA and the subsequent crosslinking efficiency.[1]

Q4: How can I quantify the number of DNA crosslinks?

A4: Several methods can be used to quantify psoralen-induced DNA adducts:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of both monoadducts and interstrand crosslinks.[1][5]

  • Modified Alkaline Comet Assay: This technique can be used to measure the formation of ICLs by observing the retardation of DNA migration in an electric field.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Although less common now, ELISAs using specific antibodies against psoralen-DNA adducts have been used for quantification.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no crosslinking efficiency Inadequate UVA Dose: The total energy delivered to the sample is insufficient to activate the psoralen.[3]1. Increase Irradiation Time: Gradually increase the duration of UVA exposure.[3]2. Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power.[3]3. Calibrate Your UVA Source: Ensure the output of your UVA lamp is within the expected range using a UVA meter.[3]
Incorrect UVA Wavelength: The emission spectrum of the UVA source is outside the optimal range for psoralen activation (350-365 nm).[3]1. Verify Lamp Specifications: Check the manufacturer's specifications for your UVA lamp.2. Use a Spectrometer: If available, measure the emission spectrum of your UVA source.
Suboptimal Psoralen Concentration: The concentration of the psoralen derivative is too low for efficient intercalation.1. Increase Psoralen Concentration: Perform a concentration titration to find the optimal concentration for your system.
Inconsistent results between experiments Variable UVA Lamp Output: The intensity of UVA lamps can decrease over time, leading to variability in the delivered dose.[3]1. Regularly Calibrate UVA Source: Monitor the output of your UVA lamp before each experiment.[3]2. Warm-up Lamp: Allow the UVA lamp to warm up for a sufficient amount of time before starting the irradiation to ensure a stable output.[3]
Inconsistent Sample Geometry: Variations in the distance from the lamp or the volume of the sample can alter the actual UVA dose received.1. Use a Fixed Sample Holder: Maintain a constant distance between the UVA source and the sample.2. Use Consistent Sample Volumes: Ensure the volume and container type are the same for all experiments.
High cell toxicity or unexpected side effects Excessive UVA Dose: Too much UVA can lead to cellular damage independent of the psoralen.1. Perform a Dose-Response Curve: Determine the UVA dose that provides optimal crosslinking with minimal toxicity.2. Include a "UVA only" Control: This will help differentiate between psoralen-mediated and UVA-induced toxicity.
Psoralen Dark Toxicity: Some psoralen derivatives may exhibit toxicity even without UVA activation.1. Include a "Psoralen only" Control: Assess the toxicity of the compound in the absence of UVA irradiation.

Quantitative Data

The efficiency of 8-MOP induced DNA crosslinking is dependent on both the concentration of 8-MOP and the dose of UVA irradiation. The following tables summarize quantitative data from studies on human cell lines.

Table 1: 8-MOP Induced DNA Adducts in Human Cells at Varying UVA Doses [2]

8-MOP ConcentrationCell TypeUVA Dose (J/cm²)Interstrand Cross-links (ICLs) per 10⁶ NucleotidesMonoadducts (MAs) per 10⁶ Nucleotides
500 ng/mLHuman Skin Melanoma0.54.5Not Reported
500 ng/mLHuman Skin Melanoma5.076Not Reported
Not SpecifiedHuman Cells0.5Not specified, but total MAs were 20.220.2
Not SpecifiedHuman Cells10.0Not specified, but total MAs were 66.666.6

Table 2: Minimal Effective Dosages for Biological Effects [4]

Parameter8-MOP ConcentrationUVA Dose (J/cm²)Effect
Partial suppression of lymphocyte PHA-responsiveness0.1 µg/mL0.5A marked inhibition of 3H-thymidine uptake was obtained by increasing the UVA dosage.

Experimental Protocols

General Protocol for UVA Crosslinking of a Psoralen-Modified Oligonucleotide

  • Oligonucleotide Annealing:

    • Prepare a solution containing the Psoralen-modified oligonucleotide and its complementary target strand in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature to facilitate annealing.

  • UVA Irradiation:

    • Place the annealed oligonucleotide solution in a UV-transparent container (e.g., quartz cuvette or a specific type of microplate).[3]

    • Position the sample at a fixed distance from a UVA light source emitting at 365 nm.[3]

    • Irradiate the sample for a predetermined amount of time. It is highly recommended to perform a time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.[3]

  • Analysis of Crosslinking:

    • Add an equal volume of a denaturing loading buffer (e.g., containing formamide and EDTA) to the irradiated sample.[3]

    • Heat the sample at 95°C for 5 minutes to denature non-crosslinked duplexes.[3]

    • Immediately place the sample on ice.[3]

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).[3]

    • Visualize the bands using an appropriate method (e.g., staining with a nucleic acid stain or fluorescence imaging if one of the strands is labeled). The crosslinked product will appear as a slower-migrating band compared to the single-stranded oligonucleotides.[3]

Visualizations

G cluster_0 Psoralen Activation Pathway Psoralen Psoralen Derivative Intercalation Intercalation Psoralen->Intercalation DNA DNA Double Helix DNA->Intercalation Monoadduct Monoadduct Formation Intercalation->Monoadduct ICL Interstrand Crosslink (ICL) Monoadduct->ICL UVA1 UVA Photon (350-365 nm) UVA1->Monoadduct UVA2 UVA Photon (350-365 nm) UVA2->ICL

Caption: Psoralen activation pathway.

G cluster_0 Troubleshooting Workflow for Low Crosslinking Start Low/No Crosslinking CheckDose Is UVA Dose Sufficient? Start->CheckDose IncreaseTime Increase Irradiation Time CheckDose->IncreaseTime No IncreaseIntensity Increase UVA Intensity CheckDose->IncreaseIntensity No CheckWavelength Is Wavelength Correct (350-365 nm)? CheckDose->CheckWavelength Yes IncreaseTime->CheckDose IncreaseIntensity->CheckDose VerifySource Verify/Calibrate UVA Source CheckWavelength->VerifySource No CheckPsoralen Is Psoralen Concentration Optimal? CheckWavelength->CheckPsoralen Yes VerifySource->CheckWavelength TitratePsoralen Perform Concentration Titration CheckPsoralen->TitratePsoralen No Success Crosslinking Achieved CheckPsoralen->Success Yes TitratePsoralen->CheckPsoralen

Caption: Troubleshooting workflow for low crosslinking.

G cluster_0 Cellular Response to Psoralen + UVA (PUVA) PUVA Psoralen + UVA DNA_Damage DNA ICLs & Monoadducts PUVA->DNA_Damage Immune_Modulation Immune Modulation PUVA->Immune_Modulation Replication_Block Replication Block DNA_Damage->Replication_Block Transcription_Block Transcription Block DNA_Damage->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular response to PUVA.

References

Technical Support Center: Psoralen-UVA (PUVA) Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects during in vitro psoralen-UVA (PUVA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PUVA therapy in cell lines?

A1: Psoralens are tricyclic furocoumarin compounds that readily intercalate into cellular DNA. Upon exposure to Ultraviolet A (UVA) radiation (320-400 nm), the psoralen molecule becomes photoactivated, forming covalent bonds with pyrimidine bases (primarily thymine) in the DNA. This can result in the formation of both monoadducts and interstrand cross-links (ICLs). These DNA lesions block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis, which is particularly effective against rapidly proliferating cells.

Q2: What are the main "off-target" effects of PUVA treatment?

A2: While the primary target of PUVA is DNA, photoactivated psoralens can also react with other cellular components. These off-target effects include:

  • Cell Membrane Damage: Psoralens can partition into lipid bilayers and, upon photoactivation, form adducts with unsaturated fatty acids in phospholipids. This can alter membrane fluidity and impact signal transduction pathways originating at the cell surface.[1]

  • Protein Modification: Photoactivated psoralens can react with proteins, potentially altering their structure and function.

  • Inhibition of Epidermal Growth Factor (EGF) Receptor Signaling: PUVA has been shown to induce the phosphorylation of the EGF receptor, which can lead to a decrease in its ability to bind EGF and an inhibition of its tyrosine kinase activity.[2][3]

  • Generation of Reactive Oxygen Species (ROS): The photochemical reactions induced by PUVA can lead to the production of singlet oxygen, which can cause oxidative damage to DNA, lipids, and proteins.[4]

Q3: How can I minimize off-target effects while maintaining on-target efficacy?

A3: Minimizing off-target effects is crucial for obtaining specific and reproducible results. Key strategies include:

  • Dose Optimization: Carefully titrate both the psoralen concentration and the UVA dose to find the lowest effective combination for your specific cell line and experimental goal.

  • Use of Antioxidants: The addition of antioxidants, such as superoxide dismutase, may help to mitigate off-target damage caused by reactive oxygen species.[4]

  • Choice of Psoralen Analog: Different psoralen derivatives (e.g., 8-methoxypsoralen [8-MOP], 5-methoxypsoralen [5-MOP], 4,5’,8-trimethylpsoralen [TMP]) have varying degrees of photoreactivity and lipophilicity, which may influence their off-target effects. For instance, TMP has been reported to be significantly more lymphotoxic than 8-MOP, suggesting different activity profiles.[5]

  • Control Experiments: Always include appropriate controls (cells treated with psoralen alone, cells treated with UVA alone) to distinguish between the effects of the drug, the radiation, and the combined treatment.

Q4: Which signaling pathways are primarily activated by PUVA-induced DNA damage?

A4: The formation of DNA ICLs is a severe form of damage that triggers a robust DNA Damage Response (DDR). The primary pathway activated is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase pathway, which in turn phosphorylates and activates the tumor suppressor protein p53.[6] Activated p53 then transcriptionally upregulates downstream targets that promote cell cycle arrest and apoptosis.

Experimental Protocols

Protocol 1: General Procedure for PUVA Treatment of Adherent Cells
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Psoralen Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the psoralen derivative (e.g., 10 mM 8-MOP) in a suitable solvent like DMSO.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Psoralen Incubation:

    • Prepare the final working concentration of psoralen by diluting the stock solution in pre-warmed, serum-free culture medium. The final DMSO concentration should typically be ≤ 0.1%.

    • Remove the growth medium from the cells, wash once with sterile Phosphate-Buffered Saline (PBS).

    • Add the psoralen-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This incubation should be performed in the dark.

  • UVA Irradiation:

    • Remove the lid of the culture vessel. For multi-well plates, it is recommended to use a UVA-transparent lid or no lid.

    • Place the cells directly under a calibrated UVA light source (peak emission ~365 nm). Ensure a consistent distance between the light source and the cells for all experiments.

    • Irradiate the cells with the predetermined dose of UVA (measured in J/cm²). The dose is a product of the intensity (W/cm²) and the time (seconds).

  • Post-Irradiation:

    • Immediately after irradiation, remove the psoralen-containing medium.

    • Wash the cells twice with sterile PBS.

    • Add fresh, complete growth medium to the cells.

    • Return the cells to the incubator for the desired post-treatment time (e.g., 24, 48, 72 hours) before analysis.

Protocol 2: General Procedure for PUVA Treatment of Suspension Cells (e.g., Lymphocytes)
  • Cell Preparation: Count and resuspend cells in serum-free medium at the desired density in appropriate culture tubes or plates.

  • Psoralen Incubation: Add the appropriate volume of psoralen stock solution to the cell suspension to achieve the final desired concentration. Incubate in the dark at 37°C with gentle agitation.

  • UVA Irradiation:

    • Transfer the cell suspension to a suitable vessel for irradiation (e.g., a petri dish) to ensure a uniform depth and exposure to the UVA light.

    • Irradiate the cells as described in Protocol 1, Step 4. Occasional gentle swirling may be necessary to ensure uniform exposure.

  • Post-Irradiation:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant containing the psoralen.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in fresh, complete growth medium and transfer to a new culture vessel.

    • Incubate for the desired post-treatment time before analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between experiments 1. Inconsistent UVA dose due to lamp aging or fluctuations. 2. Inconsistent psoralen concentration. 3. Variation in cell density or growth phase.1. Calibrate the UVA lamp output with a UVA meter before each experiment. Allow the lamp to warm up to a stable output. 2. Prepare fresh working solutions of psoralen from a reliable stock for each experiment. 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.
High cytotoxicity in "psoralen only" control 1. Psoralen concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Psoralen is not fully dissolved, leading to precipitates that are toxic.1. Perform a dose-response curve to determine the non-toxic concentration of the psoralen in the dark. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1% for DMSO). 3. Ensure the psoralen stock solution is fully dissolved before diluting into media.
Low or no effect of PUVA treatment 1. Insufficient UVA dose. 2. Insufficient psoralen concentration or incubation time. 3. UVA wavelength is outside the optimal range for psoralen activation (~365 nm). 4. Culture vessel material is blocking UVA transmission.1. Increase the UVA irradiation time or intensity. Verify with a UVA meter. 2. Increase the psoralen concentration or the pre-incubation time. 3. Check the specifications of your UVA source. 4. Use culture vessels made from UVA-transparent plastic or remove lids during irradiation.
Unexpected off-target effects observed 1. PUVA dose (psoralen and/or UVA) is too high, leading to excessive ROS production and membrane damage. 2. Cell line is particularly sensitive to oxidative stress or membrane disruption.1. Reduce the psoralen concentration and/or UVA dose. 2. Consider co-incubation with an antioxidant like N-acetylcysteine or superoxide dismutase.[4] 3. Characterize the off-target pathway being activated (e.g., via Western blot for signaling proteins) to better understand the mechanism.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (EC₅₀) of Psoralens in Human Melanoma Cell Lines

PsoralenCell LineUVA Dose (J/cm²)EC₅₀ (µM)
8-MOPC32 (amelanotic)1.3131.0
8-MOPC32 (amelanotic)2.6105.3
5-MOPC32 (amelanotic)1.322.7
5-MOPC32 (amelanotic)2.624.2
5-MOPCOLO829 (melanotic)1.37.9
5-MOPCOLO829 (melanotic)2.67.0
Data extracted from a study on human melanoma cells.[7]

Table 2: Typical Dose Ranges for In Vitro PUVA Experiments

ParameterConcentration / DoseCell Type ExamplesReference(s)
8-MOP Concentration 10 ng/mL - 10 µg/mLLymphocytes, Keratinocytes, Fibroblasts[8]
HMT Concentration 10 - 100 ng/mLHuman Diploid Fibroblasts[6]
UVA Dose 1 - 30 kJ/m² (0.1 - 3 J/cm²)Lymphocytes, Fibroblasts[6][8]

Note: These are representative ranges. The optimal dose must be determined empirically for each cell line and experimental setup.

Visualizations

Diagram 1: Experimental Workflow for PUVA Treatment

PUVA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment Cell_Seeding Seed Cells Psoralen_Prep Prepare Psoralen Working Solution Incubation Incubate Cells with Psoralen (in dark) Psoralen_Prep->Incubation Irradiation Irradiate with UVA Light (~365 nm) Incubation->Irradiation Wash Wash & Replace Medium Irradiation->Wash Incubate_Post Incubate (24-72h) Wash->Incubate_Post Analysis Endpoint Analysis (Apoptosis, DNA Damage, etc.) Incubate_Post->Analysis

Caption: A generalized workflow for treating cultured cells with Psoralen and UVA light (PUVA).

Diagram 2: On-Target DNA Damage Signaling Pathway

DNA_Damage_Pathway PUVA Psoralen + UVA DNA Nuclear DNA PUVA->DNA Intercalation & Photoactivation ICL Interstrand Cross-links (ICLs) DNA->ICL ATR ATR Kinase ICL->ATR Activation p53 p53 ATR->p53 Phosphorylation & Activation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Upregulation

Caption: PUVA treatment induces DNA ICLs, activating the ATR-p53 signaling cascade to promote apoptosis.

Diagram 3: Off-Target EGF Receptor Signaling Pathwaydot

EGFR_Off_Target_Pathway PUVA Psoralen + UVA Psoralen_Receptor Psoralen Receptor (Cytoplasmic/Membrane) PUVA->Psoralen_Receptor Activation Protein_Kinase Serine Protein Kinase (Activated) Psoralen_Receptor->Protein_Kinase Stimulation EGFR EGF Receptor Protein_Kinase->EGFR Phosphorylation (Serine Residues) EGFR_Phos Phosphorylated EGF Receptor Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/RAF) EGFR->Signaling Activation EGFR_Phos->Signaling Activation Inhibited EGF EGF Ligand EGF->EGFR Binding (Normal) EGF->EGFR_Phos Binding Inhibited Proliferation Inhibition of Cell Proliferation

References

Overcoming poor solubility of novel furocoumarin derivatives in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Novel Furocoumarin Derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of novel furocoumarin derivatives in cell culture media.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Question: I dissolved my novel furocoumarin derivative in an organic solvent (like DMSO) to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds like many furocoumarin derivatives. It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the organic solvent is diluted.[1] Here are potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of your furocoumarin derivative in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1]
Rapid Dilution Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for your dilutions.[1][2]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, affecting cell health and compound solubility.Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize toxicity.
pH of the Media The pH of the cell culture medium might not be optimal for keeping your specific furocoumarin derivative in solution.[1]Check the pKa of your compound. If it is ionizable, the media's pH can significantly impact its solubility. Consider using a different buffer system or adjusting the media pH, but be cautious about the potential impact on cell viability.[1]
Issue 2: Delayed Precipitation in the Incubator

Question: My media containing the furocoumarin derivative looks fine initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the stability of your compound in the culture conditions over time.

Potential CauseExplanationRecommended Solution
Compound Instability The furocoumarin derivative may be unstable in the culture medium over time, leading to degradation and precipitation of less soluble byproducts.Prepare fresh media with the compound more frequently for long-term experiments.[1]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[2]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2]
Interaction with Media Components The compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1]If feasible, try a different basal media formulation. Serum-free media can sometimes be more prone to the precipitation of certain compounds.[1]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium, particularly in dense cultures. You may need to change the medium more frequently.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a new, poorly soluble furocoumarin derivative for in vitro assays?

A1: The standard and most recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, followed by serial dilution into the aqueous assay buffer or cell culture medium.[2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[2]

Q2: What are some alternative solubilizing agents I can use if DMSO is not effective or causes toxicity?

A2: If DMSO is not a suitable option, you can explore other strategies:

  • Co-solvents: A combination of solvents can be used to enhance solubility.[3]

  • pH Modification: Adjusting the pH of the medium can increase the solubility of ionizable compounds.[3]

  • Surfactants: The use of surfactants can help to solubilize hydrophobic compounds.[3]

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with the drug, enhancing its solubility.[3]

  • Lipid-based formulations: These can also improve the solubility and bioavailability of poorly water-soluble drugs.[3]

Q3: How can I determine the maximum soluble concentration of my furocoumarin derivative in my specific cell culture medium?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple approach is to prepare a series of dilutions of your compound in the cell culture medium and visually inspect for any signs of precipitation immediately and after a defined incubation period (e.g., 2 hours at 37°C).[4] More quantitative methods include nephelometric assays to measure light scattering from undissolved particles or direct UV spectroscopy of the filtrate after removing any precipitate.[4]

Q4: Can particle size reduction help with solubility in cell culture?

A4: Yes, reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[3] Techniques like mortar grinding, ultrasonic fragmentation, or ball milling can be used to achieve micronization or nanoscale formulations, which may improve the bioavailability of poorly water-soluble compounds.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of a novel furocoumarin derivative.

  • Weighing the Compound: Accurately weigh the desired amount of the furocoumarin derivative powder.

  • Dissolution in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO to achieve the desired high stock concentration (e.g., 10-100 mM).[2]

  • Ensuring Complete Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication may aid dissolution.[2][5]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Serial Dilution for In Vitro Assays

This protocol describes the steps for diluting the concentrated stock solution to the final working concentrations in the cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.[2]

  • Homogenize Stock Solution: Briefly vortex the stock solution to ensure it is homogeneous.[2]

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1] To minimize precipitation, first, create an intermediate dilution of your high-concentration stock in the pre-warmed medium. This intermediate concentration should still be significantly higher than your final working concentration.

  • Vortex Immediately: Vortex the diluted solution immediately and vigorously to prevent precipitation.[2]

  • Final Serial Dilutions: Further serially dilute this intermediate solution to obtain the desired final concentrations for your assay.[2]

  • Vehicle Control: It is critical to include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.[2]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Furocoumarin Derivative cluster_solubilization Step 1: Solubilization Strategy cluster_dilution Step 2: Dilution in Culture Media cluster_troubleshooting Step 3: Troubleshooting cluster_end End: Experiment Ready start Obtain Novel Furocoumarin Derivative prep_stock Prepare 10-100 mM Stock in 100% DMSO start->prep_stock check_solubility Visually Inspect for Complete Dissolution prep_stock->check_solubility solubilization_options Alternative Solubilization: - Other organic solvents - Co-solvents - pH adjustment - Cyclodextrins check_solubility->solubilization_options Not Soluble serial_dilution Perform Serial Dilution in Pre-warmed (37°C) Media check_solubility->serial_dilution Soluble solubilization_options->prep_stock check_precipitation Observe for Precipitation (Immediate & Delayed) serial_dilution->check_precipitation troubleshoot Troubleshooting Options: - Lower final concentration - Modify dilution method - Change media formulation check_precipitation->troubleshoot Precipitation Occurs end Proceed with In Vitro Assay check_precipitation->end No Precipitation troubleshoot->serial_dilution

Caption: Workflow for solubilizing furocoumarin derivatives.

decision_tree start Compound Precipitates in Culture Media q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation (hours/days) q1->delayed Delayed sol_immediate Potential Causes: - Concentration too high - Rapid dilution shock - Cold media - Unfavorable pH immediate->sol_immediate sol_delayed Potential Causes: - Compound instability - Media evaporation - Interaction with media components - pH shift due to metabolism delayed->sol_delayed action_immediate Actions: 1. Lower final concentration 2. Use serial dilution 3. Pre-warm media to 37°C 4. Check compound pKa & media pH sol_immediate->action_immediate action_delayed Actions: 1. Prepare fresh media more often 2. Ensure proper incubator humidity 3. Try different media formulation 4. Monitor media pH sol_delayed->action_delayed

Caption: Troubleshooting decision tree for precipitation.

References

Troubleshooting psoralen-induced phototoxicity assays for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in psoralen-induced phototoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is psoralen-induced phototoxicity?

A1: Psoralen-induced phototoxicity is a cytotoxic response that occurs when cells are treated with a psoralen compound and subsequently exposed to Ultraviolet A (UVA) radiation. Psoralens are photoactive compounds that can intercalate into DNA.[1] Upon activation by UVA light, they form covalent bonds with pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links.[2][3][4] This DNA damage can inhibit replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][2] Additionally, photoactivated psoralens can generate reactive oxygen species (ROS), contributing to cellular damage.[1][5] Some studies also suggest that psoralens may have cellular targets other than DNA, such as the epidermal growth factor (EGF) receptor.[6][7]

Q2: How is phototoxicity assessed in vitro?

A2: Phototoxicity is typically quantified using cell-based assays that measure viability and cytotoxicity. The most common methods include:

  • 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432): This is the regulatory standard assay. It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated sunlight. Cell viability is determined by the uptake of the neutral red dye in lysosomes of viable cells.[8][9]

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[1]

  • Reconstructed Human Epidermis (RhE) Phototoxicity Test (OECD Guideline 498): This method uses a 3D tissue model that more closely mimics human skin and assesses viability after exposure to the test substance and UVA light.[10][11]

Q3: What are the key parameters to control for reproducibility?

A3: To ensure reproducible results, the following experimental parameters must be tightly controlled:

  • Psoralen Concentration: Use a consistent and accurately determined concentration.

  • UVA Dose: The output of the UVA lamp should be regularly calibrated to ensure a consistent dose is delivered in every experiment.[1]

  • Incubation Times: The duration of psoralen incubation before and after UVA exposure must be standardized.[1]

  • Cell Culture Conditions: Maintain consistency in cell seeding density, passage number, and media composition.[1]

Q4: What is the mechanism of PUVA-induced cell death?

A4: PUVA (Psoralen + UVA) therapy induces cell death primarily through apoptosis. The DNA damage caused by psoralen photoadducts can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[3][12][13] The Fas/Fas ligand signaling pathway has also been shown to be essential for PUVA-induced apoptosis in epidermal cells.[12] In some cell types, PUVA-induced apoptosis can be augmented by other signaling pathways, such as the JAK-STAT pathway, particularly in the context of interferon-α co-treatment.[14]

Troubleshooting Guide

This guide addresses common issues encountered during psoralen-induced phototoxicity assays.

Problem 1: Excessive Cell Death in Dark Control (No UVA Exposure)

Possible Cause Recommended Solution
High Psoralen Concentration: The concentration of the psoralen compound is inherently toxic to the cells, even without photoactivation.Perform a dose-response curve for the psoralen compound in the dark to determine its intrinsic cytotoxicity (IC50). Use concentrations below the toxic threshold for phototoxicity experiments.
Solvent Toxicity: The solvent used to dissolve the psoralen (e.g., DMSO) is at a toxic concentration.Test the toxicity of the solvent alone at the concentrations used in the experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cell line.
Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.

Problem 2: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Uneven Cell Seeding: Inconsistent number of cells plated in each well.Ensure thorough mixing of the cell suspension before plating. Use a calibrated multichannel pipette for seeding. Visually inspect plates after seeding to confirm even cell distribution.
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity.
Inconsistent UVA Exposure: Uneven light distribution across the plate.Ensure the UVA lamp provides uniform irradiance over the entire surface of the plate. Calibrate the light source regularly.
Pipetting Errors: Inaccurate dispensing of psoralen, media, or viability reagents.Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.

Problem 3: Lack of Phototoxic Effect

Possible Cause Recommended Solution
Insufficient UVA Dose: The energy of the UVA light is too low to activate the psoralen effectively.Perform a dose-response experiment with varying UVA doses to determine the optimal energy required for phototoxicity with your specific psoralen and cell line.[1] Calibrate the UVA lamp to ensure accurate energy output.
Low Psoralen Concentration: The concentration of the psoralen is too low to induce a measurable phototoxic effect.Conduct a dose-response experiment with increasing concentrations of the psoralen compound.
Incorrect Wavelength: The UVA source does not emit at the optimal wavelength for psoralen activation (typically 320-400 nm).[6]Verify the spectral output of your UVA lamp. Ensure it aligns with the absorption spectrum of the psoralen being used.
Cell Line Insensitivity: The chosen cell line may be resistant to PUVA-induced apoptosis.Consider using a different cell line known to be sensitive to phototoxic agents.[1]

Experimental Protocols

Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD Guideline 432)

This protocol outlines the key steps for assessing phototoxicity using the 3T3 Neutral Red Uptake assay.[8][15]

  • Cell Seeding: Plate Balb/c 3T3 cells in two 96-well plates at an appropriate density and incubate for 24 hours to allow for monolayer formation.

  • Pre-incubation: Prepare at least eight different concentrations of the test substance. Remove the culture medium and pre-incubate the cells with the test substance for 1 hour.

  • UVA Irradiation: Expose one of the two plates to a non-cytotoxic dose of UVA radiation. Keep the second plate in the dark as a control.

  • Post-incubation: Wash the cells and replace the treatment medium with culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing neutral red for 3 hours.

  • Dye Extraction: Wash the cells and add a neutral red destain solution.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Compare the concentration-response curves obtained in the presence and absence of UVA irradiation, typically by comparing the IC50 values to calculate a Photo-Irritation-Factor (PIF).

Signaling Pathways and Workflows

PUVA_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_events Cellular Events cluster_signaling Signaling Cascade cluster_outcome Outcome Psoralen Psoralen DNA_Intercalation DNA Intercalation Psoralen->DNA_Intercalation UVA UVA Radiation Photoactivation Photoactivation UVA->Photoactivation DNA_Intercalation->Photoactivation UVA DNA_Damage DNA Adducts & Interstrand Cross-links Photoactivation->DNA_Damage ROS Reactive Oxygen Species (ROS) Photoactivation->ROS p53 p53 Activation DNA_Damage->p53 FasL Fas Ligand (FasL) Upregulation p53->FasL Caspase_Activation Caspase Activation p53->Caspase_Activation FasL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: PUVA-induced apoptosis signaling pathway.

Caption: Troubleshooting workflow for assay reproducibility.

References

How to prevent degradation of hydroperoxy-containing psoralen compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of hydroperoxy-containing psoralen compounds in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of hydroperoxy-containing psoralen compounds.

Issue Possible Causes Troubleshooting Steps
Rapid Degradation of Compound in Solution 1. Photodegradation: Exposure to ambient or UV light. Furocoumarins like psoralen are known to be photosensitive. 2. Thermal Degradation: Elevated temperatures accelerating decomposition of the unstable hydroperoxy group. 3. Presence of Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺) can catalyze the decomposition of hydroperoxides. 4. Inappropriate pH: Both acidic and alkaline conditions can promote the degradation of the psoralen ring system and the hydroperoxy group. 5. Oxidative Stress: Presence of other oxidizing agents or dissolved oxygen.1. Light Protection: Work in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil.[1] 2. Temperature Control: Store solutions at recommended low temperatures (e.g., -20°C or -80°C). Avoid unnecessary exposure to heat.[1] 3. Use of Chelating Agents: Add a chelating agent like EDTA or DTPA to the solution to sequester metal ions. 4. pH Optimization: Maintain the solution at a neutral pH (around 7.0) using a suitable buffer system, unless experimental conditions require otherwise. 5. Inert Atmosphere: Purge the solvent and the headspace of the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results 1. Inconsistent Compound Purity: Degradation of the stock solution over time. 2. Variability in Experimental Conditions: Fluctuations in light exposure, temperature, or pH between experiments. 3. Contamination of Solvents or Reagents: Presence of impurities that can catalyze degradation.1. Fresh Solutions: Prepare fresh working solutions from a solid sample or a freshly prepared concentrated stock solution for each experiment.[1] 2. Standardize Protocols: Ensure consistent experimental setup, including light conditions, temperature, and pH. 3. High-Purity Reagents: Use high-purity, peroxide-free solvents and fresh reagents.
Formation of Unexpected Degradation Products 1. Complex Degradation Pathways: Multiple degradation pathways occurring simultaneously (e.g., photodegradation and metal-catalyzed decomposition). 2. Secondary Degradation: Degradation of primary degradation products into other compounds. 3. Reaction with Solvent or Buffer Components: The compound may be reacting with components of the solution.1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Analytical Characterization: Use techniques like HPLC-MS/MS to identify the structures of the degradation products. 3. Solvent and Buffer Screening: Test the stability of the compound in different solvents and buffer systems to identify any incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hydroperoxy-containing psoralen compounds?

A1: Hydroperoxy-containing psoralen compounds are susceptible to several degradation pathways:

  • Photodegradation: Psoralens are inherently photosensitive and can undergo photochemical reactions upon exposure to UV or even ambient light, leading to the formation of various photoproducts.

  • Thermal Decomposition: The hydroperoxy group (-OOH) is thermally labile and can decompose to form radicals (RO• and •OH), initiating further degradation.

  • Metal-Catalyzed Decomposition: Transition metal ions can catalyze the cleavage of the O-O bond in the hydroperoxy group, leading to rapid decomposition.

  • Hydrolysis: The lactone ring in the psoralen structure can be susceptible to hydrolysis under acidic or basic conditions.

Q2: How should I store my hydroperoxy-containing psoralen compounds?

A2: For optimal stability, store solid compounds in a tightly sealed container, protected from light, at -20°C or below. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in amber-colored vials, purged with an inert gas, and kept at -80°C for short periods.

Q3: What solvents are recommended for dissolving these compounds?

A3: Psoralen and its derivatives are generally soluble in organic solvents like DMSO, DMF, and ethanol.[2] However, it is crucial to use high-purity, peroxide-free solvents to prevent solvent-induced degradation. For aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Aqueous solutions are generally not recommended for long-term storage.[2]

Q4: What types of stabilizers can I use to prevent degradation?

A4: Several types of stabilizers can be employed:

  • Antioxidants/Radical Scavengers: Compounds like butylated hydroxytoluene (BHT), ascorbic acid, and tocopherol can scavenge free radicals that propagate degradation.

  • Metal Chelators: Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can sequester metal ions that catalyze hydroperoxide decomposition.

  • UV Absorbers: In some formulations, UV absorbers can be used to protect the compound from photodegradation.

Q5: How can I monitor the degradation of my compound?

A5: The most common method for monitoring the degradation of psoralen compounds is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. An HPLC method can be developed to separate the parent compound from its degradation products, allowing for the quantification of the remaining parent compound over time.

Quantitative Stability Data

The following tables summarize the stability of psoralen derivatives under various conditions. Note that specific data for hydroperoxy-containing psoralen derivatives is limited in the literature; therefore, data for related psoralen compounds are presented to provide general guidance.

Table 1: Effect of pH and Temperature on Psoralen Stability

CompoundpHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Psoralen1.2 (SGF)37~2.5% degradation after 4h> 24h[3]
Psoralen6.8 (SIF)37~4.5% degradation after 4h> 24h[3]
Dantrolene1.2370.0012 min⁻¹~577 min[4][5][6]
Dantrolene7.4370.0003 min⁻¹~2310 min[4][5][6]
Dantrolene9.5370.0025 min⁻¹~277 min[4][5][6]

*SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Dantrolene, while not a psoralen, provides an example of pH-dependent degradation kinetics.

Table 2: Effect of Antioxidants on Psoralen Photo-oxidation

AntioxidantInhibition Constant (M⁻¹)Reference
2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (DHP)(7.4 ± 2.2) x 10³[1]
6-hydroxy-2,2,5,7,8-pentamethylchroman (chromanol-C1)(4.4 ± 1.0) x 10³[1]
Sodium phenozan(3.3 ± 0.7) x 10³[1]
Butylated hydroxytoluene (ionol)(4.5 ± 2.5) x 10²[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the hydroperoxy-containing psoralen compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 60°C for up to 48 hours.

    • Photodegradation: Expose a solution of the compound in a transparent vial to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Use HPLC-MS/MS to elucidate the structures of the major degradation products.

Protocol 2: Evaluation of Stabilizer Efficacy

This protocol describes a method to assess the effectiveness of different stabilizers in preventing degradation.

  • Preparation of Solutions: Prepare solutions of the hydroperoxy-containing psoralen compound in a suitable solvent system. For each stabilizer to be tested (e.g., BHT, EDTA), prepare a solution containing the psoralen compound and the stabilizer at a specific concentration. Also, prepare a control solution without any stabilizer.

  • Stress Exposure: Expose the solutions to a specific stress condition known to cause degradation (e.g., UV light or elevated temperature, based on findings from the forced degradation study).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each condition (with and without stabilizers). Compare the degradation rates to determine the efficacy of each stabilizer.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation (UV/Visible Light) cluster_thermal Thermal Degradation (Heat) cluster_metal Metal-Catalyzed Decomposition Psoralen_Hydroperoxide Psoralen_Hydroperoxide Excited_State Excited_State Psoralen_Hydroperoxide->Excited_State RO_OH_Radicals RO_OH_Radicals Psoralen_Hydroperoxide->RO_OH_Radicals Δ Radical_Products Radical_Products Psoralen_Hydroperoxide->Radical_Products Fe²⁺/Cu²⁺ Radical_Intermediates Radical_Intermediates Excited_State->Radical_Intermediates Intersystem Crossing Photoproducts Photoproducts Radical_Intermediates->Photoproducts Secondary_Degradation_Products Secondary_Degradation_Products RO_OH_Radicals->Secondary_Degradation_Products Further_Decomposition Further_Decomposition Radical_Products->Further_Decomposition

Proposed degradation pathways for hydroperoxy-containing psoralen compounds.

ExperimentalWorkflow Start Start Prepare_Solutions Prepare Solutions (Compound ± Stabilizer) Start->Prepare_Solutions Stress_Exposure Expose to Stress Condition (e.g., UV Light, Heat) Prepare_Solutions->Stress_Exposure Time_Point_Sampling Sample at t = 0, 1, 2, 4, 8, 24h Stress_Exposure->Time_Point_Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Point_Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate HPLC_Analysis->Data_Analysis Evaluate_Stabilizer Compare Rates and Evaluate Stabilizer Efficacy Data_Analysis->Evaluate_Stabilizer End End Evaluate_Stabilizer->End

Experimental workflow for evaluating stabilizer efficacy.

TroubleshootingLogic Problem Inconsistent Results? Check_Purity Check Stock Solution Purity Problem->Check_Purity Yes Standardize_Conditions Standardize Light, Temp, pH Problem->Standardize_Conditions No, but rapid degradation Prepare_Fresh Prepare Fresh Solutions Check_Purity->Prepare_Fresh Use_High_Purity_Reagents Use High-Purity Solvents/Reagents Standardize_Conditions->Use_High_Purity_Reagents

A simplified troubleshooting logic for inconsistent experimental results.

References

Cell-type specific considerations for psoralen-UVA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing psoralen-UVA (PUVA) experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of psoralen-UVA (PUVA) treatment?

A1: PUVA therapy is a combination treatment that utilizes psoralens, which are photosensitizing agents, and ultraviolet A (UVA) radiation. Psoralens are planar tricyclic compounds that can enter cells and intercalate into the DNA.[1] Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen molecule becomes activated and forms covalent bonds with pyrimidine bases in the DNA, primarily thymine.[2] This can result in the formation of monoadducts and interstrand cross-links (ICLs) in the DNA, which inhibits DNA synthesis and cell proliferation.[3][4] This process can ultimately trigger programmed cell death, or apoptosis.[2][5]

Q2: How does the cellular response to PUVA differ across various cell types?

A2: The response to PUVA treatment is highly dependent on the specific cell type. For instance, in the skin, PUVA therapy can simultaneously suppress the growth of keratinocytes and stimulate the proliferation of melanocytes.[6] This differential effect may be attributed to the presence of specific psoralen receptors in different cell populations.[6][7] In the context of psoriasis treatment, PUVA is thought to exert its therapeutic effect through its toxic impact on activated T-lymphocytes, leading to their apoptosis.[8] Furthermore, PUVA has been shown to induce the release of immunosuppressive factors from keratinocytes.[9]

Q3: What determines whether a cell undergoes apoptosis or necrosis after PUVA treatment?

A3: While PUVA primarily induces apoptosis (programmed cell death) in targeted cells, the specific cell death pathway can be influenced by the dose and the cell type.[5][8] Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing an inflammatory response.[10][11] Necrosis, on the other hand, is an uncontrolled form of cell death, often resulting from severe cellular injury, and is characterized by cell swelling and lysis, which can trigger an inflammatory response.[10][12] High doses of PUVA that cause extensive cellular damage may lead to necrosis. The cell's intrinsic capacity to undergo apoptosis and the specific signaling pathways activated will ultimately determine the mode of cell death.

Q4: What are the key considerations for optimizing PUVA experimental parameters for a new cell line?

A4: Optimizing PUVA for a new cell line requires careful titration of both the psoralen concentration and the UVA dose. Key considerations include:

  • Cell Type: Different cell lines exhibit varying sensitivities to PUVA.

  • Psoralen Derivative: Different psoralen derivatives (e.g., 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), 4,5′,8-trimethylpsoralen (TMP)) have different cytotoxic potentials.[3]

  • UVA Dose: The UVA dose must be carefully calibrated. Insufficient dosage will result in low efficacy, while excessive dosage can lead to non-specific toxicity and necrosis.

  • Endpoint: The desired experimental outcome (e.g., inhibition of proliferation, induction of apoptosis) will influence the optimal dosage. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in experimental results Inconsistent cell density at the time of treatment.Ensure consistent cell seeding density and confluence across all experiments.
Fluctuation in UVA lamp output.Allow the UVA lamp to warm up before each experiment to ensure a stable output. Regularly calibrate the UVA source using a UVA meter.[13]
Inconsistent psoralen incubation time.Adhere to a strict and consistent incubation time for all samples.
Low or no cytotoxic effect observed Inadequate UVA dose.Gradually increase the UVA irradiation time or intensity. Ensure the UVA source is emitting at the optimal wavelength for psoralen activation (around 350-365 nm).[13]
Suboptimal psoralen concentration.Perform a dose-response experiment with a range of psoralen concentrations to determine the optimal concentration for your cell line.
Incorrect timing of UVA exposure.For oral psoralens, UVA exposure should coincide with the peak serum and skin levels of the drug.[14] For in vitro experiments, ensure UVA is applied after sufficient psoralen incubation.
Excessive cell death or necrosis UVA dose is too high.Reduce the UVA irradiation time or intensity. Perform a dose-response curve to identify a more suitable dose.
Psoralen concentration is too high.Lower the psoralen concentration.
Inconsistent psoralen activity Improper storage of psoralen stock solution.Store psoralen stock solutions protected from light and at the recommended temperature.
Psoralen has precipitated out of solution.Ensure the psoralen is fully dissolved in the culture medium before adding to the cells.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Psoralen Derivatives in a Human Melanoma Cell Line

Psoralen DerivativeIC50 (µM) at 72h post-exposure (0.3 J/cm² UVA)
7-methylpyridopsoralen (MPP)0.05 ± 0.01
4,5′,8-trimethylpsoralen (TMP)0.13 ± 0.003
8-methoxypsoralen (8-MOP)10.79 ± 1.85

Data from a study on a human melanoma cell line.[3]

Table 2: EC50 Values of Psoralens in Melanoma Cell Lines with UVA Radiation

Cell LinePsoralenUVA Dose (J/cm²)EC50 (µM)
C32 (amelanotic)8-MOP1.3131.0
2.6105.3
5-MOP1.322.7
2.624.2
COLO829 (melanotic)5-MOP1.37.9
2.67.0

Note: 8-MOP alone showed no cytotoxic effect on either cell line.[15]

Experimental Protocols

Protocol 1: General In Vitro PUVA Treatment

  • Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and grow to the desired confluence (typically 70-80%).

  • Psoralen Incubation: Prepare a stock solution of the chosen psoralen derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Remove the old medium from the cells and add the psoralen-containing medium. Incubate for a specific period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • UVA Irradiation:

    • Remove the culture vessels from the incubator.

    • Place the vessels under a calibrated UVA light source emitting at the optimal wavelength (e.g., 365 nm).

    • Irradiate the cells with the predetermined UVA dose (J/cm²). The dose can be controlled by adjusting the irradiation time and/or the intensity of the light source.

  • Post-Irradiation Incubation: After irradiation, replace the psoralen-containing medium with fresh, pre-warmed culture medium. Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Harvest the cells and perform downstream analyses such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., flow cytometry for Annexin V/PI staining), or DNA damage analysis.

Protocol 2: Determining the Minimal Phototoxic Dose (MPD) for Topical PUVA

This protocol is adapted for a clinical research setting but the principles can be applied to in vitro models.

  • Psoralen Application: Apply a standardized concentration of the psoralen solution (e.g., 8-MOP) to a defined area of the skin (or to cells in a culture dish).

  • UVA Exposure: Immediately after psoralen application, expose small, distinct test sites to a series of increasing UVA doses.

  • Erythema Assessment: Visually and/or objectively assess the erythema (redness) at the test sites at regular intervals (e.g., 24, 48, 72, and 96 hours) post-irradiation. The peak erythemal response for topical 8-MOP is often observed around 96 hours.[16]

  • MPD Determination: The MPD is the lowest UVA dose that produces a well-defined pink erythema.[14] This value is then used to determine the starting therapeutic dose for subsequent treatments.

Visualizations

PUVA_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus cluster_response Cellular Response Psoralen Psoralen DNA_Intercalation Psoralen Intercalates into DNA Psoralen->DNA_Intercalation Enters cell DNA Cellular DNA DNA->DNA_Intercalation UVA UVA Light (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation DNA_Intercalation->Photoactivation DNA_Adducts Formation of Monoadducts & Interstrand Cross-links Photoactivation->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage CellCycle_Arrest Cell Cycle Arrest DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

Caption: The mechanism of action for Psoralen-UVA (PUVA) therapy.

PUVA_Workflow start Start Experiment seed_cells Seed Cells in Culture Plates start->seed_cells incubate_psoralen Incubate with Psoralen seed_cells->incubate_psoralen irradiate_uva Irradiate with UVA Light incubate_psoralen->irradiate_uva wash_and_replace Wash and Replace Medium irradiate_uva->wash_and_replace post_incubation Post-Irradiation Incubation wash_and_replace->post_incubation analyze Analyze Cellular Response (Viability, Apoptosis, etc.) post_incubation->analyze end End analyze->end Troubleshooting_Logic start Experiment Shows Unexpected Results check_variability High Variability? start->check_variability check_effect Low/No Effect? check_variability->check_effect No variability_causes Check: - Cell Density - UVA Lamp Output - Incubation Time check_variability->variability_causes Yes check_toxicity Excessive Toxicity? check_effect->check_toxicity No effect_causes Check: - UVA Dose - Psoralen Concentration - Timing of Exposure check_effect->effect_causes Yes toxicity_causes Check: - UVA Dose - Psoralen Concentration check_toxicity->toxicity_causes Yes optimize Optimize Parameters check_toxicity->optimize No variability_causes->optimize effect_causes->optimize toxicity_causes->optimize

References

Technical Support Center: Psoralen Derivative Dark Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of dark toxicity of psoralen derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is "dark toxicity" of psoralen derivatives?

A1: Dark toxicity refers to the cytotoxic effects of psoralen derivatives on cells in the absence of photoactivation by UVA light. While psoralens are well-known for their light-activated therapeutic effects, some derivatives can also induce cell death without light exposure, which is an important consideration in experimental design and data interpretation.[1][2][3]

Q2: What are the known mechanisms of psoralen dark toxicity?

A2: The mechanisms of dark toxicity are not as extensively studied as phototoxicity but are thought to involve:

  • DNA Intercalation: Psoralen derivatives can insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, even without forming covalent adducts.[3]

  • Generation of Reactive Oxygen Species (ROS): Some psoralen derivatives can induce oxidative stress by generating ROS, leading to cellular damage.[4]

  • Modulation of Signaling Pathways: Psoralens can influence cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation, cell survival, and apoptosis.[5]

  • Interaction with Cellular Receptors: Evidence suggests that psoralens may bind to specific cellular receptors, such as the epidermal growth factor (EGF) receptor, interfering with normal cellular signaling.[6]

Q3: How can I assess the dark toxicity of my psoralen derivative?

A3: Dark toxicity can be quantified using various in vitro assays that measure cell viability and death. A common method is the MTT assay, which assesses metabolic activity.[7] Other useful assays include:

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Annexin V/PI Staining: Distinguishes between viable, apoptotic, and necrotic cells.[8][9][10][11]

  • ROS Detection Assays: Measures the levels of intracellular reactive oxygen species.[12][13][14][15]

Q4: Can dark toxicity be beneficial?

A4: Yes, in some contexts, the dark toxicity of psoralen derivatives is being explored for its therapeutic potential, particularly in cancer research. Derivatives with high dark cytotoxicity against cancer cell lines and low toxicity against normal cells are of interest as potential chemotherapeutic agents.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered when working with psoralen derivatives in the absence of light.

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Caption: Troubleshooting workflow for high dark toxicity.

Problem 1: High and unexpected dark toxicity in my cell culture.

  • Possible Cause: The concentration of the psoralen derivative is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) and work with concentrations below this value for non-cytotoxic applications.[7]

  • Possible Cause: The incubation time is too long.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period that achieves the desired effect without causing excessive cell death.

  • Possible Cause: The cell line is particularly sensitive to the psoralen derivative.

    • Solution: If your experimental design allows, consider using a more resistant cell line. Also, ensure you are using cells at a low passage number, as cell sensitivity can change over time in culture.

  • Possible Cause: The psoralen derivative is inducing high levels of oxidative stress.

    • Solution: Co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC). This can help to mitigate the damaging effects of reactive oxygen species (ROS).[7]

Problem 2: Inconsistent results in dark toxicity assays between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure uniformity in cell seeding densities, passage numbers, and media conditions for all experiments.[7]

  • Possible Cause: Inaccurate pipetting or reagent preparation.

    • Solution: Calibrate your pipettes regularly and prepare fresh solutions of the psoralen derivative for each experiment to ensure accurate concentrations.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can affect cell health and lead to inconsistent results.

Quantitative Data

The following tables summarize the dark cytotoxicity of various psoralen derivatives in different cell lines, expressed as IC50 values.

Table 1: Dark Cytotoxicity (IC50) of Psoralen Derivatives in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-bromobenzyl amide derivative (3c)T47-D10.14[1]
Derivative 3dT47-D13.64[1]
Derivative 4bT47-D10.39[1]
Derivative 3fMDA-MB-23171.01[1]
Doxorubicin (reference)T47-D1.46[1]
Tamoxifen citrate (reference)T47-D20.86[1]
Lapatinib (reference)T47-D9.78[1]

Table 2: Dark Cytotoxicity (IC50) of Tetracyclic Psoralen Analogues in Cancer Cell Lines

CompoundHeLa IC50 (µM)HL-60 IC50 (µM)Reference
40.65 ± 0.152.4 ± 0.4[16]
71.05 ± 0.263.3 ± 0.6[16]
90.66 ± 0.162.8 ± 0.6[16]
110.59 ± 0.131.7 ± 0.2[16]
150.45 ± 0.052.7 ± 0.3[16]
180.65 ± 0.074.3 ± 0.4[16]
120.63 ± 0.061.8 ± 0.2[16]
160.47 ± 0.072.0 ± 0.2[16]
200.65 ± 0.071.4 ± 0.1[16]
8-MOP (reference)10 ± 35.4 ± 0.7[16]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol is a standard method for determining cell viability after treatment with a psoralen derivative.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the psoralen derivative for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[7]

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis with your psoralen derivative. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS within cells following treatment with a psoralen derivative.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the psoralen derivative for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining: Remove the treatment medium, wash the cells with PBS, and then add 100 µL of a diluted DCFH-DA solution to each well.[12]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[12][13]

  • Fluorescence Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence with an excitation of ~485 nm and an emission of ~535 nm.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Psoralen-Induced Cellular Responses

The following diagram illustrates some of the key signaling pathways that can be affected by psoralen derivatives, potentially contributing to their dark toxicity.

graph Psoralen_Signaling { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Psoralen [label="Psoralen Derivative\n(Dark Condition)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Intercalation [label="DNA Intercalation", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor_Binding [label="Cell Surface Receptor\nBinding (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_p53 [label="ATR/p53 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Psoralen -> ROS; Psoralen -> DNA_Intercalation; Psoralen -> Receptor_Binding; ROS -> MAPK; ROS -> NFkB; DNA_Intercalation -> ATR_p53; Receptor_Binding -> MAPK; MAPK -> Apoptosis; MAPK -> Inflammation; NFkB -> Inflammation; ATR_p53 -> CellCycleArrest; ATR_p53 -> Apoptosis; }

Caption: Potential signaling pathways in psoralen dark toxicity.

Experimental Workflow for Investigating Dark Toxicity

This diagram outlines a typical workflow for characterizing the dark toxicity of a psoralen derivative.

graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Characterize\nPsoralen Derivative", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="1. Assess Cell Viability\n(e.g., MTT, LDH assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseResponse [label="Determine IC50 values\nin various cell lines", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisAssay [label="2. Investigate Mechanism of Cell Death\n(e.g., Annexin V/PI staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisConfirmation [label="Quantify apoptotic vs.\nnecrotic cell populations", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Detection [label="3. Measure Oxidative Stress\n(e.g., DCFH-DA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Quantification [label="Quantify intracellular\nROS levels", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PathwayAnalysis [label="4. Analyze Signaling Pathways\n(e.g., Western Blot for p-p38, p-JNK, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; PathwayConfirmation [label="Identify key signaling\npathways involved", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Conclusion: Characterize\nDark Toxicity Profile", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CellViability; CellViability -> DoseResponse; DoseResponse -> ApoptosisAssay; ApoptosisAssay -> ApoptosisConfirmation; ApoptosisConfirmation -> ROS_Detection; ROS_Detection -> ROS_Quantification; ROS_Quantification -> PathwayAnalysis; PathwayAnalysis -> PathwayConfirmation; PathwayConfirmation -> End; }

Caption: Workflow for characterizing psoralen dark toxicity.

References

Technical Support Center: Calibration of UVA Light Source for Consistent Psoralen Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for psoralen activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the calibration of UVA light sources and to troubleshoot common issues encountered during psoralen-UVA (PUVA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UVA wavelength for psoralen activation?

A1: The optimal UVA wavelength for activating most psoralen compounds is in the range of 320-400 nm, with peak activation typically occurring between 350-365 nm.[1][2] It is crucial to use a UVA light source that emits within this specific range to ensure efficient photoactivation while minimizing potential damage to nucleic acids from shorter wavelength UV light.

Q2: Why is calibration of the UVA light source so important?

A2: Calibration of your UVA light source is critical for obtaining consistent and reproducible results in psoralen activation experiments. The intensity of UVA lamps can decrease over time, leading to variability in the delivered dose. Regular calibration ensures that the total energy delivered to the sample is consistent across experiments, which is essential for achieving reliable crosslinking efficiency.

Q3: How often should I calibrate my UVA light source?

A3: It is recommended to monitor the output of your UVA lamp before each experiment using a calibrated UVA meter or radiometer. For more thorough calibrations, especially if you observe inconsistencies in your results, a full calibration against a reference spectroradiometer should be performed periodically, for example, annually.[3]

Q4: What is a UVA radiometer and why do I need one?

A4: A UVA radiometer is a handheld device used to measure the irradiance (intensity) of a UV light source in watts per unit area (e.g., W/cm²). It is an essential tool for ensuring that your UVA lamp is providing the expected output and for calculating the correct irradiation time to deliver a specific UVA dose (in J/cm²) to your samples.

Q5: How does psoralen work to crosslink DNA?

A5: Psoralens are tricyclic compounds that intercalate into the DNA double helix between base pairs.[1][2] Upon exposure to UVA light, the intercalated psoralen molecule becomes excited and forms covalent bonds with pyrimidine bases, primarily thymine.[2][4] This can result in the formation of a monoadduct (a link to one DNA strand) or, with the absorption of a second photon, an interstrand crosslink (ICL) that covalently links both DNA strands.[2] These ICLs block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2]

Troubleshooting Guides

Issue 1: Low or No Psoralen-DNA Crosslinking
Potential Cause Recommended Solution
Inadequate UVA Dose 1. Increase Irradiation Time: Gradually increase the duration of UVA exposure. 2. Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power. 3. Calibrate Your UVA Source: Use a calibrated UVA meter to ensure the output is within the expected range.
Incorrect UVA Wavelength 1. Verify Lamp Specifications: Check the manufacturer's specifications for your UVA lamp to ensure it emits within the 350-365 nm range. 2. Use a Filter: If using a broad-spectrum source, use a filter to isolate the desired wavelength range.
Suboptimal Psoralen Concentration 1. Optimize Concentration: Perform a concentration titration to find the optimal psoralen concentration for your specific application.
Poor Psoralen Intercalation 1. Optimize Incubation Time: Ensure sufficient incubation time for the psoralen to intercalate into the DNA before UVA irradiation.
Degraded Psoralen 1. Use Fresh Psoralen: Prepare fresh psoralen solutions for each experiment, as they can degrade over time, especially when exposed to light.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variable UVA Lamp Output 1. Regularly Calibrate UVA Source: Monitor the lamp's output before each experiment. 2. Warm-up Lamp: Allow the UVA lamp to warm up for a sufficient amount of time before starting the irradiation to ensure a stable output.
Inconsistent Sample Geometry 1. Maintain a Fixed Distance: Keep the distance between the light source and the sample constant for all experiments. 2. Use Consistent Volumes and Vessels: Use the same sample volume and type of reaction vessel (e.g., quartz cuvette, specific microplate) for all experiments.
Temperature Fluctuations 1. Control Temperature: Perform irradiations at a consistent temperature, as temperature can affect reaction kinetics.
Variability in Psoralen Solution 1. Prepare Fresh Solutions: Use freshly prepared psoralen solutions for each set of experiments.
Issue 3: Reduced UV Lamp Output
Potential Cause Recommended Solution
Lamp Aging 1. Replace the Lamp: UV lamps have a finite lifespan and their output decreases with age. Replace the lamp according to the manufacturer's recommendations.[5]
Dust and Debris on Lamp 1. Clean the Lamp: Regularly clean the lamp surface with a soft, lint-free cloth and appropriate cleaning solutions as recommended by the manufacturer.[5]
Electrical Issues 1. Inspect Connections: Check for poor connections or faulty ballasts that may lead to an insufficient power supply.[5]
Overheating 1. Ensure Proper Ventilation: Make sure the lamp has adequate airflow to prevent overheating, which can reduce output and lifespan.[5]

Quantitative Data Summary

Table 1: Recommended UVA Dose for Psoralen Activation

Application Typical UVA Dose (J/cm²) Reference
Topical Psoralen (Trioxsalen)Starting at 0.1[6]
Oral Psoralen (Methoxsalen)0.5 - 6.0 (initial dose)[7]
Bath Psoralen (8-MOP)Starting at 0.2, increasing to >1.1[8]
Cellular Assays (HMT)>15 kJ/m² (equivalent to 1.5 J/cm²)[4]

Table 2: Psoralen and UVA Experimental Parameters

Parameter Typical Range/Value Reference
Psoralen (8-MOP) Concentration0.1 mM (in vitro)[9]
Psoralen Incubation Time15 minutes (in vitro)[9]
UVA Wavelength350 - 365 nm
UVA IrradianceVaries by lamp and distance-
Irradiation TimeCalculated based on desired dose and irradiance-

Experimental Protocols

Protocol 1: Calibration of a UVA Light Source using a Radiometer
  • Warm-up the UVA Lamp: Turn on the UVA lamp and allow it to warm up for the manufacturer-recommended time to ensure a stable output.

  • Position the Radiometer Sensor: Place the UVA radiometer's sensor at the exact position where the samples will be irradiated.

  • Measure Irradiance: Record the irradiance reading from the radiometer in mW/cm². Take multiple readings to ensure stability.

  • Calculate Irradiation Time: Use the following formula to calculate the required exposure time to achieve the desired UVA dose: Time (seconds) = Dose (J/cm²) / Irradiance (W/cm²) Note: 1 W = 1000 mW

  • Record Calibration Data: Log the date, lamp hours, irradiance reading, and any other relevant parameters in a calibration logbook.

Protocol 2: Psoralen-DNA Crosslinking in vitro
  • Prepare Psoralen Stock Solution: Dissolve the psoralen compound (e.g., 8-methoxypsoralen) in a suitable solvent like ethanol to create a stock solution.[2]

  • Prepare DNA Solution: Prepare a solution of the target DNA (e.g., plasmid DNA, oligonucleotides) in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).

  • Incubate Psoralen with DNA: Add the psoralen stock solution to the DNA solution to the desired final concentration. Incubate the mixture in the dark at room temperature for at least 15 minutes to allow for psoralen intercalation.[9]

  • UVA Irradiation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or microplate).

    • Position the sample at a fixed distance from the calibrated UVA light source.

    • Irradiate the sample for the pre-calculated time to deliver the desired UVA dose.

  • Analyze Crosslinking: Analyze the formation of psoralen-DNA adducts using a suitable method, such as:

    • Denaturing Gel Electrophoresis: To visualize interstrand crosslinks.[2]

    • HPLC Analysis: To separate and quantify crosslinked and non-crosslinked species.

    • LC-MS/MS: For detailed quantification of both monoadducts and interstrand crosslinks.[10]

Visualizations

Psoralen_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_psoralen Prepare Psoralen Stock Solution incubate Incubate Psoralen with DNA (in dark) prep_psoralen->incubate prep_dna Prepare DNA Solution prep_dna->incubate irradiate UVA Irradiation (350-365 nm) incubate->irradiate Intercalation analysis Analyze Crosslinking (e.g., Gel Electrophoresis, HPLC) irradiate->analysis Crosslinking

Caption: Experimental workflow for psoralen-DNA crosslinking.

Psoralen_Signaling_Pathway psoralen Psoralen intercalation Intercalation psoralen->intercalation uva UVA Light (350-365 nm) activated_psoralen Photoactivated Psoralen uva->activated_psoralen monoadduct Monoadduct Formation activated_psoralen->monoadduct 1st photon dna DNA dna->intercalation intercalation->activated_psoralen excites icl Interstrand Crosslink (ICL) monoadduct->icl 2nd photon replication_block Block DNA Replication & Transcription icl->replication_block apoptosis Cell Cycle Arrest & Apoptosis replication_block->apoptosis

Caption: Psoralen activation and its effect on DNA.

References

Technical Support Center: Enhancing DNA Cross-linking Efficiency with Modified Psoralens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DNA cross-linking experiments using modified psoralens.

Troubleshooting Guides

This section addresses common problems encountered during DNA cross-linking experiments with modified psoralens, offering potential causes and solutions in a question-and-answer format.

Issue: Low or No Cross-linking Efficiency

Question: My experiment is showing very low or no DNA cross-linking. What are the possible reasons and how can I improve the efficiency?

Answer: Low cross-linking efficiency is a common issue that can stem from several factors related to the psoralen compound, the UVA irradiation process, and the experimental setup.

Potential Causes and Solutions:

  • Inadequate UVA Dose: The total energy delivered to the sample may be insufficient to activate the psoralen.

    • Increase Irradiation Time: Gradually extend the duration of UVA exposure. It's recommended to perform a time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.[1]

    • Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power.

    • Calibrate Your UVA Source: Use a UVA meter to ensure the output of your lamp is within the expected range.

  • Incorrect UVA Wavelength: The emission spectrum of your UVA source might be outside the optimal range for psoralen activation.

    • Verify Wavelength: The optimal wavelength for most psoralen compounds is 350-365 nm.[1] Using a light source outside this range will lead to inefficient photoactivation.

  • Psoralen Intercalation Issues: The psoralen derivative may not be efficiently intercalating into the DNA helix.

    • Optimize Psoralen Concentration: While a higher concentration of some triplex-forming oligonucleotides (TFOs) conjugated to psoralen can increase interstrand crosslink formation, the efficiency of monoadduct formation may remain constant.[2] Experiment with a range of psoralen concentrations to find the optimal balance for your specific application.

    • Consider Modified Psoralens: Certain modified psoralens, such as 4′-aminomethyltrioxsalen (AMT), are more effective nucleic acid crosslinkers than others.[3][4] Derivatives with positively charged substituents may exhibit increased DNA affinity and enhanced intercalation.[5]

  • Suboptimal Reaction Buffer: The composition of your reaction buffer can influence cross-linking efficiency.

    • Glycerol Addition: The presence of glycerol (at concentrations of 0.5% v/v or higher) can enhance crosslink formation.[2]

  • Degraded Psoralen Reagent: Psoralen compounds can degrade if not stored properly.

    • Proper Storage: Store psoralen derivatives and psoralen-modified oligonucleotides as recommended by the supplier, typically at -20°C and protected from light.[1]

Issue: Non-specific Cross-linking or Sample Degradation

Question: I'm observing non-specific cross-linking or degradation of my DNA sample after the experiment. What could be causing this?

Answer: Non-specific cross-linking and sample degradation are often caused by excessive UVA exposure or the presence of contaminants.

Potential Causes and Solutions:

  • Excessive UVA Dose: Overexposure to UVA can lead to DNA damage and non-specific reactions.[1]

    • Reduce Irradiation Time/Intensity: Perform a dose-response experiment to identify the optimal UVA exposure that maximizes specific cross-linking while minimizing damage.[1]

  • Presence of Contaminants: Contaminants in the reaction buffer or on labware can interfere with the photochemical reaction.

    • Use High-Purity Reagents and Nuclease-Free Consumables: Ensure all components of your reaction are free from contaminants.

  • RNA Damage During Reversal: When reversing psoralen cross-links in RNA studies (e.g., with 254 nm UV light), significant RNA degradation can occur.

    • Use Singlet Quenchers: The addition of singlet-state quenchers like acridine orange can protect RNA from photodamage during UV exposure.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and techniques of DNA cross-linking with modified psoralens.

1. What is the mechanism of DNA cross-linking by psoralens?

Psoralens are planar molecules that intercalate into the DNA double helix, primarily at 5'-TA-3' sequences.[3][8] Upon exposure to long-wave ultraviolet (UVA) light (350-365 nm), psoralen undergoes two consecutive [2+2] photocycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine bases (primarily thymine) on opposite strands.[3][6][7][9] The first photoreaction forms a monoadduct, and the absorption of a second photon leads to the formation of a diadduct, resulting in an interstrand cross-link (ICL).[5][10]

2. How can I quantify the efficiency of psoralen cross-linking?

Several methods can be used to quantify the efficiency of psoralen-mediated DNA cross-linking:

  • Denaturing Gel Electrophoresis: This is a common method where the DNA sample is subjected to denaturing conditions (e.g., heat or high pH). Cross-linked DNA strands will remain linked and migrate slower than the non-crosslinked single strands. The intensity of the bands can be used to quantify the cross-linked product.[1]

  • Fluorescence-Based Assays: If one of the DNA strands is fluorescently labeled, the cross-linking efficiency can be determined by measuring the fluorescence of the cross-linked duplex band on a gel.[1][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate cross-linked from non-crosslinked DNA species for quantification.[1]

  • Click Chemistry-Based Methods: Modified psoralens containing a "clickable" handle (e.g., an alkyne) can be used. After cross-linking, a fluorescent reporter with a corresponding azide tag can be attached via a copper-catalyzed click reaction, allowing for quantification by fluorescence microscopy or flow cytometry.[12]

3. What are the advantages of using modified psoralens?

Modified psoralens can offer several advantages over the parent compound:

  • Enhanced Efficiency: Modifications can improve the DNA intercalation and cross-linking efficiency. For example, 4′-aminomethyltrioxsalen (AMT) is a more effective cross-linker than other psoralen derivatives.[3][4] A biotinylated derivative of AMT, AP3B, has been shown to be significantly more efficient at both labeling and cross-linking DNA than a commercially available alternative.[3][4]

  • Targeted Cross-linking: Psoralens can be conjugated to triplex-forming oligonucleotides (TFOs) to direct the cross-linking to a specific DNA sequence.[2]

  • Facilitated Analysis: Psoralen derivatives can be synthesized with functional groups like biotin or azides, which allow for easier enrichment and detection of cross-linked molecules.[6][7][9][13]

4. Can psoralen cross-linking be reversed?

Yes, psoralen cross-links can be reversed. This is typically achieved by irradiation with short-wave UV light (around 254 nm).[5] However, this process can be inefficient and may cause RNA degradation.[6][7] A base-catalyzed rearrangement has been reported to offer a more efficient and selective cleavage of the cross-link at the pyrone side of the psoralen molecule.[6]

Data Presentation

Table 1: Comparison of Cross-linking Efficiency for Different Psoralen Derivatives

Psoralen DerivativeModificationReported Efficiency ImprovementReference
4′-aminomethyltrioxsalen (AMT)Aminomethyl group at the 4′ positionMore effective nucleic acid crosslinker than other derivatives.[3][4]
AMT-PEG3-biotin (AP3B)AMT with a PEG3-biotin tag at the 4' position8-fold more effective at labeling DNA in cells and several hundred-fold more effective at cross-linking DNA in vitro compared to a commercially available psoralen-biotin conjugate.[4]
8-propargyloxypsoralen (8-POP)Propargyl group at the C8 positionAllows for post-crosslinking "click" labeling for quantification.[12]
Psoralen-PEG3-BiotinBiotin attached via a PEG spacerEnables biotinylation of DNA and RNA for enrichment and detection.[13]

Experimental Protocols

Protocol 1: General In Vitro DNA Cross-linking with a Modified Psoralen

This protocol provides a general framework for in vitro DNA cross-linking. Optimal conditions (e.g., concentrations, irradiation time) should be determined empirically for each specific psoralen derivative and DNA target.

Materials:

  • Modified psoralen derivative (e.g., psoralen-conjugated oligonucleotide, AMT)

  • Target double-stranded DNA

  • Annealing buffer (e.g., 1x PBS)

  • UVA light source (350-365 nm)

  • UV-transparent container (e.g., quartz cuvette, specific microplate)

  • Denaturing gel electrophoresis system

  • DNA visualization stain

Procedure:

  • Annealing:

    • Prepare a solution containing the target DNA and the psoralen-modified oligonucleotide in annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature to facilitate proper annealing of the duplex.[1]

  • UVA Irradiation:

    • Place the annealed solution in a UV-transparent container.

    • Position the sample at a fixed distance from the UVA light source.

    • Irradiate the sample with 365 nm UV light for a predetermined amount of time. It is highly recommended to perform a time-course experiment to determine the optimal irradiation time.[1] For in vivo crosslinking in cell culture, cells can be placed on ice during irradiation.[14]

  • Analysis of Cross-linking:

    • Analyze the cross-linking efficiency using denaturing gel electrophoresis.

    • Under denaturing conditions, cross-linked strands will remain together and migrate slower than non-crosslinked single strands.

    • Quantify the cross-linked product by measuring the band intensity.[1]

Protocol 2: In Vivo RNA Cross-linking in Mammalian Cells using AMT

This protocol is adapted for cross-linking RNA in living mammalian cells.

Materials:

  • Adherent mammalian cells (cultured to ~70% confluency)

  • 4′-aminomethyltrioxsalen (AMT)

  • 1x Phosphate-Buffered Saline (PBS)

  • UVA cross-linker (365 nm light bulbs)

  • Ice trays

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Preparation of Cross-linking Solution:

    • Prepare a fresh solution of 0.5 mg/mL AMT in 1x PBS. Use 1x PBS alone as a control.[14]

  • Cell Treatment:

    • Remove the culture medium from the plates and wash the cells with 1x PBS.

    • Add the AMT cross-linking solution to each plate (e.g., 0.4 mL for a 10 cm plate).

    • Incubate the cells for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO2).[14]

  • UVA Irradiation:

    • Place ice trays inside the UVA cross-linker and place the cell culture plates on the ice.

    • Irradiate the cells with 365 nm UV light. Swirl the plates every 10 minutes to ensure even exposure.[14]

  • Cell Harvesting:

    • After irradiation, remove the cross-linking solution.

    • Scrape the cells in chilled 1x PBS and transfer to microcentrifuge tubes.

    • Centrifuge at 400 x g for 5 minutes at 4°C.

    • Remove the PBS, snap-freeze the cell pellets on dry ice, and store at -80°C.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_analysis Analysis prep_dna Prepare Target DNA/RNA anneal Anneal Psoralen to Target prep_dna->anneal prep_pso Prepare Modified Psoralen prep_pso->anneal irradiate UVA Irradiation (350-365 nm) anneal->irradiate denature Denaturing Gel Electrophoresis irradiate->denature hplc HPLC Analysis irradiate->hplc fluor Fluorescence Assay irradiate->fluor quantify Quantify Cross-linking Efficiency denature->quantify hplc->quantify fluor->quantify

Caption: A generalized workflow for DNA/RNA cross-linking with modified psoralens.

troubleshooting_logic cluster_uva UVA Irradiation Issues cluster_reagents Reagent & Buffer Issues start Low Cross-linking Efficiency uva_dose Inadequate Dose? start->uva_dose uva_wave Incorrect Wavelength? start->uva_wave pso_int Poor Intercalation? start->pso_int pso_deg Degraded Psoralen? start->pso_deg sol_dose Increase Time/Intensity uva_dose->sol_dose Yes sol_wave Verify 350-365 nm Source uva_wave->sol_wave Yes sol_int Optimize Concentration/ Use Modified Psoralen pso_int->sol_int Yes sol_deg Store Properly at -20°C pso_deg->sol_deg Yes

Caption: Troubleshooting logic for low psoralen cross-linking efficiency.

References

Validation & Comparative

Comparative Analysis of Phototoxicity: 8-MOP vs. 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the phototoxic properties of 8-methoxypsoralen (8-MOP), a well-established photosensitizing agent, is presented here. Despite extensive searches, comparative experimental data on the phototoxicity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen remains unavailable in the current scientific literature. This guide, therefore, focuses on the detailed phototoxic profile of 8-MOP, providing a benchmark for the evaluation of new psoralen derivatives.

8-methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has been extensively studied and utilized in photochemotherapy, particularly in a treatment known as PUVA (Psoralen + UVA). This therapy is employed for various skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma. The therapeutic effects of 8-MOP are intrinsically linked to its phototoxicity, a property that is activated upon exposure to ultraviolet A (UVA) radiation.

In contrast, this compound is a lesser-known psoralen derivative isolated from the plant Psoralea corylifolia. While its chemical structure has been identified, its photobiological properties, including its phototoxicity and potential therapeutic applications, have not been documented in peer-reviewed research. Consequently, a direct comparative study based on experimental data is not feasible at this time.

Phototoxicity Profile of 8-Methoxypsoralen (8-MOP)

The phototoxicity of 8-MOP is the cornerstone of its clinical efficacy. Upon systemic or topical administration, 8-MOP intercalates into the DNA of cells. Subsequent exposure to UVA light excites the 8-MOP molecule, leading to the formation of covalent bonds with pyrimidine bases (thymine and cytosine) in the DNA strands. This process can result in the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Beyond direct DNA damage, photoactivated 8-MOP is also known to induce cellular responses through effects on various signaling pathways. For instance, it has been shown to impact the epidermal growth factor (EGF) receptor, a key regulator of cell proliferation.

Quantitative Data on 8-MOP Phototoxicity

The following table summarizes key quantitative parameters related to the phototoxicity of 8-MOP, compiled from various in vitro and in vivo studies. These data provide a baseline for understanding the potency and effects of this compound.

ParameterCell Line/SystemConcentration/DoseUVA DoseObserved Effect
Cell Viability (IC50) Human Keratinocytes10 µg/mL2 J/cm²~50% reduction in cell viability
Apoptosis Rate Human Lymphocytes1 µM1 J/cm²Significant increase in apoptotic cells
DNA Interstrand Cross-links Calf Thymus DNA5 µg/mL5 J/cm²Measurable formation of ICLs
Reactive Oxygen Species (ROS) Production Human Epidermoid Carcinoma Cells10 µg/mL2.5 J/cm²Increased generation of singlet oxygen

Experimental Protocols for Assessing 8-MOP Phototoxicity

The evaluation of 8-MOP's phototoxic effects typically involves a series of standardized in vitro and in vivo assays.

In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxicity of 8-MOP upon UVA irradiation.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are incubated with varying concentrations of 8-MOP for a predetermined period (e.g., 2 hours).

  • UVA Irradiation: The cell culture plates are exposed to a specific dose of UVA radiation from a calibrated source.

  • Viability Assessment: Cell viability is measured 24-48 hours post-irradiation using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, which quantify metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

DNA Damage Quantification

Objective: To measure the formation of 8-MOP-DNA adducts and interstrand cross-links.

Methodology:

  • DNA Treatment: Isolated DNA (e.g., from calf thymus) or cellular DNA is incubated with 8-MOP.

  • UVA Irradiation: The DNA solution is irradiated with UVA light.

  • Adduct Analysis: The formation of monoadducts and interstrand cross-links is quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gel electrophoresis-based assays.

Signaling Pathways and Experimental Workflows

The complex biological responses to 8-MOP phototoxicity involve multiple cellular pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.

PUVA_Mechanism cluster_drug Drug Administration & Activation cluster_cellular Cellular Targets & Responses 8-MOP 8-MOP Photoactivated_8-MOP Photoactivated 8-MOP 8-MOP->Photoactivated_8-MOP Activation UVA_Light UVA Light UVA_Light->Photoactivated_8-MOP DNA DNA Photoactivated_8-MOP->DNA Intercalation EGFR EGF Receptor Photoactivated_8-MOP->EGFR Interaction DNA_Adducts Monoadducts & Interstrand Cross-links DNA->DNA_Adducts Covalent Bonding Replication_Block DNA Replication Block DNA_Adducts->Replication_Block Transcription_Block Transcription Block DNA_Adducts->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis EGFR_Inhibition Inhibition of EGFR Signaling EGFR->EGFR_Inhibition EGFR_Inhibition->Cell_Cycle_Arrest

Caption: Mechanism of 8-MOP Phototoxicity.

Phototoxicity_Workflow Start Start Cell_Culture Culture Target Cells (e.g., Keratinocytes) Start->Cell_Culture Drug_Incubation Incubate with 8-MOP Cell_Culture->Drug_Incubation UVA_Exposure Expose to UVA Radiation Drug_Incubation->UVA_Exposure Post_Incubation Post-Irradiation Incubation (24-48h) UVA_Exposure->Post_Incubation Data_Collection Assess Endpoint Post_Incubation->Data_Collection Viability Cell Viability Assay (e.g., MTT) Data_Collection->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Data_Collection->Apoptosis DNA_Damage DNA Damage Assay (e.g., Comet Assay) Data_Collection->DNA_Damage Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis DNA_Damage->Analysis

Caption: In Vitro Phototoxicity Assessment Workflow.

Conclusion and Future Directions

8-MOP remains a critical tool in dermatology, with a well-characterized phototoxic mechanism. The lack of data on this compound highlights a significant gap in the understanding of novel psoralen derivatives. Future research should focus on isolating and characterizing this and other compounds from Psoralea corylifolia to evaluate their photobiological activity. Such studies would be invaluable for the development of new photosensitizing agents with potentially improved efficacy and safety profiles. A direct comparative study of these compounds against the benchmark, 8-MOP, will be essential to determine their therapeutic potential.

Comparative Guide to the Validation of DNA Damage by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA-damaging potential of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen (8-HDOOP) with other DNA-damaging agents, supported by experimental data and detailed protocols for validation using the comet assay.

Introduction to 8-HDOOP and DNA Damage Validation

This compound is a psoralen derivative.[1] Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, can intercalate into DNA and form covalent adducts with pyrimidine bases, leading to monoadducts and interstrand cross-links (ICLs).[2][3][4] These ICLs are potent forms of DNA damage that can block DNA replication and transcription, ultimately leading to cell death.[2] The presence of a hydroperoxy group in the structure of 8-HDOOP suggests a potential for inducing oxidative DNA damage through the generation of reactive oxygen species (ROS), in addition to the classic psoralen-mediated DNA cross-linking.

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage in individual cells.[5][6][7] The assay can be adapted to detect various types of DNA lesions, including single and double-strand breaks, alkali-labile sites, and, with modifications, DNA cross-links.[6][8] For ICLs, a modified comet assay is used where cells are exposed to a secondary DNA damaging agent (e.g., gamma irradiation or hydrogen peroxide) after treatment with the cross-linking agent. The presence of ICLs reduces the migration of DNA fragments, resulting in a smaller "comet tail".[5][9]

Comparative Performance Data

While specific quantitative comet assay data for 8-HDOOP is not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on the performance of a well-characterized psoralen, 8-methoxypsoralen (8-MOP), and a standard oxidative damaging agent, hydrogen peroxide (H₂O₂). This comparison provides a framework for evaluating the dual-damage potential of 8-HDOOP.

Compound Concentration UVA Dose Comet Assay Parameter (% DNA in Tail) Olive Tail Moment Primary DNA Lesion Reference
Control (Untreated) N/AN/A3.5 ± 0.81.2 ± 0.3BaselineIllustrative Data
8-Methoxypsoralen (8-MOP) 10 µM0.05 J/cm²2.1 ± 0.5 (with post-treatment irradiation)0.8 ± 0.2Interstrand Cross-links[9]
Hydrogen Peroxide (H₂O₂) 100 µMN/A45.2 ± 5.115.7 ± 2.4Single-Strand Breaks, Oxidized BasesIllustrative Data
Hypothetical 8-HDOOP 10 µM0.05 J/cm²35.8 ± 4.5 (without post-treatment irradiation)12.1 ± 1.9ICLs and Oxidative DamageIllustrative Data

Data for 8-MOP is based on published findings, while data for H₂O₂ and the hypothetical 8-HDOOP are illustrative to demonstrate expected outcomes.

Mechanism of Action and Detection Workflow

The proposed dual mechanism of DNA damage by 8-HDOOP involves both UVA-activated DNA cross-linking and the generation of reactive oxygen species from its hydroperoxy group, leading to oxidative DNA damage.

G Proposed Dual Mechanism of 8-HDOOP DNA Damage cluster_0 UVA-Mediated Cross-linking cluster_1 Oxidative Damage Pathway 8-HDOOP 8-HDOOP Intercalation Intercalation 8-HDOOP->Intercalation 1 UVA_Activation_1 UVA_Activation_1 Intercalation->UVA_Activation_1 2 Monoadduct Monoadduct UVA_Activation_1->Monoadduct 3 UVA_Activation_2 UVA_Activation_2 Monoadduct->UVA_Activation_2 4 Interstrand_Crosslink Interstrand_Crosslink UVA_Activation_2->Interstrand_Crosslink 5 DNA_Damage_Response DNA Damage Response (Replication/Transcription Block) Interstrand_Crosslink->DNA_Damage_Response 8-HDOOP_Hydroperoxy 8-HDOOP (Hydroperoxy Group) ROS ROS 8-HDOOP_Hydroperoxy->ROS a Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG, Strand Breaks) ROS->Oxidative_Damage b Oxidative_Damage->DNA_Damage_Response

Caption: Dual mechanism of 8-HDOOP-induced DNA damage.

The validation of this damage can be performed using a modified alkaline comet assay, as outlined in the workflow below.

Comet Assay Workflow for 8-HDOOP Damage Validation A Cell Treatment with 8-HDOOP B UVA Irradiation A->B C Cell Harvesting B->C D Embedding Cells in Agarose on Slide C->D E Cell Lysis (High Salt, Detergent) D->E F Alkaline Unwinding (pH > 13) E->F G Electrophoresis F->G H Neutralization G->H I DNA Staining (e.g., SYBR Green) H->I J Fluorescence Microscopy I->J K Image Analysis (Comet Scoring) J->K

Caption: Workflow for the alkaline comet assay.

Experimental Protocol: Modified Alkaline Comet Assay

This protocol is designed to detect both DNA strand breaks and interstrand cross-links induced by agents like 8-HDOOP.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.[5]

  • Treat cells with varying concentrations of 8-HDOOP for a specified duration.

  • For UVA activation, wash the cells with PBS and irradiate with a UVA source, ensuring the cells are covered with a thin layer of PBS.

2. Cell Harvesting and Embedding:

  • Wash cells with ice-cold PBS and harvest by trypsinization.[5]

  • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Solidify the agarose by placing the slides at 4°C for 10 minutes.

3. Lysis:

  • Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[7]

4. Alkaline Unwinding and Electrophoresis:

  • Gently place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

  • Allow the DNA to unwind for 20-40 minutes at 4°C.[7]

  • Apply a voltage of ~0.7 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes.[7] All steps should be performed in the dark to prevent additional DNA damage.

5. Neutralization and Staining:

  • After electrophoresis, gently transfer the slides to a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating this step twice.[7]

  • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubate for 5 minutes.

6. Visualization and Analysis:

  • Visualize the slides using a fluorescence microscope.

  • Capture images of at least 50-100 randomly selected cells per slide.

  • Analyze the images using specialized comet assay software to quantify parameters such as the percentage of DNA in the tail and the Olive tail moment.[8] The Olive tail moment is calculated as the product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.[8]

Note on ICL Detection: To specifically quantify ICLs, a parallel set of slides should be exposed to a fixed dose of X-rays (e.g., 5 Gy) or H₂O₂ after the lysis step and before alkaline unwinding. The ICLs will reduce the migration of the radiation-induced DNA fragments, leading to a smaller comet tail compared to control cells treated only with radiation.[9]

References

Comparing the apoptotic pathways induced by different psoralen derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic pathways initiated by various psoralen derivatives. Psoralens, a class of naturally occurring furanocoumarins, are renowned for their photosensitizing properties and are increasingly studied for their potential as anticancer agents, both with and without photoactivation. Understanding the distinct apoptotic mechanisms of these derivatives is crucial for the development of targeted cancer therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling cascades involved.

Executive Summary

Psoralen and its derivatives, including 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP or Bergapten), Angelicin, and Imperatorin, induce apoptosis in cancer cells through diverse and complex mechanisms. The primary pathways implicated include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and endoplasmic reticulum (ER) stress-induced apoptosis. The specific pathway and its efficacy are dependent on the psoralen derivative, cell type, and the presence or absence of UVA irradiation.

Comparative Analysis of Apoptotic Induction

The following tables summarize the cytotoxic effects and the impact on key apoptotic markers by different psoralen derivatives across various cancer cell lines.

Table 1: Cytotoxicity of Psoralen Derivatives (IC50 Values)
Psoralen DerivativeCell LineIC50 (µM)Treatment ConditionsReference
Psoralen K562 (Leukemia)24.448h[1]
KB (Oral Carcinoma)88.148h[1]
MG-63 (Osteosarcoma)25 µg/mL48h[2]
U2OS (Osteosarcoma)40 µg/mL48h[2]
8-MOP HepG2 (Hepatocellular Carcinoma)69.6648h
SNU1 (Gastric Cancer)222.548h
5-MOP (Bergapten) Saos-2 (Osteosarcoma)~7548h[3]
MCF-7 (Breast Cancer)1.2-[4]
Angelicin PC-3 (Prostate Cancer)65.248h
MG63 (Osteosarcoma)~10024h
Imperatorin HT-29 (Colon Cancer)7848h[5]
HL-60 (Leukemia)~25Not specified[1]

Note: IC50 values can vary significantly based on experimental conditions and cell line sensitivity.

Table 2: Modulation of Key Apoptotic Proteins by Psoralen Derivatives
Psoralen DerivativeCell LineKey Protein ModulationPathway ImplicationReference
Psoralen MG-63, U2OS↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2, ↑ ATF-6, ↑ CHOPIntrinsic & ER Stress[6]
8-MOP HepG2↑ Bax/Bcl-2 ratio, ↑ Cytochrome c releaseIntrinsic (Mitochondrial)
SNU1↑ p53, ↑ Cleaved Caspase-3, ↓ p-PI3K, ↓ p-ERK2p53-mediated, Intrinsic
5-MOP (Bergapten) Saos-2↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 (11-fold), ↓ p-AKTIntrinsic, PI3K/Akt inhibition[3]
MCF-7↑ p53, ↑ p21p53-mediated[7]
Angelicin Jurkat↑ Cleaved Caspase-3, -8, -9 (with UVA)Intrinsic & Extrinsic
Caki (Renal Carcinoma)↓ c-FLIP (with TRAIL)Extrinsic
Imperatorin HT-29↑ p53, ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3, -8, -9Intrinsic & Extrinsic[5]
HL-60↓ Bcl-2, ↑ Cytochrome c release, ↑ Cleaved Caspase-9, -3Intrinsic (Mitochondrial)[1]

Signaling Pathways and Mechanisms

Psoralen derivatives trigger a cascade of molecular events culminating in programmed cell death. The following diagrams illustrate the key apoptotic pathways activated by these compounds.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a common mechanism activated by many psoralen derivatives, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c.

IntrinsicPathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Psoralen Derivatives Psoralen Derivatives Bax Bax (Pro-apoptotic) Psoralen Derivatives->Bax Bcl2 Bcl-2 (Anti-apoptotic) Psoralen Derivatives->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ExtrinsicPathway cluster_receptor Cell Surface cluster_disc DISC Formation cluster_execution Execution Phase DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) FADD FADD (Adaptor Protein) DeathReceptor->FADD Ligand Ligand (e.g., FasL, TRAIL) Ligand->DeathReceptor Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Imperatorin Imperatorin Imperatorin->Caspase8 Angelicin + TRAIL Angelicin + TRAIL Angelicin + TRAIL->Caspase8 ERStressPathway Psoralen Psoralen ER_Stress ER Stress (Unfolded Protein Accumulation) Psoralen->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF6 ATF-6 UPR->ATF6 CHOP CHOP ATF6->CHOP Bcl2_down ↓ Bcl-2 CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis MTT_Workflow A Seed cells in 96-well plate B Treat with Psoralen Derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H WesternBlot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry & Analysis H->I

References

A Comparative Guide to Psoralen Derivatives with Hydroperoxy Modifications: Structure-Activity Relationship in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of psoralen derivatives featuring hydroperoxy modifications, focusing on their structure-activity relationship (SAR) in the context of photodynamic therapy (PDT). Psoralen and its derivatives are well-established photosensitizers that, upon activation by UVA light, exhibit therapeutic effects against various diseases, including cancer. The introduction of a hydroperoxy group into the psoralen scaffold represents a novel approach to enhance their photodynamic efficacy by promoting the generation of highly reactive hydroxyl radicals, leading to oxidative stress and cell death.

Mechanism of Action: The Photo-Fenton Connection

Unlike traditional psoralen derivatives that primarily act through DNA intercalation and the formation of photoadducts (Type I photosensitization), hydroperoxy-modified psoralens introduce a potent Type II photosensitization mechanism. Upon UVA irradiation, the furocoumarin chromophore becomes excited and transfers energy to the hydroperoxy group, causing its homolytic cleavage. This process generates highly reactive hydroxyl radicals (•OH) in a manner analogous to the Fenton reaction, but initiated by light—a "photo-Fenton" mechanism. These hydroxyl radicals can then indiscriminately oxidize vital cellular components, including DNA, lipids, and proteins, leading to cytotoxicity.[1][2]

Comparative Analysis of Hydroperoxy Psoralen Derivatives

Research in this area has focused on derivatives of imperatorin, a naturally occurring furocoumarin. Two key compounds have been synthesized and evaluated for their genotoxic potential:

  • Compound 1a: 9-((2-hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one

  • Compound 2a: 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one

For comparative purposes, their corresponding alcohol analogues (Compound 1b and 2b, where the hydroperoxy group is reduced to a hydroxyl group) were also studied.

Table 1: Genotoxicity of Hydroperoxy Psoralen Derivatives and Their Alcohol Analogues
CompoundChemical NameCell LineAssayActivity upon UVA Irradiation
1a 9-((2-hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-oneL5178Y tk+/- (Mouse Lymphoma)Micronucleus InductionSignificant enhancement
AS52 (Chinese Hamster Ovary)MutagenicityMutagenic
1b 9-((2-hydroxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-oneL5178Y tk+/- (Mouse Lymphoma)Micronucleus InductionModerate effect
AS52 (Chinese Hamster Ovary)MutagenicityNot mutagenic
2a 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-oneL5178Y tk+/- (Mouse Lymphoma)Micronucleus InductionHigh frequency
AS52 (Chinese Hamster Ovary)MutagenicityMutagenic
2b 4-(3-hydroxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-oneL5178Y tk+/- (Mouse Lymphoma)Micronucleus InductionHigh frequency
AS52 (Chinese Hamster Ovary)MutagenicityMutagenic

Data sourced from a study on the genotoxicity of furocoumarin hydroperoxides.[1]

Key Observations from the Data:

  • The presence of the hydroperoxy group in Compound 1a is crucial for its mutagenic activity, as the corresponding alcohol (Compound 1b) is not mutagenic.[1]

  • Both the hydroperoxide (Compound 2a) and its alcohol analogue (Compound 2b) exhibited high genotoxicity. This suggests that for this particular structure, other mechanisms in addition to hydroxyl radical generation from the hydroperoxy group may contribute to its DNA-damaging effects upon photoactivation.[1]

  • All tested furocoumarin derivatives showed no genotoxicity in the absence of UVA light, highlighting their nature as photosensitizers.[1]

Experimental Protocols

Synthesis of Furocoumarin Hydroperoxides

The synthesis of imperatorin-derived hydroperoxides generally involves the photooxygenation of imperatorin in the presence of a sensitizer like methylene blue, followed by chromatographic purification.

General Procedure:

  • Dissolve imperatorin in a suitable solvent (e.g., dichloromethane).

  • Add a photosensitizer (e.g., methylene blue).

  • Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting hydroperoxides using column chromatography on silica gel.

In Vitro Mammalian Cell Micronucleus Test

The micronucleus test is a widely used method to assess chromosomal damage.

Protocol Outline:

  • Cell Culture: Culture mammalian cells (e.g., L5178Y or AS52) in appropriate medium.

  • Treatment: Treat the cells with various concentrations of the test compound (hydroperoxy psoralen derivatives) with and without UVA irradiation. Include positive and negative controls.

  • Incubation: Incubate the cells for a period that allows for at least one cell division.

  • Harvesting and Staining: Harvest the cells, and stain them with a DNA-specific dye (e.g., acridine orange or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxicity.

Quantification of Hydroxyl Radicals

The generation of hydroxyl radicals can be detected and quantified using various methods, such as trapping experiments with subsequent analysis.

Benzene Trapping Method:

  • Reaction Setup: In an aqueous solution, irradiate the hydroperoxy psoralen derivative in the presence of benzene.

  • Hydroxylation: The photolytically generated hydroxyl radicals will react with benzene to form phenol.

  • Quantification: The amount of phenol produced can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The yield of phenol is directly proportional to the amount of hydroxyl radicals generated.[2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of hydroperoxy psoralen derivatives involves the generation of hydroxyl radicals, which induce oxidative DNA damage. This damage can trigger a cascade of cellular responses, ultimately leading to apoptosis or cell cycle arrest.

G cluster_0 UVA Activation & Radical Generation cluster_1 Cellular Damage & Response Psoralen_HP Hydroperoxy Psoralen Derivative Excited_Psoralen Excited Psoralen* Psoralen_HP->Excited_Psoralen Absorption UVA UVA Light (320-400 nm) UVA->Psoralen_HP OH_Radical Hydroxyl Radical (•OH) Excited_Psoralen->OH_Radical Homolytic Cleavage (Photo-Fenton) DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) OH_Radical->DNA_Damage Lipid_Peroxidation Lipid Peroxidation OH_Radical->Lipid_Peroxidation Protein_Oxidation Protein Oxidation OH_Radical->Protein_Oxidation Cellular_Damage Cellular Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Mechanism of action for hydroperoxy psoralen derivatives.

G cluster_workflow Experimental Workflow start Start synthesis Synthesis of Hydroperoxy Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cell Culture (e.g., Cancer Cell Lines) characterization->cell_culture treatment Treatment with Derivatives +/- UVA Irradiation cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, IC50 determination) treatment->cytotoxicity_assay genotoxicity_assay Genotoxicity Assay (e.g., Micronucleus Test) treatment->genotoxicity_assay ros_detection ROS Detection (e.g., Benzene Trapping) treatment->ros_detection data_analysis Data Analysis & SAR cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis ros_detection->data_analysis end End data_analysis->end

Caption: Workflow for evaluating hydroperoxy psoralen derivatives.

G cluster_sar Structure-Activity Relationship (SAR) psoralen_core Psoralen Scaffold (Furocoumarin) biological_activity Biological Activity (Genotoxicity, Cytotoxicity) psoralen_core->biological_activity Provides DNA intercalation & photosensitization base hydroperoxy_group Hydroperoxy Group (-OOH) hydroperoxy_group->biological_activity Enhances ROS generation (•OH production) substituents Other Substituents (e.g., -OCH3) substituents->biological_activity Modulates solubility, cellular uptake, and reactivity

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The incorporation of hydroperoxy moieties into the psoralen framework presents a promising strategy for developing novel photodynamic therapy agents. The available data, although limited, suggests that these derivatives can induce significant genotoxicity upon UVA activation, likely through the generation of hydroxyl radicals. However, more extensive research is required to fully elucidate the structure-activity relationships.

Future studies should focus on:

  • Synthesizing a broader range of hydroperoxy psoralen derivatives with systematic variations in the position and nature of substituents.

  • Conducting comprehensive in vitro studies to determine the IC50 values of these compounds against a panel of cancer cell lines to quantify their cytotoxic potency.

  • Investigating the specific signaling pathways activated by these compounds in response to oxidative DNA damage.

  • Performing in vivo studies to evaluate the therapeutic efficacy and safety of the most promising candidates in preclinical cancer models.

By systematically exploring the SAR of these novel compounds, it will be possible to design and develop more effective and targeted photodynamic therapies for the treatment of cancer and other diseases.

References

A Head-to-Head Comparison of Novel Furocoumarins in Photodynamic Therapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in targeted cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce localized cell death. Furocoumarins, a class of naturally occurring compounds, have long been explored for their photosensitizing properties. This guide provides a head-to-head comparison of novel furocoumarin derivatives, offering insights into their enhanced photodynamic efficacy through supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Comparison of Novel Furocoumarins

The therapeutic potential of a photosensitizer is intrinsically linked to its photophysical and photochemical properties, as well as its phototoxicity against target cells. Below are summarized comparisons of novel angelicin and psoralen derivatives against their parent compounds and other benchmarks.

Photophysical Properties of Novel Angelicin Derivatives

Recent advancements have focused on modifying the angelicin scaffold to enhance its triplet state population, a key factor for efficient reactive oxygen species (ROS) generation. Thio- and seleno-derivatives of angelicin have shown significant improvements in intersystem crossing (ISC) rates.

CompoundSinglet-Triplet Energy Gap (ΔEST) (eV)Spin-Orbit Coupling (SOC) (cm⁻¹)Intersystem Crossing (ISC) Lifetime (s⁻¹)Two-Photon Absorption Cross-Section (σ) (GM)
Angelicin (Ang)--10⁻⁵-
Thioangelicin (TAng)Lower than AngIncreased10⁻⁸Up to 49.3
Selenoangelicin (SeAng)Lower than AngIncreased10⁻⁹Up to 49.3

Data synthesized from studies on thio and seleno derivatives of Angelicin, which demonstrate that substitution with heavier chalcogen atoms facilitates intersystem crossing, enhancing triplet state population.[1][2][3][4]

In Vitro Phototoxicity of Furocoumarin Derivatives

The phototoxic efficacy of various furocoumarins has been evaluated in cell-based assays. The following table compares the photomutagenic potency of several furocoumarins, with 5-methoxypsoralen (5-MOP) as a reference.

Furocoumarin DerivativeRelative Photomutagenic Potency (5-MOP = 1.0)
5-Methoxypsoralen (5-MOP)1.00
8-Methoxypsoralen (8-MOP)0.25
6',7'-dihydroxy bergamottin (DHB)>0 (less potent than 5-MOP)
Angelicin0.02
Bergamottin>0 (less potent than DHB)
BergaptolNot photomutagenic
Limettin0.02

This data, derived from comparative studies, highlights the varying photogenotoxic potential among different furocoumarin derivatives.[5][6][7]

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of novel photosensitizers. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Phototoxicity Assay

This protocol outlines the steps to assess the light-activated cytotoxicity of novel furocoumarins in a cancer cell line.

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or a relevant skin cancer line) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Photosensitizer Incubation:

    • Prepare stock solutions of the novel furocoumarin derivatives and a reference compound (e.g., 8-MOP) in a suitable solvent (e.g., DMSO).

    • Dilute the photosensitizers to various concentrations in the cell culture medium.

    • Replace the medium in the 96-well plates with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.

  • Irradiation:

    • Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

    • Add fresh, phenol red-free medium.

    • Irradiate the cells with a UVA light source (e.g., a lamp with a peak emission around 365 nm) at a specific dose (e.g., 1-5 J/cm²). A corresponding set of plates should be kept in the dark as a control for dark toxicity.

  • Viability Assessment:

    • After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

    • Read the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) for each compound under irradiation.

In Vivo Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of novel furocoumarins in a subcutaneous tumor model.

  • Animal Model and Tumor Induction:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration and Light Treatment:

    • Randomly divide the tumor-bearing mice into control and treatment groups.

    • Administer the novel furocoumarin derivative (formulated in a suitable vehicle) to the treatment groups via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection).

    • After a specific drug-light interval (e.g., 1-24 hours), anesthetize the mice.

    • Irradiate the tumor area with a UVA light source (e.g., a laser or LED array) at a defined fluence.

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals for a set period.

    • Record animal body weight as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess treatment-induced changes.

Signaling Pathways in Furocoumarin-Mediated Photodynamic Therapy

The cytotoxic effects of furocoumarin-PDT are mediated by a complex network of signaling pathways that ultimately lead to cell death through apoptosis or necrosis.

PDT_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_events Cellular Events cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Furocoumarin Novel Furocoumarin ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) UVA UVA Light DNA_Damage DNA Adducts & Strand Breaks ROS->DNA_Damage Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage ER_Stress ER Stress ROS->ER_Stress Autophagy Autophagy ROS->Autophagy MAPK MAPK Pathway (JNK, p38) DNA_Damage->MAPK Caspases Caspase Activation Mitochondrial_Damage->Caspases ER_Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis Necrosis Necrosis MAPK->Necrosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits Caspases->Apoptosis Autophagy->Apoptosis Can promote or inhibit

Caption: Furocoumarin-PDT induced cell death pathways.

Experimental Workflow for Evaluating Novel Furocoumarins

The systematic evaluation of new photosensitizers follows a logical progression from initial characterization to preclinical efficacy studies.

Experimental_Workflow cluster_synthesis Compound Development cluster_photophysics Photophysical & Photochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies Synthesis Synthesis of Novel Furocoumarin Derivatives Photophysical Absorption & Emission Spectra Quantum Yields Synthesis->Photophysical ROS_Quantification ROS Generation (e.g., Singlet Oxygen Quantum Yield) Photophysical->ROS_Quantification Cell_Uptake Cellular Uptake & Subcellular Localization ROS_Quantification->Cell_Uptake Phototoxicity Phototoxicity Assays (IC50 Determination) Cell_Uptake->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) Phototoxicity->Mechanism Pharmacokinetics Pharmacokinetics & Biodistribution Mechanism->Pharmacokinetics Efficacy Antitumor Efficacy in Xenograft Models Pharmacokinetics->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity

Caption: Workflow for novel furocoumarin photosensitizer evaluation.

References

Cross-validation of in vitro cytotoxicity results for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several cytotoxic compounds isolated from Psoralea corylifolia, offering a baseline for comparison. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
PsoralidinSNU-1Gastric Carcinoma~19.5 (53 µg/ml)[1][2]
PsoralidinSNU-16Gastric Carcinoma~74.5 (203 µg/ml)[1][2]
PsoralidinA549Lung Cancer19.2 (24h), 15.4 (48h), 11.8 (72h)[2]
PsoralidinHT-29Colon Cancer0.3 µg/ml[3]
PsoralidinMCF-7Breast Cancer0.4 µg/ml[3]
PsoralenKBOral Carcinoma88.1 µg/ml[4]
PsoralenK562Chronic Myelogenous Leukemia24.4 µg/ml[4]
IsopsoralenKBOral Carcinoma61.9 µg/ml[4]
IsopsoralenK562Chronic Myelogenous Leukemia49.6 µg/ml[4]
AngelicinHepG2Liver Cancer90 ± 6.565 (48h)[5]
AngelicinHuh-7Liver Cancer60 ± 4.256 (48h)[5]
BakuchiolMCF-7Breast Cancer>2 µg/ml[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT assay being a commonly employed method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., psoralen derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.[7]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[7]

G MTT Assay Experimental Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Add various concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 1-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Psoralen-Induced Cytotoxicity

Psoralen derivatives exert their cytotoxic effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).

Key Signaling Pathways Affected:

  • Apoptosis Induction: Many psoralen derivatives, including psoralidin and angelicin, have been shown to induce apoptosis.[2][5] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, a family of proteases that execute cell death.

  • Cell Cycle Arrest: Compounds like bakuchiol can induce cell cycle arrest, for instance, at the S phase, preventing cancer cells from progressing through the cell division cycle.[6]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some psoralen derivatives, such as angelicin, have been found to inhibit this pathway, thereby promoting apoptosis in cancer cells.[5][11]

  • NF-κB and MAPK Pathways: Psoralen derivatives have also been shown to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[12][13]

G Psoralen Derivative-Induced Apoptosis Pathway Psoralen Psoralen Derivative ROS Reactive Oxygen Species (ROS) Psoralen->ROS PI3K_Akt PI3K/Akt Pathway Psoralen->PI3K_Akt Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Survival Signal (Inhibited) Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: A simplified signaling pathway for psoralen-induced apoptosis.

References

A Comparative Analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen and Traditional Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel psoralen derivative, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, against the well-established photosensitizers, 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). While extensive data exists for the traditional compounds, information regarding the efficacy and mechanisms of the novel derivative is currently limited in publicly accessible scientific literature.

Introduction to Photosensitizers in Photodynamic Therapy

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit therapeutic effects. This process, known as PUVA (Psoralen + UVA) therapy, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The therapeutic efficacy of psoralens is primarily attributed to their ability to intercalate into DNA and, upon photoactivation, form covalent adducts with pyrimidine bases, leading to inhibition of cell proliferation and induction of apoptosis.[2][3] An alternative mechanism involves the generation of reactive oxygen species (ROS), including singlet oxygen, which can induce cellular damage.[4]

Comparative Efficacy and Physicochemical Properties

A direct comparison of the efficacy of this compound with traditional photosensitizers is hampered by the lack of available experimental data for the novel compound. However, a summary of the known properties of 8-MOP and 5-MOP is presented below.

Parameter8-Methoxypsoralen (8-MOP)5-Methoxypsoralen (5-MOP)This compound
Singlet Oxygen Quantum Yield (ΦΔ) 0.035[5]0.013[5]No data available
Primary Mechanism of Action DNA cross-linking, apoptosis induction[2][3]DNA cross-linking, apoptosis inductionUnknown
Clinical Efficacy Effective in treating psoriasis and cutaneous T-cell lymphoma[1]Comparable efficacy to 8-MOP in treating psoriasis and mycosis fungoidesNo data available
Common Side Effects Nausea, phototoxicity[1]Lower incidence of nausea and phototoxicity compared to 8-MOPUnknown
Chemical Structure C₁₂H₈O₄C₁₂H₈O₄C₂₁H₂₂O₆
Natural Source Psoralea corylifolia and other plants[6]Found in various plantsIsolated from Psoralea corylifolia

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are generalized protocols for key experiments.

Determination of Singlet Oxygen Quantum Yield

The relative singlet oxygen quantum yield (ΦΔ) can be determined using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

Materials:

  • Photosensitizer of interest (e.g., 8-MOP, 5-MOP)

  • Reference photosensitizer with a known ΦΔ (e.g., phenalenone)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • UVA light source (e.g., 365 nm)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Prepare solutions of the sample and reference photosensitizers with identical absorbance at the excitation wavelength.

  • Add a solution of DPBF to both the sample and reference solutions.

  • Irradiate both solutions with the UVA light source under identical conditions.

  • Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 410 nm) over time for both solutions.

  • The singlet oxygen quantum yield of the sample can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) where 'k' is the rate of DPBF bleaching.

In Vitro Phototoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a photosensitizer upon UVA irradiation on a cell line (e.g., HaCaT keratinocytes).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Photosensitizer

  • UVA light source

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate until they reach approximately 80% confluency.

  • Treat the cells with varying concentrations of the photosensitizer for a defined period (e.g., 24 hours).

  • Wash the cells to remove the excess photosensitizer.

  • Irradiate the cells with a specific dose of UVA radiation. A parallel plate should be kept in the dark as a non-irradiated control.

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental procedures can aid in understanding the complex processes involved in photodynamic therapy.

PUVA_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cellular Interior Psoralen Psoralen DNA Nuclear DNA Psoralen->DNA Intercalation UVA UVA Light DNA_adduct DNA Adducts & Cross-links UVA->DNA_adduct DNA->DNA_adduct Photoactivation p53 p53 Activation DNA_adduct->p53 FasL Fas Ligand (FasL) Upregulation p53->FasL Caspase Caspase Cascade Activation FasL->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: PUVA-induced apoptosis signaling pathway.

Photosensitizer_Efficacy_Workflow cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: Data Analysis and Comparison SingletOxygen Singlet Oxygen Quantum Yield DNA_Binding DNA Intercalation & Cross-linking Assay SingletOxygen->DNA_Binding Absorption Absorption Spectrum Absorption->SingletOxygen Phototoxicity Phototoxicity Assay (e.g., MTT) DNA_Binding->Phototoxicity Comparison Comparative Analysis of Efficacy & Safety Phototoxicity->Comparison

Caption: Experimental workflow for photosensitizer evaluation.

Conclusion

Traditional photosensitizers like 8-MOP and 5-MOP are well-characterized, with a wealth of data supporting their clinical use. While this compound has been identified as a natural product, its potential as a photosensitizer remains to be elucidated through rigorous scientific investigation. The presence of a hydroperoxy group in its structure suggests a potential for alternative or enhanced mechanisms of action, such as increased ROS production, which warrants further study. Future research should focus on characterizing the photophysical and photobiological properties of this novel compound to determine its therapeutic potential in photodynamic therapy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different psoralen derivatives in forming DNA monoadducts (MAs) versus interstrand cross-links (ICLs). The formation of these DNA adducts is the primary mechanism by which psoralens, upon activation by UVA light (a therapy known as PUVA), exert their therapeutic effects in conditions like psoriasis, vitiligo, and certain types of cancer.[1][2][3] The ratio of MAs to ICLs is a critical determinant of a psoralen's biological activity, influencing both therapeutic efficacy and potential mutagenicity.[4][5]

Introduction to Psoralen Photochemistry

Psoralens are planar, tricyclic furocoumarin compounds that readily intercalate into double-stranded DNA, preferentially at 5'-TA-3' sites.[6][7] Upon exposure to UVA radiation (320-400 nm), they form covalent bonds with pyrimidine bases, primarily thymine.[3][7] This process can occur in two stages:

  • Monoadduct (MA) Formation: Absorption of a single UVA photon can lead to a [2+2] cycloaddition between the psoralen and a thymine base on one DNA strand, forming a monoadduct. This can occur at either the 3,4 (pyrone-side) or 4',5' (furan-side) double bond of the psoralen molecule.[6][7]

  • Interstrand Cross-link (ICL) Formation: If a furan-side monoadduct has formed, the absorption of a second UVA photon can drive a second cycloaddition reaction with a thymine on the opposing DNA strand, resulting in a diadduct that covalently links the two strands of the DNA helix.[3][7] This ICL is a highly cytotoxic lesion that poses a significant block to DNA replication and transcription.[4][6]

The relative efficiency of a given psoralen derivative to form MAs versus ICLs is a key characteristic that dictates its potential therapeutic application. While ICLs are potent inducers of cell death, MAs may also contribute to the overall biological effects and mutagenicity of PUVA therapy.[4]

Quantitative Comparison of Psoralen Derivatives

The following data, derived from a key study by Lai et al. (2008), compares the formation of ICLs and various MAs by two clinically relevant psoralens: the traditional 8-methoxypsoralen (8-MOP) and the novel amotosalen (S59), in human cells. The data was obtained using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]

Table 1: Interstrand Cross-link (ICL) Formation by 8-MOP and S59 at Varying UVA Doses [4]

UVA Dose (J/cm²)8-MOP ICLs (lesions/10⁶ nucleotides)S59 ICLs (lesions/10³ nucleotides)
0.5Not specified3.9
1.00.035Not specified
2.50.082Not specified
5.00.128.9
10.00.1312.8

Note: The yields for S59 ICLs were approximately 100-fold higher than those for 8-MOP.[4]

Table 2: Monoadduct (MA) Formation by 8-MOP at Varying UVA Doses [4]

UVA Dose (J/cm²)8-MOP MA-1 (lesions/10⁶ nucleotides)8-MOP MA-2 (lesions/10⁶ nucleotides)8-MOP MA-3 (lesions/10⁶ nucleotides)Total 8-MOP MAs (lesions/10⁶ nucleotides)
0.57.61.97.216.7
10.02.29.951.063.1

Table 3: Monoadduct (MA) Formation by S59 at Varying UVA Doses [4]

UVA Dose (J/cm²)S59 MA-1 (lesions/10⁶ nucleotides)S59 MA-2 (lesions/10⁶ nucleotides)S59 MA-3 (lesions/10⁶ nucleotides)S59 MA-4 (lesions/10⁶ nucleotides)S59 MA-5 (lesions/10⁶ nucleotides)Total S59 MAs (lesions/10⁶ nucleotides)
0.5215106253222400
10.019392114626251

Analysis of Quantitative Data: The data clearly demonstrates that S59 is a much more potent inducer of ICLs than 8-MOP, with yields being about 100 times greater.[4] Interestingly, for both psoralens, the total yield of MAs was significantly lower than the yield of their respective ICLs under the tested conditions.[4] For 8-MOP, the total amount of MAs increased with the UVA dose, whereas for S59, the total amount of MAs decreased as the UVA dose increased from 0.5 to 10.0 J/cm².[6] This suggests a more efficient conversion of MAs to ICLs for S59 at higher UVA doses.

Experimental Protocols

The quantification of psoralen-DNA adducts is a technically demanding process. The methodology outlined below is based on the robust and sensitive approach utilizing nuclease P1 digestion followed by LC-MS/MS analysis, as described by Lai et al. (2008).[4][6]

Objective: To simultaneously quantify both ICLs and MAs induced in human cells by psoralens and UVA irradiation.

1. Cell Culture, Treatment, and DNA Isolation:

  • Human cells (e.g., FA-G, a Fanconi anemia complementation group G cell line) are cultured under standard conditions.

  • Cells are treated with the psoralen derivative (e.g., 10 µM 8-MOP or S59) for a specified duration (e.g., 30 minutes).

  • The cells are then irradiated with UVA light at varying doses (e.g., 0.5 to 10.0 J/cm²).[4]

  • Genomic DNA is isolated from the treated cells using standard phenol-chloroform extraction or commercial DNA isolation kits.

2. Nuclease P1 Digestion:

  • A key step in this protocol is the digestion of the genomic DNA with a single enzyme, nuclease P1.

  • Nuclease P1 digestion liberates the psoralen-induced ICL as a characteristic tetranucleotide and the MAs as dinucleotides.[6]

  • DNA samples (e.g., 30 µg) are incubated with nuclease P1 (e.g., 10 U) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2) at an elevated temperature (e.g., 65 °C) for a set time (e.g., 2 hours).[6]

3. LC-MS/MS Analysis:

  • The resulting nucleotide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: The digested sample is injected onto a C18 reverse-phase column to separate the different adducts. A gradient elution with solvents like ammonium formate and methanol is typically used.

  • Mass Spectrometry: The separated adducts are detected using a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). This allows for highly specific and sensitive quantification of the target ICL and MA structures based on their unique mass-to-charge ratios and fragmentation patterns.[4][6]

4. Quantification:

  • Stable isotope-labeled internal standards for each adduct are synthesized and added to the DNA samples prior to digestion.

  • Quantification is achieved by comparing the peak area ratio of the native adduct to its corresponding internal standard.[6]

Other methods for detecting and quantifying psoralen-DNA adducts include the alkaline comet assay, high-performance liquid chromatography (HPLC) with fluorescence detection, and immunoassays using antibodies specific for psoralen-DNA adducts.[8][9][10] However, LC-MS/MS provides the highest degree of structural information and sensitivity for simultaneous quantification of multiple adduct types.[6]

Visualizations

The following diagrams illustrate the key processes involved in psoralen's mechanism of action and the experimental workflow for its analysis.

Psoralen_Mechanism cluster_0 DNA Intercalation (Dark Reaction) cluster_1 Photoreaction Psoralen Psoralen Intercalated_Complex Psoralen-DNA Non-covalent Complex Psoralen->Intercalated_Complex Intercalation (5'-TA sites) DNA DNA DNA->Intercalated_Complex UVA1 UVA Photon 1 Intercalated_Complex->UVA1 Monoadduct Monoadduct (MA) (Furan-side) UVA1->Monoadduct UVA2 UVA Photon 2 ICL Interstrand Cross-link (ICL) UVA2->ICL Monoadduct->ICL Requires 2nd Photon Experimental_Workflow Cell_Culture 1. Cell Culture & Psoralen + UVA Treatment DNA_Isolation 2. Genomic DNA Isolation Cell_Culture->DNA_Isolation Enzyme_Digestion 3. Nuclease P1 Digestion DNA_Isolation->Enzyme_Digestion LC_Separation 4. LC Separation (Reverse Phase) Enzyme_Digestion->LC_Separation MS_Detection 5. Tandem MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis 6. Quantification vs. Internal Standards MS_Detection->Data_Analysis Signaling_Consequences Psoralen_UVA Psoralen + UVA DNA_Adducts Monoadducts & Interstrand Cross-links Psoralen_UVA->DNA_Adducts Replication_Block Replication Fork Stall DNA_Adducts->Replication_Block Transcription_Block Transcription Blockade DNA_Adducts->Transcription_Block DDR DNA Damage Response (e.g., Fanconi Anemia Pathway) Replication_Block->DDR Transcription_Block->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

References

Benchmarking the photosensitizing properties of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

A Delve into the Photoreactive Potential of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen against the Benchmark 8-Methoxypsoralen (8-MOP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that have garnered significant attention for their potent photosensitizing capabilities. Upon activation by ultraviolet A (UVA) radiation, these compounds can induce cytotoxic effects, a property harnessed in photochemotherapy, most notably PUVA (Psoralen + UVA) therapy, for various skin disorders like psoriasis and vitiligo.[1][2][3] This guide focuses on this compound, a derivative isolated from Psoralea corylifolia.[4][5] Due to a lack of specific experimental data on its photosensitizing properties in publicly available literature, this guide will benchmark its potential against the well-characterized and clinically utilized photosensitizer, 8-methoxypsoralen (8-MOP).

This document aims to provide a comprehensive comparison based on the established photophysical and phototoxic properties of 8-MOP, alongside the general mechanisms of action applicable to the psoralen family. The experimental protocols detailed herein provide a framework for the future evaluation of this compound.

Mechanism of Action: A Tale of Two Pathways

The photosensitizing effects of psoralens are primarily mediated through two distinct, yet potentially concurrent, mechanisms upon UVA irradiation.[2][3]

  • Type I Reaction: DNA Photoadduct Formation: Psoralens, being planar molecules, can intercalate into the DNA double helix.[2][6] Upon UVA activation, they form covalent mono-adducts with pyrimidine bases, primarily thymine. A second photon absorption can lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription, ultimately leading to apoptosis.[2][3]

  • Type II Reaction: Singlet Oxygen Generation: Photoactivated psoralens can also transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[7] This reactive oxygen species can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

G General Mechanism of Psoralen Photosensitization Psoralen Psoralen Derivative UVA UVA Light (320-400 nm) ExcitedPsoralen Excited State Psoralen* Psoralen->ExcitedPsoralen Photoexcitation DNA DNA Intercalation ExcitedPsoralen->DNA Intercalation Oxygen Molecular Oxygen (³O₂) ExcitedPsoralen->Oxygen Energy Transfer TypeI Type I Reaction MonoAdduct Monoadduct Formation DNA->MonoAdduct UVA ICL Interstrand Crosslink (ICL) MonoAdduct->ICL UVA Apoptosis1 Apoptosis ICL->Apoptosis1 TypeII Type II Reaction SingletOxygen Singlet Oxygen (¹O₂) Oxygen->SingletOxygen OxidativeStress Oxidative Stress (Lipid, Protein, DNA damage) SingletOxygen->OxidativeStress Apoptosis2 Apoptosis OxidativeStress->Apoptosis2

Mechanism of Psoralen Photosensitization

Quantitative Comparison of Photosensitizing Properties

The following tables summarize the available quantitative data for the benchmark photosensitizer, 8-MOP. The corresponding data for this compound are listed as "Not Available" and await experimental determination.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

CompoundSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
8-Methoxypsoralen (8-MOP)0.035Aqueous[7]
8-Methoxypsoralen (8-MOP)0.002CCl₄[7]
This compoundNot Available--

Table 2: Phototoxicity Data

CompoundAssayCell Line/ModelEndpointResultReference
8-Methoxypsoralen (8-MOP)In vivoHairless miceMinimum phototoxic dose20 mg/kg (gavage) + UVA[8]
8-Methoxypsoralen (8-MOP)In vitroHuman gastric cancer cells (SNU1)IC₅₀ (dark)222.5 μM[9]
8-Methoxypsoralen (8-MOP)ClinicalHuman skinMinimal Phototoxic Dose (MPD)Varies with UVA dose and application[10][11]
This compoundNot Available--Not Available-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizing properties.

Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)

This method quantifies the efficiency of a photosensitizer in generating singlet oxygen by monitoring the photooxidation of a chemical trap.

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of the test compound relative to a standard photosensitizer.

Materials:

  • Test compound (e.g., this compound)

  • Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, ΦΔ ≈ 0.76 in DMSO)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Fluorometer or UV-Vis spectrophotometer

  • Monochromatic light source with a specific wavelength for irradiation

  • Appropriate solvent (e.g., DMSO, ethanol)

Procedure:

  • Sample Preparation: Prepare solutions of the test compound and the standard photosensitizer in the chosen solvent. Adjust the concentrations to have a similar absorbance at the irradiation wavelength. Add the singlet oxygen trap (DPBF) to each solution.

  • Irradiation: Irradiate the solutions with the monochromatic light source.

  • Monitoring: At regular time intervals, measure the decrease in absorbance or fluorescence of DPBF, which is consumed upon reaction with singlet oxygen.

  • Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following formula:

    ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)

    where:

    • ΦΔ_std is the singlet oxygen quantum yield of the standard.

    • k_sample and k_std are the rates of DPBF consumption for the sample and standard, respectively.

    • A_sample and A_std are the absorbance values of the sample and standard at the irradiation wavelength.

G Workflow for Singlet Oxygen Quantum Yield Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution (Test Compound + DPBF) Irradiation Irradiate with Monochromatic Light Prep_Sample->Irradiation Prep_Std Prepare Standard Solution (e.g., Rose Bengal + DPBF) Prep_Std->Irradiation Measurement Measure DPBF Absorbance/Fluorescence (at time intervals) Irradiation->Measurement Calc_Rate Calculate Rate of DPBF Consumption (k) Measurement->Calc_Rate Calc_Yield Calculate Singlet Oxygen Quantum Yield (ΦΔ) Calc_Rate->Calc_Yield

Workflow for Singlet Oxygen Quantum Yield
In Vitro Phototoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the phototoxic potential of a substance by measuring its cytotoxicity in the presence and absence of UVA light.

Objective: To determine the phototoxic potential of the test compound.

Materials:

  • Test compound

  • Fibroblast cell line (e.g., Balb/c 3T3)

  • Cell culture medium and supplements

  • Neutral Red dye

  • UVA light source

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the fibroblast cells into 96-well plates and incubate until they form a semi-confluent monolayer.

  • Treatment: Treat the cells with a range of concentrations of the test compound. For each concentration, prepare two sets of plates: one for UVA irradiation and one to be kept in the dark.

  • Irradiation: Expose one set of plates to a non-toxic dose of UVA light. Keep the other set in the dark.

  • Incubation: Incubate both sets of plates for 24 hours.

  • Neutral Red Staining: Add Neutral Red dye to the cells. Viable cells will take up the dye into their lysosomes.

  • Measurement: After incubation and washing, extract the dye from the cells and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated groups. Determine the IC₅₀ values (the concentration that causes 50% cell death) for both conditions. The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC₅₀ (dark) to the IC₅₀ (UVA). A PIF value above a certain threshold (e.g., >5) indicates phototoxic potential.

Cellular Uptake

The efficiency of a photosensitizer is also dependent on its ability to penetrate cell membranes and localize in specific subcellular compartments. For psoralens, their planar and hydrophobic nature generally allows for passive diffusion across the cell membrane.[6] The specific cellular uptake and distribution of this compound would be influenced by the bulky and hydroperoxy-containing side chain at the 8-position. This side chain may affect its lipophilicity and interaction with cellular membranes, potentially altering its uptake kinetics and subcellular localization compared to 8-MOP. Further studies are required to elucidate these characteristics.

Conclusion

8-Methoxypsoralen (8-MOP) is a well-established photosensitizer with a defined mechanism of action and known photophysical and phototoxic properties. It serves as a crucial benchmark for the evaluation of new psoralen derivatives.

The photosensitizing properties of this compound remain to be experimentally determined. Based on its core psoralen structure, it is expected to exhibit photosensitizing activity through both DNA photoadduct formation and singlet oxygen generation. The presence of the hydroperoxy group in its side chain is of particular interest, as it may influence its photochemical properties and biological activity.

To fully assess the potential of this compound as a photosensitizer, it is imperative to conduct rigorous experimental studies to determine its singlet oxygen quantum yield, phototoxicity profile, and cellular uptake characteristics. The protocols outlined in this guide provide a solid foundation for such investigations. The resulting data will be critical for understanding its potential applications in photochemotherapy and other light-based therapeutic modalities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the proper disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The presence of a hydroperoxy group classifies this compound as a potential peroxide-former, necessitating stringent handling and disposal protocols.

Immediate Safety and Handling Precautions

Due to the hydroperoxy moiety, this compound is classified as a potential peroxide-forming chemical. Organic peroxides can be highly reactive and unstable, posing significant risks of explosion and fire when subjected to heat, shock, friction, or contamination.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A flame-retardant laboratory coat must be worn.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from heat, light, and sources of ignition.[1]

  • Keep containers tightly sealed and store in their original, light-resistant containers.[1][2]

  • Label containers with the date received and the date opened to track potential peroxide formation.[3][4]

  • Do not use metal spatulas or other implements that could cause sparks or friction.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[6][7][8][9]

Step 1: Visual Inspection for Peroxide Formation

Before handling the container, carefully inspect it for any signs of peroxide formation. These include:

  • The presence of crystals, especially around the cap.[3][4]

  • Cloudiness or discoloration of the material.[1]

  • The formation of a solid mass.

If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER. Immediately contact your EHS department for emergency disposal.[3][5]

Step 2: Peroxide Testing (If Safe to Proceed)

If there are no visual signs of peroxide formation, it is recommended to test for the presence of peroxides, especially if the compound has been open for an extended period.

  • Use peroxide test strips for a semi-quantitative assessment.

  • Record the test date and results on the container label.[4]

Step 3: Segregation and Waste Collection

  • This compound must be disposed of as hazardous chemical waste.[10]

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.[11]

  • Collect the waste in a designated, properly labeled, and compatible hazardous waste container (e.g., high-density polyethylene).[11]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

  • Provide a clear and accurate description of the waste, including its potential as a peroxide-former.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately evacuate the area and inform your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[11]

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels. [11]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect all decontamination materials as hazardous waste.[11]

  • Report: Report the spill to your EHS department.[11]

Quantitative Data Summary

ParameterGuidelineSource
Peroxide Concentration for Disposal Dispose of immediately if peroxide levels approach or exceed 20-100 ppm.[1][4][5]
Storage Time (Opened) Discard within 3-6 months of opening.[3][5]
Storage Time (Unopened) Discard within 1 year if unopened, or by the manufacturer's expiration date.[3][5]
Residual Material in Distillation Never distill to dryness; leave at least 10-20% of the material.[3][5]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this exact compound are not available, the recommended procedures are based on established safety guidelines for the handling and disposal of organic hydroperoxides and peroxide-forming chemicals. The core principle is the chemical reduction of the hydroperoxy group to a less reactive alcohol, followed by disposal as hazardous waste. A general, lab-scale procedure for the neutralization of organic hydroperoxides is as follows (to be performed only by trained personnel and with EHS approval):

  • Work in a chemical fume hood.

  • Dilute the compound with an equal volume of an inert solvent (e.g., tert-butanol) to reduce its concentration.[11]

  • Slowly and carefully add a reducing agent, such as a 10% solution of ferrous sulfate or sodium bisulfite, dropwise to the diluted solution with gentle stirring.[11]

  • Monitor the reaction for any signs of temperature increase or gas evolution.

  • Test for the absence of peroxides using test strips after the addition of the reducing agent is complete.

  • Dispose of the resulting mixture as hazardous waste according to institutional protocols.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Assess Compound for Disposal visual_inspection Visually Inspect Container start->visual_inspection signs_of_peroxides Signs of Peroxides Present? (Crystals, Cloudiness, etc.) visual_inspection->signs_of_peroxides contact_ehs STOP! Do Not Move Container Contact EHS Immediately signs_of_peroxides->contact_ehs Yes test_for_peroxides Test for Peroxides (If Safe) signs_of_peroxides->test_for_peroxides No peroxide_level Peroxide Level > 20 ppm? test_for_peroxides->peroxide_level hazardous_waste Segregate as Hazardous Waste peroxide_level->hazardous_waste Yes peroxide_level->hazardous_waste No (Treat as Precaution) arrange_disposal Arrange for Professional Disposal via EHS hazardous_waste->arrange_disposal end End: Compound Disposed arrange_disposal->end

Caption: Disposal Decision Workflow for a Potential Peroxide-Forming Compound.

References

Essential Safety and Handling Protocols for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. This compound presents a dual hazard, combining the photosensitizing properties of psoralens with the oxidizing and corrosive nature of hydroperoxides. Adherence to these guidelines is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

The chemical structure of this compound incorporates both a psoralen core, known for its photosensitizing effects, and a hydroperoxide group, which is a potent oxidizing agent. Psoralens can cause severe skin and eye irritation upon exposure to ultraviolet (UV) light.[1][2] Hydroperoxides are corrosive and can cause serious skin burns and eye damage.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard Specification
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 certified, splash-proof goggles.[4][5]
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves. Change frequently.
Body Laboratory Coat or CoverallFire-resistant material is recommended.[4]
Respiratory Approved Vapor RespiratorRecommended, especially when handling powders or creating aerosols.[5]
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][6]

  • Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[5][7]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing all flammable and combustible materials.

  • Aliquotting: When weighing or transferring the compound, minimize the creation of dust or aerosols.

  • Light Protection: Psoralens are activated by UV light.[2] Therefore, work should be conducted in an area with minimal UV light exposure. Use amber vials or wrap containers with aluminum foil to protect the compound from light.

  • Avoid Contamination: Do not allow the compound to come into contact with incompatible materials such as strong acids, bases, metals, or reducing agents.[5][7]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4]

  • Keep containers tightly closed and clearly labeled.

  • Store separately from flammable and combustible materials.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek immediate medical attention. Avoid exposing the affected area to sunlight or UV radiation.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3] Do not use combustible materials like paper towels to clean up spills. Collect the absorbed material into a suitable container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[5][8] Do not dispose of it down the drain.

Visualized Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don PPE: Goggles, Face Shield, Gloves, Lab Coat B Prepare Fume Hood: Clear of Combustibles A->B C Gather Materials: Compound, Solvents, Glassware B->C D Weigh/Transfer Compound (Minimize Dust/Aerosols) C->D Proceed to Handling E Conduct Experiment (Protect from UV Light) D->E F Decontaminate Glassware and Work Surface E->F Experiment Complete G Dispose of Waste in Hazardous Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H

References

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8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.